molecular formula C26H42O4 B041555 Heptyl Undecyl Phthalate CAS No. 65185-88-8

Heptyl Undecyl Phthalate

Cat. No.: B041555
CAS No.: 65185-88-8
M. Wt: 418.6 g/mol
InChI Key: ILVKYQKHSCWQAW-UHFFFAOYSA-N
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Description

Heptyl Undecyl Phthalate is a high-molecular-weight phthalate ester plasticizer recognized for its exceptional performance in polymer research and materials science. Its primary research value lies in its ability to efficiently lower the glass transition temperature (Tg) and enhance the flexibility, workability, and durability of polyvinyl chloride (PVC) and other polymer matrices. The mechanism of action involves the insertion of the this compound molecules between polymer chains, effectively disrupting chain-chain interactions and reducing intermolecular forces, thereby imparting permanent plasticity without becoming a permanent part of the polymer network. This compound is particularly valuable for studying the effects of plasticizer molecular structure and alkyl chain length on the rheological, mechanical, and thermal properties of the final polymeric material. Researchers utilize it in the development of flexible PVC products, such as specialized tubing, films, and cable insulation, with a focus on optimizing formulations for improved low-temperature performance and reduced migration. It serves as a critical reagent for investigating polymer plasticization kinetics, long-term stability, and the development of novel polymeric materials with tailored physical characteristics.

Properties

IUPAC Name

1-O-heptyl 2-O-undecyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O4/c1-3-5-7-9-10-11-12-14-18-22-30-26(28)24-20-16-15-19-23(24)25(27)29-21-17-13-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVKYQKHSCWQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883153
Record name Heptyl undecyl phthalate
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Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65185-88-8, 68515-42-4
Record name Heptyl undecyl phthalate
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Record name Heptyl undecyl phthalate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.602
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEPTYL UNDECYL PHTHALATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Heptyl Undecyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of heptyl undecyl phthalate, a significant plasticizer. This document details the chemical pathways, experimental methodologies, and analytical techniques pertinent to its study.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the esterification of phthalic anhydride with a mixture of heptanol and undecanol. This reaction can be catalyzed by an acid, typically sulfuric acid, and proceeds in two main stages.

Reaction Scheme:

  • Stage 1: Monoester Formation Phthalic anhydride reacts with one molecule of either heptanol or undecanol to form the respective monoester. This step is relatively fast.

  • Stage 2: Diester Formation The monoester then reacts with the other alcohol to form the final diester, this compound, and water. This stage is reversible and slower.

A general procedure for this synthesis is outlined below, adapted from established methods for similar phthalate esters.[1]

Experimental Protocol: Acid-Catalyzed Esterification

Materials:

  • Phthalic anhydride

  • n-Heptanol

  • n-Undecanol

  • Sulfuric acid (concentrated)

  • Sodium carbonate solution (aqueous)

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., toluene)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus with a condenser.

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In the round-bottom flask, combine phthalic anhydride, n-heptanol, and n-undecanol. An excess of the alcohols is typically used.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture to a temperature of approximately 140-180°C with continuous stirring. The water produced during the reaction is removed azeotropically using the Dean-Stark apparatus. The reaction progress can be monitored by measuring the amount of water collected.

  • Neutralization: After the reaction is complete (no more water is collected), cool the mixture. Wash the reaction mixture with an aqueous solution of sodium carbonate to neutralize the acidic catalyst.

  • Extraction: Use a separatory funnel to separate the organic layer from the aqueous layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the organic solvent and any unreacted alcohol using a rotary evaporator under reduced pressure to obtain the crude this compound.

  • Purification: For higher purity, the product can be further purified by vacuum distillation or column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Phthalic Anhydride Heptanol Undecanol Sulfuric Acid Reaction_Vessel Heating and Stirring (140-180°C) Reactants->Reaction_Vessel Azeotropic_Distillation Water Removal (Dean-Stark) Reaction_Vessel->Azeotropic_Distillation Neutralization Wash with Na2CO3 soln. Azeotropic_Distillation->Neutralization Extraction Separation of Layers Neutralization->Extraction Drying Dry with Na2SO4 Extraction->Drying Solvent_Removal Rotary Evaporation Drying->Solvent_Removal Purification_Step Vacuum Distillation or Column Chromatography Solvent_Removal->Purification_Step Final_Product Final_Product Purification_Step->Final_Product Heptyl Undecyl Phthalate

Caption: Synthesis workflow for this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are conducted using various spectroscopic and chromatographic techniques.

Physicochemical Properties
PropertyValue
Molecular Formula C26H42O4[2]
Molecular Weight 418.6 g/mol [2]
IUPAC Name 1-O-heptyl 2-O-undecyl benzene-1,2-dicarboxylate[2]
CAS Number 68515-42-4[2]
Spectroscopic Characterization

2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.

Experimental Protocol:

  • Instrument: A standard FT-IR spectrometer.

  • Sample Preparation: A thin film of the liquid sample is placed between two KBr plates.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Vibration
~1730C=O stretch (ester)
~1600, ~1580C=C stretch (aromatic ring)[3]
~1280, ~1120C-O stretch (ester)
~740C-H bend (ortho-disubstituted aromatic ring)[3]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Experimental Protocol:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are recorded.

Expected Spectral Data:

  • ¹H NMR: The spectrum will show signals for the aromatic protons, the methylene protons adjacent to the ester oxygen atoms, the aliphatic chain protons, and the terminal methyl protons.

  • ¹³C NMR: The spectrum will display signals for the carbonyl carbons, the aromatic carbons, and the carbons of the heptyl and undecyl chains. A known ¹³C NMR spectrum for this compound is available.[2]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

  • Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

  • Ionization Method: Electron Impact (EI) is commonly used.

  • Data Acquisition: The mass spectrum is recorded, showing the molecular ion peak and various fragment ions.

Expected Mass Spectrum Data:

m/zInterpretation
418[M]⁺ (Molecular ion)
149Phthalic anhydride fragment (characteristic for phthalates)[2]
Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both separating the components of a mixture and identifying them. It can be used to assess the purity of the synthesized this compound and to identify any byproducts.[4]

Experimental Protocol:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: A programmed temperature gradient is used to elute the compounds.

  • Detection: The mass spectrometer is used as the detector.

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesized_Product This compound FTIR FT-IR Spectroscopy Synthesized_Product->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS GCMS GC-MS Synthesized_Product->GCMS Functional_Groups Functional_Groups FTIR->Functional_Groups Identify Functional Groups Structural_Elucidation Structural_Elucidation NMR->Structural_Elucidation Determine C-H Framework Molecular_Weight Molecular_Weight MS->Molecular_Weight Confirm Molecular Weight and Fragmentation Purity_Assessment Purity_Assessment GCMS->Purity_Assessment Assess Purity and Identify Byproducts

Caption: Characterization workflow for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Heptyl Undecyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of heptyl undecyl phthalate. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for its application, environmental fate assessment, and toxicological studies. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of experimental workflows.

Core Physicochemical Properties

This compound (CAS No. 68515-42-4) is a high molecular weight phthalate ester.[1][2][3] An understanding of its physical and chemical characteristics is essential for its application and for assessing its environmental and biological interactions.

General and Physical Properties

The general and physical properties of this compound are summarized in Table 1. It is important to note that while some experimental data is available for related compounds, many of the specific values for this compound are estimated based on its chemical structure.

PropertyValueSource(s)
Molecular Formula C₂₆H₄₂O₄[1][2][3]
Molecular Weight 418.61 g/mol [1][2][3]
Appearance Viscous liquid (predicted)
Density 0.975 g/cm³ (experimental)
0.9989 g/cm³ (rough estimate)
Boiling Point 456.33°C (rough estimate)
Melting Point No Data Available
Refractive Index 1.4510 (estimate)
Solubility and Partitioning Behavior

The solubility and partitioning behavior of a substance are critical for understanding its environmental fate, bioavailability, and potential for bioaccumulation. For a high molecular weight phthalate such as this compound, low water solubility and a high octanol-water partition coefficient are expected.

PropertyValueSource(s)
Water Solubility Sparingly soluble (predicted)
Solubility in Organic Solvents Slightly soluble in Chloroform and Methanol
Octanol/Water Partition Coefficient (log Kₒw) 10.1 (Computed)[1]
Vapor Pressure No Data Available

Experimental Protocols for Property Determination

While specific experimental records for this compound are not extensively detailed in publicly available literature, the following section outlines standardized methodologies that are broadly applicable for the determination of its key physicochemical properties.

Density Measurement

The density of a liquid compound like this compound can be accurately determined using a digital density meter, following a standard test method such as ASTM D4052 .[4][5][6][7][8] This method is widely used in the petroleum and chemical industries for its high precision and repeatability.[4]

Methodology: Oscillating U-tube Principle

  • Sample Introduction: A small volume of the liquid sample is injected into a U-shaped oscillating tube.

  • Frequency Measurement: The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.

  • Density Calculation: The density is then calculated based on the instrument's calibration data. The method is suitable for liquids with a wide range of densities and can be performed at various temperatures.[4]

Experimental Workflow for Density Determination (ASTM D4052)

cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation & Reporting p1 Calibrate digital density meter with certified reference standards (e.g., air and pure water). p2 Equilibrate the this compound sample to the desired measurement temperature. p1->p2 m1 Inject a small, bubble-free aliquot of the sample into the oscillating U-tube of the density meter. p2->m1 m2 Allow the instrument to stabilize and record the oscillation period. m1->m2 c1 The instrument's software calculates the density based on the measured oscillation period and calibration constants. m2->c1 c2 Report the density value along with the measurement temperature. c1->c2

Caption: Workflow for density determination using a digital density meter.

Boiling Point Determination

For high-boiling-point substances like this compound, determining the boiling point at atmospheric pressure can lead to decomposition. Therefore, distillation under reduced pressure is the preferred method. The boiling point at atmospheric pressure can then be extrapolated from this data.

Methodology: Ebulliometer Method

  • Apparatus Setup: An ebulliometer, an apparatus for precise boiling point measurement, is used.

  • Reduced Pressure: The system is connected to a vacuum pump to reduce the internal pressure.

  • Heating: The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium is recorded at a specific, reduced pressure.

  • Extrapolation: The process is repeated at several different pressures, and the boiling point at standard atmospheric pressure is determined by extrapolation.

Water Solubility Assessment

The water solubility of sparingly soluble substances like this compound can be determined using the flask method, as described in OECD Guideline 105 .[9][10][11]

Methodology: Flask Method

  • Sample Preparation: An excess amount of this compound is added to a flask containing purified water.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the dissolved and undissolved substance.

  • Phase Separation: The aqueous phase is then carefully separated from the undissolved phthalate by centrifugation or filtration.

  • Concentration Analysis: The concentration of the dissolved this compound in the aqueous phase is determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS).[11]

Experimental Workflow for Water Solubility Determination (OECD 105)

cluster_prep Preparation & Equilibration cluster_separation Phase Separation cluster_analysis Analysis p1 Add an excess of this compound to a known volume of water in a flask. p2 Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium. p1->p2 s1 Centrifuge or filter the mixture to separate the aqueous phase from the undissolved phthalate. p2->s1 a1 Extract the dissolved phthalate from the aqueous phase using a suitable organic solvent. s1->a1 a2 Analyze the extract by GC-MS to determine the concentration of this compound. a1->a2 a3 Calculate the water solubility in mg/L. a2->a3

Caption: Workflow for determining water solubility via the flask method.

Octanol-Water Partition Coefficient (log Kₒw) Determination

The octanol-water partition coefficient is a key parameter for assessing a substance's hydrophobicity and potential for bioaccumulation. For compounds with high log Kₒw values, such as this compound, the High-Performance Liquid Chromatography (HPLC) method (OECD Guideline 117 ) is often preferred over the traditional shake-flask method to avoid analytical challenges.[12][13][14]

Methodology: HPLC Method

  • Column and Mobile Phase: A reverse-phase HPLC column with a non-polar stationary phase is used. The mobile phase is a mixture of a polar solvent (e.g., methanol or acetonitrile) and water.

  • Calibration: A series of reference compounds with known log Kₒw values are injected into the HPLC system, and their retention times are measured. A calibration curve of retention time versus log Kₒw is then constructed.

  • Sample Analysis: this compound is injected into the HPLC system under the same conditions, and its retention time is determined.

  • log Kₒw Calculation: The log Kₒw of this compound is then determined by interpolation from the calibration curve.

Logical Relationship for log Kₒw Determination by HPLC (OECD 117)

cluster_calibration Calibration cluster_analysis Sample Analysis cluster_determination Determination c1 Select reference compounds with a range of known log Kₒw values. c2 Analyze reference compounds by reverse-phase HPLC to determine their retention times. c1->c2 c3 Generate a calibration curve by plotting retention time against the known log Kₒw values. c2->c3 d1 Interpolate the retention time of this compound on the calibration curve to determine its log Kₒw. c3->d1 a1 Prepare a solution of this compound. a2 Analyze the sample using the same HPLC method to determine its retention time. a1->a2 a2->d1

Caption: Logical steps for determining log Kₒw using the HPLC method.

Conclusion

This technical guide provides a summary of the available physicochemical data for this compound and outlines the standard experimental protocols for their determination. While experimentally determined values for some properties of this specific phthalate are limited in the public domain, the methodologies described herein provide a robust framework for their measurement. For researchers and professionals in drug development, a thorough understanding and accurate determination of these properties are crucial for the safe and effective use of this compound, as well as for predicting its environmental impact. It is recommended that for regulatory or critical applications, these properties be determined experimentally using the standardized methods outlined.

References

An In-depth Technical Guide to the Spectral Analysis of Heptyl Undecyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for heptyl undecyl phthalate, a plasticizer of interest in various industrial and research applications. Due to the limited availability of published spectral data for this compound, this guide utilizes data from the closely related and structurally similar compounds, diheptyl phthalate and diundecyl phthalate, to provide representative spectral characteristics. This information is crucial for the identification, quantification, and structural elucidation of this compound in various matrices.

Introduction to this compound

This compound (C₂₆H₄₂O₄) is a high molecular weight phthalate ester used as a plasticizer to increase the flexibility and durability of polymers.[1][2] Its detection and characterization are essential for quality control, environmental monitoring, and safety assessment. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound. For this compound, ¹H and ¹³C NMR are the primary techniques used.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the phthalate ring and the aliphatic protons of the heptyl and undecyl chains. Based on the spectra of related long-chain dialkyl phthalates, the following chemical shifts can be anticipated.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₄)7.5 - 7.7Multiplet
Methylene adjacent to ester (O-CH ₂)4.2 - 4.3Triplet
Methylene (-(CH ₂)n-)1.2 - 1.7Multiplet
Terminal methyl (-CH ₃)0.8 - 0.9Triplet
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, aromatic carbons, and the various aliphatic carbons in the heptyl and undecyl chains.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)167 - 168
Aromatic (quaternary)~132
Aromatic (CH)128 - 131
Methylene adjacent to ester (O-C H₂)65 - 68
Methylene (-C H₂-)22 - 32
Terminal methyl (-C H₃)~14

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by strong absorptions from the carbonyl group and the C-O bonds of the ester, as well as vibrations from the aromatic ring and aliphatic chains. The data presented below is based on the typical IR absorption frequencies for long-chain dialkyl phthalates.[3]

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3050 - 3100Medium
C-H stretch (aliphatic)2850 - 2960Strong
C=O stretch (ester)1720 - 1740Strong
C=C stretch (aromatic)1580 - 1600Medium
C-O stretch (ester)1070 - 1280Strong
C-H bend (aromatic, ortho-disubstituted)~740Strong

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound (Molecular Weight: 418.61 g/mol ), Electron Ionization (EI) is a common ionization method.[2]

A characteristic fragmentation pattern for phthalate esters involves the formation of a protonated phthalic anhydride ion at m/z 149, which is often the base peak.[4][5] Another significant fragment corresponds to the loss of one of the alkyl chains.

Table 4: Predicted Key Mass Fragments for this compound (EI-MS)

m/zProposed Fragment
418[M]⁺ (Molecular Ion)
319[M - C₇H₁₅]⁺
263[M - C₁₁H₂₃]⁺
149[C₈H₅O₃]⁺ (Protonated Phthalic Anhydride)

Experimental Protocols

The following are detailed methodologies for the spectral analysis of phthalate esters like this compound.

NMR Sample Preparation and Analysis
  • Sample Preparation : Dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a high-quality NMR tube is recommended to ensure spectral resolution.

  • Instrumentation : The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required compared to ¹H NMR.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy
  • Sample Preparation : For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

  • Data Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent such as hexane or ethyl acetate. The concentration should be in the range of 1-10 µg/mL.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

  • GC Conditions :

    • Column : A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Injector : Use a split/splitless injector, with the temperature set to around 250-280 °C.

    • Oven Program : A temperature gradient is employed to separate the components. A typical program might start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 10-20 °C/min.[4]

    • Carrier Gas : Helium is commonly used as the carrier gas at a constant flow rate.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 500.

    • Source and Transfer Line Temperatures : Maintained at approximately 230 °C and 280 °C, respectively.

  • Data Analysis : The total ion chromatogram (TIC) is used to identify the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then analyzed to confirm the identity of the compound by comparing it to a spectral library or by interpreting the fragmentation pattern.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a sample to identify and quantify this compound.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of this compound cluster_sample Sample Handling cluster_screening Initial Screening & Identification cluster_confirmation Structural Confirmation & Quantification cluster_reporting Final Reporting Sample Sample Containing Potential Phthalates Extraction Solvent Extraction Sample->Extraction IR FTIR Analysis Extraction->IR GCMS GC-MS Analysis Extraction->GCMS NMR NMR Analysis (¹H and ¹³C) GCMS->NMR Quantification Quantitative Analysis GCMS->Quantification Report Comprehensive Report (Spectral Data & Concentration) NMR->Report Quantification->Report

References

Environmental Fate and Transport of Heptyl Undecyl Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl undecyl phthalate, a high molecular weight phthalate ester, is utilized as a plasticizer in various commercial and industrial applications. Its environmental persistence, potential for bioaccumulation, and toxicological profile necessitate a thorough understanding of its fate and transport in the environment. This technical guide provides a comprehensive overview of the current knowledge on the environmental distribution and transformation of this compound. Key physical and chemical properties are summarized, and its behavior in soil, water, and air is discussed. Detailed experimental protocols for assessing its environmental fate, based on internationally recognized guidelines, are also provided. The information herein is intended to support researchers, scientists, and drug development professionals in evaluating the environmental risks associated with this compound.

Introduction

Phthalate esters are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers, primarily polyvinyl chloride (PVC). This compound belongs to the category of high molecular weight phthalates. Due to their widespread use, phthalates are ubiquitous environmental contaminants and have been detected in various environmental matrices, including air, water, soil, and sediment[1]. Concerns have been raised about their potential endocrine-disrupting effects and other adverse health impacts on both wildlife and humans. Understanding the environmental fate and transport of specific phthalates like this compound is crucial for assessing their potential for exposure and risk.

This guide summarizes the available data on the environmental behavior of this compound and its close structural analogs. It also provides detailed methodologies for key experimental studies to facilitate further research and standardized data generation.

Physicochemical Properties

The environmental fate and transport of a chemical are largely governed by its physical and chemical properties. Quantitative data for this compound is limited; therefore, data for structurally similar phthalates, such as diheptyl phthalate and diundecyl phthalate, are included for reference.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundDiheptyl Phthalate (analog)Diundecyl Phthalate (analog)Reference(s)
Molecular Formula C₂₆H₄₂O₄C₂₂H₃₄O₄C₃₀H₅₀O₄[2][3]
Molecular Weight ( g/mol ) 418.61362.5442.7[2][3]
Log Kₒw (Octanol-Water Partition Coefficient) ~10.1 (estimated)> 2.12 (class)> 8 (class)[2][4][5]
Water Solubility Low (not specified)Low (not specified)Low (not specified)
Vapor Pressure (mm Hg at 25°C) Low (not specified)2.1 x 10⁻⁶ (estimated)Low (not specified)[4]
Henry's Law Constant (atm-m³/mole) Not available3.5 x 10⁻⁶ (estimated)5.6 x 10⁻⁵ (estimated)[4][6]

Environmental Fate and Transport

The distribution and persistence of this compound in the environment are dictated by a combination of transport and transformation processes.

Transport

Soil Mobility: The mobility of organic compounds in soil is primarily governed by their adsorption to soil organic carbon and clay particles. The organic carbon-water partition coefficient (Koc) is a key parameter for predicting this behavior. A high Koc value indicates a tendency for the chemical to be strongly adsorbed to soil and sediment, resulting in low mobility[7]. For diheptyl phthalate, a close analog, the estimated Koc value is 5.7 x 10⁴, suggesting it is expected to have no mobility in soil[4]. Given its larger molecular size, this compound is also expected to exhibit very low mobility in soil.

Volatilization: Volatilization from water and moist soil surfaces can be a significant transport pathway for some organic chemicals. The Henry's Law constant provides an indication of a chemical's partitioning between air and water. The estimated Henry's Law constant for diheptyl phthalate is 3.5 x 10⁻⁶ atm-m³/mole, suggesting that volatilization from moist soil surfaces could be an important fate process, although this would be attenuated by its strong adsorption to soil particles[4].

Transformation

Biodegradation: Biodegradation is a primary degradation pathway for many phthalate esters in the environment[1]. The rate of biodegradation is influenced by the structure of the phthalate, with shorter alkyl chain phthalates generally degrading more readily than those with longer chains[8]. Aerobic biodegradation is the principal mechanism of phthalate mineralization[1]. Studies on a mixture of di(heptyl,nonyl,undecyl)phthalate showed a half-life of 6 to 8 days in river die-away tests, indicating that biodegradation is an important process in water[4]. A study using an activated sludge inoculum showed a 36% theoretical biochemical oxygen demand (BOD) over two weeks for diheptyl phthalate, suggesting that biodegradation is also a significant process in soil[4].

The general pathway for the aerobic biodegradation of phthalate esters involves the initial hydrolysis of the diester to the corresponding monoester and alcohol, followed by further hydrolysis to phthalic acid. The phthalic acid is then subject to ring cleavage and mineralization by microorganisms[9].

Abiotic Degradation:

  • Hydrolysis: The hydrolysis of phthalate esters is generally a slow process under neutral environmental pH conditions. The estimated base-catalyzed second-order hydrolysis rate constant for diheptyl phthalate is 6.4 x 10⁻² L/mole-sec, which corresponds to half-lives of 3.4 years at pH 7 and 130 days at pH 8[4]. For diundecyl phthalate, the estimated half-lives are even longer, at 7.7 years (pH 7) and 280 days (pH 8)[6]. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound under typical environmental conditions.

  • Photolysis: Phthalate esters contain chromophores that can absorb sunlight, suggesting a potential for direct photolysis[4][6]. In the atmosphere, vapor-phase phthalates are expected to be degraded by reaction with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction for diheptyl phthalate is 22 hours[4].

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure (e.g., water, food, sediment). The octanol-water partition coefficient (Log Kow) is often used as a preliminary indicator of a chemical's potential to bioaccumulate. With an estimated Log Kow of approximately 10.1, this compound has a high potential for bioaccumulation[2]. However, other factors such as metabolism and bioavailability can significantly influence the actual extent of bioaccumulation. For diheptyl phthalate, bioconcentration factor (BCF) values of 0.9 to 16.7 have been reported, suggesting a low potential for bioconcentration in aquatic organisms[4]. It is important to note that for high molecular weight phthalates, bioavailability may be limited due to their strong sorption to organic matter.

Experimental Protocols

Standardized experimental protocols are essential for generating reliable and comparable data on the environmental fate and transport of chemicals. The following sections describe key experimental methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines, which are widely accepted internationally.

Soil Adsorption/Desorption: OECD Guideline 106

This guideline describes a batch equilibrium method to determine the adsorption and desorption of a substance on different soil types[4][10][11].

Methodology:

  • Test Substance Preparation: A solution of the test substance (e.g., ¹⁴C-labeled this compound) is prepared in a suitable solvent.

  • Soil Selection and Preparation: A minimum of five different soil types with varying organic carbon content, clay content, pH, and texture are selected. The soils are air-dried and sieved.

  • Preliminary Test (Tier 1): A preliminary test is conducted to determine the appropriate soil-to-solution ratio, equilibration time, and to assess the stability of the test substance.

  • Adsorption Kinetics (Tier 2): The test substance solution is added to replicate soil samples at a single concentration. The samples are agitated in the dark at a constant temperature (e.g., 20°C) for a predetermined equilibration time.

  • Adsorption Isotherms (Tier 3): To determine the influence of concentration, the test is performed with a range of test substance concentrations.

  • Analysis: After equilibration, the soil and aqueous phases are separated by centrifugation. The concentration of the test substance in the aqueous phase is determined using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds, or LC-MS/MS for non-labeled compounds)[4]. The amount adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

  • Data Analysis: The adsorption distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated. Freundlich or Langmuir adsorption isotherms can be fitted to the data from the Tier 3 study.

Biodegradation in Soil: OECD Guideline 307

This guideline outlines a method for evaluating the aerobic and anaerobic transformation of chemicals in soil[12].

Methodology:

  • Test Substance: ¹⁴C-labeled this compound is recommended to facilitate the determination of the transformation pathway and mass balance.

  • Soil: At least two different soil types are used. The soil is freshly collected, sieved, and its characteristics (pH, organic carbon content, texture, etc.) are determined.

  • Test System: The test is conducted in flow-through or static systems. Soil samples are treated with the test substance.

  • Incubation: The treated soil samples are incubated in the dark under controlled aerobic or anaerobic conditions at a constant temperature.

  • Sampling and Analysis: At various time intervals, replicate soil samples are extracted and analyzed for the parent compound and its transformation products using methods like HPLC or GC-MS. Evolved ¹⁴CO₂ (from mineralization) is trapped and quantified.

  • Data Analysis: The rate of transformation of the parent compound and the rates of formation and decline of major transformation products are determined. The half-life (DT50) and the time for 90% dissipation (DT90) are calculated.

Analytical Methodologies

The accurate quantification of this compound in environmental matrices is crucial for fate and transport studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly employed analytical techniques for the determination of phthalates due to their high sensitivity and selectivity[13].

Sample Preparation:

  • Water Samples: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically used to extract and concentrate phthalates from water samples.

  • Soil and Sediment Samples: Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate organic solvent is commonly used to extract phthalates from solid matrices.

Instrumental Analysis:

  • GC-MS: This is a robust and widely used technique for the analysis of semi-volatile compounds like phthalates.

  • LC-MS/MS: This technique offers high sensitivity and specificity and is particularly useful for analyzing samples with complex matrices.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate key processes in the environmental fate of this compound.

Environmental_Fate_of_Heptyl_Undecyl_Phthalate cluster_transport Transport Processes cluster_degradation Degradation Pathways This compound in Environment This compound in Environment Volatilization (to Air) Volatilization (to Air) This compound in Environment->Volatilization (to Air) Adsorption (to Soil/Sediment) Adsorption (to Soil/Sediment) This compound in Environment->Adsorption (to Soil/Sediment) Leaching (to Groundwater) Leaching (to Groundwater) This compound in Environment->Leaching (to Groundwater) Biodegradation Biodegradation This compound in Environment->Biodegradation Hydrolysis Hydrolysis This compound in Environment->Hydrolysis Photolysis Photolysis This compound in Environment->Photolysis Mineralization (CO2 + H2O) Mineralization (CO2 + H2O) Biodegradation->Mineralization (CO2 + H2O)

Caption: Overview of environmental fate processes for this compound.

Biodegradation_Pathway HUP This compound MUP Monoheptyl/Monoundecyl Phthalate HUP->MUP Esterase Hydrolysis PA Phthalic Acid MUP->PA Esterase Hydrolysis Intermediates Ring Cleavage Intermediates PA->Intermediates Dioxygenase Mineralization CO2 + H2O Intermediates->Mineralization Further Metabolism

Caption: Generalized aerobic biodegradation pathway of this compound.

Experimental Workflows

OECD_106_Workflow start Start: Soil Adsorption Study prep Prepare Test Substance Solution & Select/Prepare Soils start->prep tier1 Tier 1: Preliminary Test (Determine Soil:Solution Ratio & Equilibration Time) prep->tier1 tier2 Tier 2: Adsorption Kinetics (Single Concentration, 5 Soils) tier1->tier2 tier3 Tier 3: Adsorption Isotherms (Range of Concentrations) tier2->tier3 analysis Separate Phases & Analyze Aqueous Concentration tier3->analysis calc Calculate Kd and Koc analysis->calc end End: Adsorption Coefficients calc->end

Caption: Experimental workflow for OECD Guideline 106 (Soil Adsorption/Desorption).

OECD_307_Workflow start Start: Soil Biodegradation Study prep Prepare 14C-labeled Test Substance & Select/Prepare Soils start->prep setup Treat Soil Samples with Test Substance prep->setup incubation Incubate under Aerobic/Anaerobic Conditions setup->incubation sampling Sample Soil & Trap Volatiles at Intervals incubation->sampling analysis Extract & Analyze Parent Compound & Transformation Products (HPLC/GC-MS) sampling->analysis mineralization Quantify Evolved 14CO2 sampling->mineralization data_analysis Determine Degradation Rates (DT50, DT90) & Mass Balance analysis->data_analysis mineralization->data_analysis end End: Biodegradation Profile data_analysis->end

Caption: Experimental workflow for OECD Guideline 307 (Biodegradation in Soil).

Conclusion

The environmental fate of this compound is characterized by low mobility in soil and sediment due to strong adsorption. While persistent to abiotic degradation processes like hydrolysis, it is expected to biodegrade in soil and aquatic environments. Its high estimated Log Kow suggests a potential for bioaccumulation, although this may be limited by its bioavailability. There is a notable lack of empirical data for this compound itself, with current assessments relying on data from structurally similar phthalates. Further research employing standardized methodologies, such as the OECD guidelines detailed in this guide, is essential to accurately characterize its environmental risk profile. This will enable more informed decision-making in the context of environmental protection and the development of safer alternatives.

References

Heptyl Undecyl Phthalate (CAS 68515-42-4): A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl undecyl phthalate, identified by CAS number 68515-42-4, is a complex mixture of branched and linear dialkyl phthalates. It is also known commercially as di(heptyl, nonyl, undecyl) phthalate (DHNUP). Phthalates are widely used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Due to its widespread use in consumer products, an in-depth understanding of its physicochemical properties, toxicological profile, environmental fate, and analytical determination is crucial for risk assessment and the development of safer alternatives. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound.

Physicochemical Properties

This compound is a viscous liquid at room temperature. Its properties are influenced by the mixture of its various isomers. A summary of its key physicochemical data is presented in Table 1.

PropertyValueReference(s)
CAS Number 68515-42-4[1][2]
Synonyms 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters; Di(heptyl, nonyl, undecyl) phthalate (DHNUP)[2][3]
Molecular Formula C26H42O4 (for the heptyl undecyl ester)[1][4][5]
Molecular Weight 418.6 g/mol (for the heptyl undecyl ester)[1][4][5]
Physical State Liquid at room temperature[2]
Melting Point -57 °C[2]
Boiling Point 235 to 278 °C[2]
Density 0.975 g/cm³[6]
Water Solubility 0.1 mg/L at 20 °C[2]
Vapor Pressure < 10 Pa at 20 °C[2]
Octanol-Water Partition Coefficient (log Kow) 4.8[2]

Toxicological Profile

The toxicological profile of this compound, primarily studied as the DHNUP mixture, raises concerns regarding its potential for reproductive and developmental toxicity.

Acute and Chronic Toxicity

Detailed acute toxicity data for this compound is limited. However, like other high molecular weight phthalates, it is expected to have low acute toxicity. Repeated dose studies in rats have indicated the liver and reproductive organs as primary targets.

Reproductive and Developmental Toxicity

This compound has been identified as a substance of high priority for health risk assessment due to its potential reproductive and developmental effects.[2] Studies in rats have demonstrated that exposure to DHNUP can lead to testicular atrophy and reduced testis weights.[6] A summary of key toxicological values is provided in Table 2.

EndpointSpeciesValueExperimental DetailsReference(s)
Reproductive Toxicity RatLOAEL > 2416 mg/kg bw/day21-day dietary administration, observed slight testicular atrophy and reduced testis weights.[6]
Developmental Toxicity RatNOAEL = 200 mg/kg bw/dayBased on the absence of adverse effects at this dose.[6]
Developmental Toxicity RatLOAEL = 5000 mg/kg bw/dayBased on significant mean fetal body weight reduction in the absence of maternal toxicity.[6]
Genotoxicity and Carcinogenicity

There is currently insufficient data to definitively classify the genotoxic or carcinogenic potential of this compound specifically. However, some other phthalates have been shown to be hepatocarcinogenic in rodents.[7]

Experimental Protocols

The toxicological evaluation of this compound generally follows internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Reproductive and Developmental Toxicity Screening

A common approach for assessing reproductive and developmental toxicity is the OECD Test Guideline 421 (Reproduction/Developmental Toxicity Screening Test) or OECD Test Guideline 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test) .[5][8]

General Protocol Outline (based on OECD TG 422):

  • Test Animals: Typically, Sprague-Dawley rats are used.

  • Dose Administration: The test substance is administered orally (e.g., via gavage or in the diet) to several groups of male and female animals at different dose levels.

  • Dosing Period: Males are dosed for a minimum of four weeks, including a pre-mating, mating, and post-mating period. Females are dosed throughout the study, including pre-mating, mating, gestation, and lactation.

  • Mating: Animals are paired for mating.

  • Observations: Animals are observed for clinical signs of toxicity, effects on mating behavior, fertility, gestation length, parturition, and maternal behavior. Offspring are examined for viability, growth, and development.

  • Pathology: At the end of the study, parent animals and offspring are euthanized and subjected to a full necropsy and histopathological examination of reproductive and other target organs.

G cluster_parental Parental Generation (P) cluster_dosing Dosing Period cluster_f1 First Filial Generation (F1) P_males Males Dosing_males Min. 4 weeks P_males->Dosing_males Dosing Endpoints Toxicological Endpoints Assessed P_males->Endpoints P_females Females Dosing_females Continuous P_females->Dosing_females Dosing P_females->Endpoints Mating Mating Dosing_males->Mating Dosing_females->Mating Gestation Gestation Mating->Gestation Lactation Lactation Gestation->Lactation F1_offspring Offspring Lactation->F1_offspring F1_offspring->Endpoints G Sample Sample (e.g., Environmental, Biological) Extraction Extraction (LLE, SPE) Sample->Extraction Cleanup Clean-up (GPC, Florisil) Extraction->Cleanup GC_MS GC-MS Analysis Cleanup->GC_MS Data_Analysis Data Analysis (Quantification) GC_MS->Data_Analysis G Phthalate Phthalate Diester Metabolite Phthalate Monoester (Active Metabolite) Phthalate->Metabolite Metabolism PPAR PPAR (Nuclear Receptor) Metabolite->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene_Expression Altered Gene Expression (Lipid Metabolism, etc.) PPRE->Gene_Expression Regulates Biological_Effects Biological Effects (e.g., Hepatotoxicity, Endocrine Disruption) Gene_Expression->Biological_Effects

References

An In-depth Technical Guide to the Branched vs. Linear Isomers of Heptyl Undecyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heptyl undecyl phthalate, a high molecular weight phthalate ester, is primarily utilized as a plasticizer to enhance the flexibility and durability of polymers such as polyvinyl chloride (PVC). Commercially, "this compound" often refers to a complex mixture of isomers with both linear and branched heptyl and undecyl alkyl chains, designated by CAS Number 68515-42-4 ("1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters").[1] The specific isomeric composition of these mixtures significantly influences their physicochemical properties, toxicological profiles, and environmental fate. This technical guide provides a comparative analysis of the branched versus linear isomers of this compound, offering insights into their synthesis, analytical characterization, and biological interactions for researchers, scientists, and drug development professionals. Due to the limited availability of data for specific this compound isomers, this guide incorporates analogous data from closely related phthalates, such as diheptyl phthalate (DHP), to illustrate key differences.

Molecular Structure and Isomerism

The fundamental structure of this compound consists of a benzene-1,2-dicarboxylate core, esterified with a seven-carbon heptyl group and an eleven-carbon undecyl group. The molecular formula for these isomers is C₂₆H₄₂O₄, with a corresponding molecular weight of approximately 418.6 g/mol .[1]

  • Linear Isomers: In linear isomers, the alkyl chains are straight-chain n-heptyl and n-undecyl groups. These molecules have a more flexible and elongated conformation.

  • Branched Isomers: Branching in the alkyl chains can occur at various positions, leading to a multitude of possible isomers. For example, the heptyl group can exist as isoheptyl (e.g., 5-methylhexyl) or other branched forms, and the undecyl group can also have numerous branched structures. Branching results in a more compact molecular structure.

The structural differences between linear and branched isomers are critical as they affect intermolecular interactions, which in turn dictate the physical properties and biological activity of the compounds.

Physicochemical Properties: A Comparative Overview

Direct comparative data for individual branched and linear isomers of this compound is scarce. However, general trends can be extrapolated from data on other phthalates. Branching in the alkyl chains typically lowers the boiling point and increases the viscosity compared to the linear counterparts of the same carbon number due to reduced van der Waals forces and increased entanglement, respectively.

The following table summarizes key physicochemical properties for the general class of C7-C11 branched and linear phthalate esters, with specific data for analogous compounds provided for context.

PropertyThis compound (Branched & Linear Mixture)Di-n-heptyl Phthalate (Linear Analogue)Diisoheptyl Phthalate (Branched Analogue)
CAS Number 68515-42-43648-21-3[2]71850-09-4
Molecular Formula C₂₆H₄₂O₄C₂₂H₃₄O₄[2]C₂₂H₃₄O₄
Molecular Weight ~418.6 g/mol [1]~362.5 g/mol [2]~362.5 g/mol
Boiling Point Data not available360 °CData not available
Density Data not available0.97 g/cm³Data not available
Water Solubility LowLowLow
LogP (Octanol/Water) ~10.1 (estimated)[1]~7.6 (estimated)Data not available

Synthesis of Branched and Linear Isomers

The synthesis of specific this compound isomers is achieved through the esterification of phthalic anhydride with the corresponding linear or branched heptyl and undecyl alcohols. The process is typically a two-step reaction catalyzed by an acid or a transesterification catalyst.

General Experimental Protocol: Fischer Esterification
  • Reaction Setup: Phthalic anhydride and a slight excess of the desired heptyl and undecyl alcohols (e.g., n-heptanol and n-undecanol for the linear isomer, or a branched heptanol and undecanol for a branched isomer) are combined in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. A suitable solvent that forms an azeotrope with water, such as toluene, is added.

  • Catalysis: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added to the mixture.

  • Reaction: The mixture is heated to reflux. The water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected.

  • Work-up: Upon completion, the reaction mixture is cooled. The catalyst is neutralized by washing with an aqueous solution of sodium bicarbonate. The organic layer is then washed with water and brine.

  • Purification: The organic solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the high-purity this compound isomer.

The logical workflow for the synthesis and purification process is illustrated in the diagram below.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Phthalic Anhydride + Heptanol + Undecanol reaction Reflux with Dean-Stark Trap reactants->reaction catalyst Acid Catalyst (e.g., p-TSA) catalyst->reaction solvent Toluene solvent->reaction neutralization Neutralize with NaHCO₃ reaction->neutralization washing Wash with Water and Brine neutralization->washing drying Dry with Anhydrous Na₂SO₄ washing->drying evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation product Pure this compound Isomer distillation->product

Caption: Synthesis and purification workflow for this compound isomers.

Analytical Characterization

Differentiating between branched and linear isomers of this compound requires advanced analytical techniques, primarily chromatography coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful method for separating and identifying phthalate isomers.

  • Principle: Isomers are separated based on their boiling points and interactions with the GC column's stationary phase. The eluting compounds are then ionized and fragmented in the mass spectrometer, producing a characteristic mass spectrum that aids in identification.

  • Experimental Protocol:

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification, typically monitoring the characteristic phthalate ion at m/z 149.

    • Sample Preparation: Samples are dissolved in a suitable solvent like hexane or dichloromethane before injection.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or MS detection can also be used for the analysis of this compound isomers.

  • Principle: Separation is achieved based on the differential partitioning of the isomers between a stationary phase (e.g., C18) and a mobile phase.

  • Experimental Protocol:

    • Instrumentation: An HPLC system with a UV detector or coupled to a mass spectrometer.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm or MS with electrospray ionization (ESI).

    • Sample Preparation: Samples are dissolved in the mobile phase and filtered through a 0.45 µm filter.

Toxicological Profile and Biological Interactions

This compound, as a mixture of branched and linear C7-C11 esters, is classified as a reproductive toxicant.[1] The structure of the alkyl chain, particularly branching, plays a significant role in the toxicological properties of phthalates.

Influence of Branching on Toxicity

Studies on analogous phthalates have shown that branched isomers can exhibit higher reproductive toxicity than their linear counterparts.[3] For example, diisoheptyl phthalate (DIHP) and diisobutyl phthalate (DIBP) have demonstrated greater reproductive toxicity risks compared to their linear isomers, di-n-heptyl phthalate (DHP) and di-n-butyl phthalate (DBP), respectively.[3] This suggests that the more compact structure of branched isomers may lead to more effective binding to biological targets.

Endocrine Disruption and Signaling Pathways

Phthalates are well-known endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems.[4][5][6][7] The primary mechanism of action for many phthalates involves the disruption of androgen synthesis and function, leading to adverse effects on the male reproductive system.

The metabolism of this compound is expected to follow the general pathway for high molecular weight phthalates, as illustrated in the diagram below.

G parent Heptyl Undecyl Phthalate (Diester) monoester Monoheptyl/Monoundecyl Phthalate parent->monoester Phase I: Hydrolysis (Esterases/Lipases) oxidized Oxidized Metabolites (e.g., Hydroxylated, Carboxylated) monoester->oxidized Phase I: Oxidation (CYP450 Enzymes) excretion Excretion (Urine/Feces) monoester->excretion Phase II: Glucuronidation oxidized->excretion Phase II: Glucuronidation

References

An In-depth Technical Guide to the Solubility of Heptyl Undecyl Phthalate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phthalate esters, as a class of compounds, are generally characterized by their low solubility in water and high solubility in many organic solvents and oils.[1][2][3] The solubility of individual phthalates is influenced by the length and branching of their alkyl chains; as the molar mass increases, their aqueous solubility tends to decrease.[4][5]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility values for heptyl undecyl phthalate in a range of organic solvents have not been extensively published. This data gap necessitates experimental determination for specific applications. Researchers can utilize the experimental protocols detailed in this guide to generate precise solubility data for their solvent systems of interest. The following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

Organic SolventChemical ClassTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
e.g., n-HexaneAlkane25Shake-Flask Method with GC-FID
e.g., TolueneAromatic25Shake-Flask Method with HPLC-UV
e.g., AcetoneKetone25Shake-Flask Method with HPLC-UV
e.g., EthanolAlcohol25Shake-Flask Method with HPLC-UV
e.g., Ethyl AcetateEster25Shake-Flask Method with HPLC-UV
e.g., DichloromethaneHalogenated25Shake-Flask Method with GC-FID
e.g., Diethyl EtherEther25Shake-Flask Method with GC-FID
e.g., Dimethyl SulfoxideSulfoxide25Shake-Flask Method with HPLC-UV

Experimental Protocols

The determination of solubility for a compound like this compound, which is a viscous liquid at room temperature, requires a robust and reliable method. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility and is highly recommended.[6][7]

Key Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in a chosen organic solvent.

1. Materials and Equipment:

  • This compound (high purity)

  • Organic solvent of interest (HPLC or analytical grade)

  • Glass vials or flasks with airtight screw caps (e.g., 20 mL scintillation vials)

  • Orbital shaker or thermomixer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

2. Procedure:

  • Preparation: Add an excess amount of this compound to a glass vial. The key is to ensure that a solid or undissolved liquid phase remains after equilibrium is reached, confirming saturation.[7]

  • Solvent Addition: Accurately add a known volume of the organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium. For high molecular weight, viscous compounds, this may take 24 to 48 hours or longer.[6][7] A preliminary time-course study is recommended to determine the time to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solute to settle. Centrifugation at the same temperature can be used to expedite this process.

  • Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved micro-droplets or particulates.[8]

  • Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.[9][10][11]

3. Calibration and Calculation:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Generate a calibration curve by plotting the analytical instrument's response versus the concentration of the standards.

  • Use the calibration curve to determine the concentration of the diluted saturated solution.

  • Calculate the solubility by multiplying the determined concentration by the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Mandatory Visualization

The logical workflow for determining the solubility of this compound is crucial for ensuring reproducible and accurate results. The following diagram, generated using the DOT language, illustrates this experimental workflow.

G prep Preparation Add excess this compound and known volume of solvent to vial equilibrate Equilibration Agitate at constant temperature (e.g., 24-48 hours) prep->equilibrate Establish Saturation phase_sep Phase Separation Allow to settle or centrifuge at constant temperature equilibrate->phase_sep Reach Equilibrium sample Sampling & Filtration Withdraw supernatant and filter (e.g., 0.45 µm PTFE filter) phase_sep->sample Isolate Saturated Solution dilute Dilution Dilute filtered sample to fall within calibration range sample->dilute quantify Quantification Analyze by calibrated method (e.g., HPLC-UV, GC-FID) dilute->quantify calculate Calculation Determine concentration from calibration curve and apply dilution factor quantify->calculate result Final Solubility Value (g/100 mL or mol/L) calculate->result

Caption: Workflow for determining the solubility of this compound.

References

The Thermal Degradation of Heptyl Undecyl Phthalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heptyl undecyl phthalate, a high-molecular-weight phthalate ester, is utilized as a plasticizer to enhance the flexibility, durability, and longevity of polymeric materials. Its application in various sectors, including industrial and consumer products, necessitates a thorough understanding of its thermal stability and degradation profile. The thermal degradation of phthalates is a critical consideration for material processing, product lifespan, and environmental impact assessment. High temperatures can induce chemical decomposition, leading to the evolution of volatile and semi-volatile organic compounds, which may alter material properties and pose potential health and environmental concerns.

This technical guide provides a detailed examination of the thermal degradation of this compound, drawing upon data from analogous HMW phthalates. It outlines the primary analytical techniques employed for such studies, details the expected degradation products, and presents a generalized thermal degradation pathway.

Experimental Protocols

The study of thermal degradation of phthalate esters typically involves a combination of thermoanalytical and spectrometric techniques to elucidate the degradation kinetics and identify the evolved chemical species.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology: A small sample of this compound (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible. The crucible is then placed on a sensitive microbalance within a furnace. The furnace temperature is programmed to increase at a constant rate, commonly 10 or 20°C/min, over a range from ambient temperature to approximately 600°C. A continuous flow of an inert gas, such as nitrogen or argon, is maintained throughout the experiment to prevent oxidative degradation. The mass of the sample is continuously recorded as a function of temperature. The resulting data is presented as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique for identifying the thermal decomposition products of a material.

Methodology: A microgram-level sample of this compound is introduced into a pyrolyzer, which is directly coupled to the injection port of a gas chromatograph. The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600°C) in an inert atmosphere. The resulting thermal degradation products are swept into the GC column by a carrier gas (e.g., helium). The various components of the pyrolysate are separated based on their boiling points and affinity for the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the individual degradation products by comparison with mass spectral libraries.

Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)

This hyphenated technique provides real-time identification of the gaseous products evolved during thermal decomposition.

Methodology: The outlet of the TGA furnace is connected to the gas cell of an FTIR spectrometer via a heated transfer line (typically maintained at 200-250°C to prevent condensation of evolved gases). As the sample in the TGA is heated and degrades, the evolved gases are continuously passed through the FTIR gas cell. The FTIR spectrometer acquires spectra of the evolved gas mixture at regular intervals. This allows for the identification of the functional groups of the evolved gases and, in many cases, the specific chemical compounds, by correlating the FTIR spectra with the mass loss events observed in the TGA data.

Data Presentation

While specific quantitative data for this compound is unavailable, the following tables summarize the expected thermal stability and degradation products based on studies of analogous high-molecular-weight phthalates like DINP and DIDP.

Table 1: Predicted Thermal Stability of this compound (by TGA in an Inert Atmosphere)

ParameterPredicted Value RangeDescription
Onset of Decomposition (Tonset) 250 - 300 °CThe temperature at which significant mass loss begins. HMW phthalates generally exhibit higher thermal stability than their lower molecular weight counterparts.
Temperature of Maximum Decomposition Rate (Tmax) 300 - 350 °CThe temperature at which the rate of mass loss is highest, as indicated by the peak of the DTG curve.
End of Decomposition (Tend) 350 - 400 °CThe temperature at which the primary decomposition process is complete.
Residual Mass at 600 °C < 5%The percentage of the initial mass remaining at the end of the analysis, typically consisting of non-volatile carbonaceous residue.

Table 2: Potential Thermal Degradation Products of this compound (by Py-GC-MS)

Compound ClassSpecific ExamplesExpected Relative Abundance
Alkenes Heptene, UndeceneHigh
Alcohols Heptanol, UndecanolModerate
Phthalic Anhydride Phthalic AnhydrideHigh
Phthalate Monoesters Monoheptyl phthalate, Monoundecyl phthalateModerate
Aromatic Hydrocarbons Benzene, TolueneLow
Carbon Oxides Carbon dioxide, Carbon monoxideVariable (dependent on conditions)

Visualizations

The following diagrams illustrate the experimental workflow for analyzing thermal degradation and a simplified proposed degradation pathway for a high-molecular-weight phthalate like this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Sample->PyGCMS TGAFTIR TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) Sample->TGAFTIR ThermalStability Thermal Stability Profile (T-onset, T-max) TGA->ThermalStability DegradationProducts Identification of Degradation Products PyGCMS->DegradationProducts TGAFTIR->DegradationProducts DegradationPathway Elucidation of Degradation Pathway ThermalStability->DegradationPathway DegradationProducts->DegradationPathway

Caption: Experimental workflow for thermal degradation analysis.

Degradation_Pathway cluster_primary Primary Degradation cluster_secondary Secondary Degradation Phthalate This compound Alkene Heptene / Undecene Phthalate->Alkene β-elimination Monoester Monoheptyl / Monoundecyl Phthalate Phthalate->Monoester Ester pyrolysis PhthalicAnhydride Phthalic Anhydride Monoester->PhthalicAnhydride Alcohol Heptanol / Undecanol Monoester->Alcohol

Caption: Simplified thermal degradation pathway of a HMW phthalate.

Core Concepts of Thermal Degradation

The thermal degradation of high-molecular-weight phthalates in an inert atmosphere is generally understood to proceed through a series of complex reactions. The primary initial degradation step is believed to be a non-radical, intramolecular process.

A key proposed mechanism is the β-elimination reaction , involving a six-membered ring transition state. In this process, a hydrogen atom from the β-carbon of the alkyl chain is transferred to one of the carbonyl oxygens of the phthalate group, leading to the cleavage of the C-O ester bond. This results in the formation of an alkene (heptene or undecene) and a carboxylic acid intermediate, which readily dehydrates to form phthalic anhydride.

Another significant pathway is ester pyrolysis , which leads to the formation of the corresponding alcohol (heptanol or undecanol) and phthalic anhydride through the cleavage of the alkyl-oxygen bond. The relative contribution of these pathways can be influenced by the specific structure of the alkyl chains and the experimental conditions.

At higher temperatures, secondary degradation of the primary products can occur, leading to the formation of a wider range of smaller molecules, including aromatic hydrocarbons and various oxygenated species.

Conclusion

While specific data for this compound is not currently available, a comprehensive understanding of its thermal degradation can be inferred from the behavior of analogous high-molecular-weight phthalates. It is anticipated that this compound exhibits good thermal stability, with decomposition initiating in the range of 250-300°C. The primary degradation products are expected to be heptene, undecene, and phthalic anhydride, formed through β-elimination and ester pyrolysis mechanisms. The experimental protocols and analytical techniques described in this guide provide a robust framework for the detailed investigation of the thermal degradation of this and other phthalate plasticizers. Further research focusing specifically on this compound is warranted to provide precise quantitative data and fully elucidate its degradation profile.

Biodegradability of C7-C11 Phthalates in Soil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradability of C7-C11 phthalates in the soil environment. Phthalates, a class of synthetic chemicals widely used as plasticizers, are of increasing environmental concern due to their widespread presence and potential endocrine-disrupting effects. Understanding their fate and persistence in soil is crucial for environmental risk assessment and the development of remediation strategies. This document summarizes key quantitative data, details common experimental protocols, and visualizes the primary degradation pathways.

Data Presentation: Quantitative Biodegradation Data

The biodegradation of C7-C11 phthalates in soil is influenced by a multitude of factors including soil type, pH, temperature, microbial population, and the chemical structure of the phthalate itself. The following tables summarize available quantitative data from various studies. It is important to note that direct comparative studies across the entire C7-C11 range under identical conditions are limited; therefore, data is presented for individual phthalates where available.

Phthalate EsterAbbreviationSoil TypeIncubation ConditionsHalf-life (t½)Degradation (%)Reference(s)
Di-n-heptyl phthalateDHPNot specifiedNot specifiedNot specifiedNot specifiedData not readily available
Di-n-octyl phthalate DNOP Not specified35°C, pH 8.0, 5% inoculum0.58 - 0.83 days>91.25% in 3 days[1]
Soil30°C, pH 6.0-89.3% in soil (100 mg/kg)[2]
Municipal waste-contaminated soilAerobic-Complete degradation of 750 mg/L in 40 hours by Gordonia sp.[1]
Diisononyl phthalate DINP Saline soilpH 7.0, 31°C, 500 mg/L initial concentration12.76 hours99% in 168 hours[3][4]
Diisodecyl phthalate DIDP Not specifiedNot specifiedNot specifiedNot specifiedData not readily available
Diundecyl phthalate DUPNot specifiedNot specifiedNot specifiedNot specifiedData not readily available

Note: The lack of standardized testing conditions across different studies makes direct comparison of degradation rates challenging. The data presented should be interpreted within the context of the specific experimental setup.

Experimental Protocols

The study of phthalate biodegradation in soil typically involves microcosm experiments that simulate environmental conditions in a controlled laboratory setting. The following protocols are based on established methodologies, such as the OECD 307 guideline for aerobic and anaerobic transformation in soil.[5][6]

Soil Microcosm Setup

A soil microcosm is a controlled, small-scale laboratory system that simulates a natural soil environment.

a. Soil Collection and Preparation:

  • Collect soil from a relevant site, avoiding areas with recent pesticide or heavy chemical application.

  • Sieve the soil through a 2 mm mesh to remove large debris and homogenize it.

  • Characterize the soil for properties such as pH, organic matter content, texture (sand, silt, clay content), and microbial biomass.

  • If investigating the role of indigenous microorganisms, use the fresh, unsterilized soil. For abiotic controls, the soil should be sterilized, typically by autoclaving or gamma irradiation.

b. Phthalate Spiking:

  • Prepare a stock solution of the C7-C11 phthalate of interest in a suitable organic solvent (e.g., acetone, hexane).

  • Add the phthalate solution to the soil and mix thoroughly to achieve the desired initial concentration.

  • Allow the solvent to evaporate completely in a fume hood before starting the incubation.

c. Incubation:

  • Place a known amount of the spiked soil into incubation vessels (e.g., biometer flasks, mason jars).

  • Adjust the soil moisture to a specific percentage of its water-holding capacity (e.g., 50-60%).

  • Incubate the microcosms in the dark at a constant temperature (e.g., 20-30°C).

  • For aerobic studies, ensure adequate aeration by periodically opening the vessels or using a flow-through system. For anaerobic studies, purge the headspace with an inert gas like nitrogen and seal the vessels.

Sample Extraction and Analysis

To monitor the degradation of the phthalate and identify its metabolites, soil samples are collected at regular intervals and analyzed.

a. Soil Extraction:

  • Microwave-Assisted Extraction (MAE): A rapid method that uses microwave energy to heat the solvent and soil matrix, accelerating the extraction process.[7][8]

    • Place a subsample of soil (e.g., 5 g) into a microwave extraction vessel.

    • Add a suitable extraction solvent (e.g., acetonitrile, acetone/hexane mixture).

    • Microwave at a set temperature and pressure for a specified time (e.g., 120°C for 20 minutes).

    • Allow the vessel to cool, and then filter the extract.

  • Ultrasonic Extraction: Utilizes high-frequency sound waves to disrupt the soil matrix and enhance solvent penetration.

    • Place a soil subsample in a flask with an appropriate solvent.

    • Sonication in an ultrasonic bath for a defined period (e.g., 30 minutes).

    • Filter the extract.

b. Extract Cleanup:

  • The crude extract may contain interfering substances from the soil matrix. Cleanup steps, such as solid-phase extraction (SPE) using cartridges packed with materials like Florisil or C18, may be necessary to purify the sample before analysis.

c. Analytical Determination:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating, identifying, and quantifying volatile and semi-volatile organic compounds like phthalates and their metabolites.[9] The sample extract is injected into the GC, where compounds are separated based on their boiling points and affinity for the column's stationary phase. The separated compounds then enter the mass spectrometer, which provides a mass spectrum that can be used for identification.

  • High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of less volatile or thermally labile compounds. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] Detection is often performed using a UV detector or a mass spectrometer (LC-MS).

Biodegradation Pathways of C7-C11 Phthalates

The primary mechanism for the microbial degradation of phthalate esters in soil involves a two-step process: de-esterification followed by the breakdown of the phthalic acid ring. For longer-chain phthalates, β-oxidation of the alkyl chains can also occur.

De-esterification Pathway

This initial step is catalyzed by esterase enzymes, which hydrolyze the ester bonds of the phthalate diester, sequentially forming a monoester and then phthalic acid.

Deesterification_Pathway Phthalate_Diester Phthalate Diester (e.g., DNOP, DINP) Phthalate_Monoester Phthalate Monoester (e.g., Mono-n-octyl phthalate) Phthalate_Diester->Phthalate_Monoester Esterase Phthalic_Acid Phthalic Acid Phthalate_Monoester->Phthalic_Acid Esterase

Caption: General de-esterification pathway for phthalate diesters in soil.

Aerobic Degradation of Phthalic Acid

Following de-esterification, the resulting phthalic acid is further degraded by aerobic microorganisms. The aromatic ring is opened through the action of dioxygenase enzymes, leading to intermediates that can enter central metabolic pathways like the Krebs cycle. One common pathway proceeds through protocatechuate.

Phthalic_Acid_Degradation Phthalic_Acid Phthalic Acid Dihydroxyphthalate cis-4,5-Dihydroxy- 4,5-dihydrophthalate Phthalic_Acid->Dihydroxyphthalate Phthalate Dioxygenase Protocatechuate Protocatechuate Dihydroxyphthalate->Protocatechuate Dehydrogenase & Decarboxylase Ring_Cleavage Ring Cleavage Products Protocatechuate->Ring_Cleavage Protocatechuate Dioxygenase TCA_Cycle TCA Cycle Intermediates Ring_Cleavage->TCA_Cycle

Caption: Aerobic degradation pathway of phthalic acid via protocatechuate.

β-Oxidation of Alkyl Chains

For longer-chain phthalates, the alkyl side chains can be shortened through a process called β-oxidation prior to or concurrent with de-esterification. This process sequentially removes two-carbon units from the fatty acid chain. The degradation of di-n-octyl phthalate (DNOP), for example, can involve the oxidation of the octyl chains.[1][10]

Beta_Oxidation_Pathway DNOP Di-n-octyl phthalate (C8) Metabolite1 Oxidized Metabolites (e.g., mono-(7-hydroxy-n-octyl) phthalate) DNOP->Metabolite1 Hydroxylation Metabolite2 Shorter-chain Phthalate Monoesters (e.g., mono-(3-carboxypropyl) phthalate) Metabolite1->Metabolite2 β-oxidation Phthalic_Acid Phthalic Acid Metabolite2->Phthalic_Acid Further oxidation & de-esterification

Caption: Simplified β-oxidation pathway for the alkyl chain of DNOP.

Conclusion

The biodegradation of C7-C11 phthalates in soil is a complex process mediated by diverse microbial communities. The rate of degradation is highly dependent on both the specific chemical structure of the phthalate and the prevailing environmental conditions. While de-esterification and subsequent aerobic degradation of the phthalic acid ring are the primary pathways, β-oxidation of the alkyl chains is also a significant transformation process for these longer-chain phthalates. Further research is needed to provide a more complete, comparative dataset for the full range of C7-C11 phthalates and to fully elucidate the specific enzymatic steps and intermediate metabolites for each compound. The protocols and pathways outlined in this guide provide a foundational understanding for researchers and professionals engaged in the study of these important environmental contaminants.

References

Methodological & Application

analytical methods for heptyl undecyl phthalate quantification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quantification of Heptyl Undecyl Phthalate

Introduction

This compound is a high molecular weight phthalate ester utilized as a plasticizer to enhance the flexibility and durability of polymeric materials. Due to its potential for migration from consumer products, such as food packaging, medical devices, and toys, robust analytical methods for its quantification are essential for regulatory compliance and risk assessment. This document provides detailed application notes and protocols for the quantification of this compound in various matrices, targeting researchers, scientists, and professionals in drug development and quality control. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer the necessary sensitivity and selectivity for trace-level analysis.

Analytical Methodologies

The quantification of this compound is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The choice between GC-MS and LC-MS/MS often depends on the sample matrix, required sensitivity, and laboratory instrumentation availability.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established and robust technique for the analysis of semi-volatile compounds like phthalates.[1][2][3] GC-MS provides excellent chromatographic resolution and is a powerful tool for phthalate determination.[3] Electron ionization (EI) is the most common ionization technique, often yielding a characteristic base peak ion at m/z 149 for many phthalates, which arises from the phthalic anhydride fragment.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has gained prominence for its high sensitivity and selectivity, particularly for complex matrices.[4][5] It often requires less sample cleanup compared to GC-MS. Electrospray ionization (ESI) is typically used, and the analysis is performed in Multiple Reaction Monitoring (MRM) mode for enhanced specificity and lower detection limits.[4]

Data Presentation: Quantitative Performance

The following table summarizes typical quantitative performance data for the analysis of high molecular weight phthalates, including those structurally similar to this compound, using GC-MS and LC-MS/MS. This data is compiled from various studies and represents expected performance metrics.

ParameterGC-MSLC-MS/MSSource(s)
Limit of Detection (LOD) 0.1 - 10 µg/L0.01 - 1 µg/L[6]
Limit of Quantification (LOQ) 0.5 - 25 µg/L0.025 - 5 ng/mL[7][8]
Linearity (R²) > 0.99> 0.995[8]
Recovery (%) 80 - 115%90 - 110%[7][6]
Precision (RSD %) < 15%< 10%[7]

Experimental Protocols

Protocol 1: Quantification of this compound in Plastic Matrices by GC-MS

This protocol is adapted from established methods for phthalate analysis in polymers.[6][9]

1. Sample Preparation: Ultrasonic Extraction

  • 1.1. Accurately weigh approximately 0.1 g of the cryogenically milled plastic sample into a 20 mL glass vial.

  • 1.2. Add 10 mL of a suitable solvent such as dichloromethane or a toluene/dichloromethane mixture (1:9 v/v).[10]

  • 1.3. Spike the sample with an appropriate internal standard (e.g., Benzyl Benzoate or a deuterated phthalate standard).

  • 1.4. Place the vial in an ultrasonic bath and sonicate for 30 minutes.

  • 1.5. After sonication, allow the solution to cool to room temperature.

  • 1.6. If necessary, precipitate the polymer by adding an anti-solvent like hexane.

  • 1.7. Filter the extract through a 0.45 µm PTFE syringe filter into a clean glass vial.

  • 1.8. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • 2.1. Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD).[1]

  • 2.2. Column: A low-bleed, mid-polarity capillary column such as an Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar is recommended.[2][3]

  • 2.3. Injection: 1 µL, splitless injection mode.

  • 2.4. Inlet Temperature: 280 °C.

  • 2.5. Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • 2.6. Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp 1: 20 °C/min to 220 °C.

    • Ramp 2: 5 °C/min to 300 °C, hold for 5 minutes.

  • 2.7. MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: A characteristic fragment ion for phthalates is m/z 149.[11] For this compound, additional qualifying ions should be selected based on its mass spectrum.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the final extraction solvent, ranging from expected sample concentrations (e.g., 0.05 to 10 µg/mL).

  • Spike each calibration standard with the internal standard at a constant concentration.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Quantify this compound in the samples using the generated calibration curve.

Protocol 2: Quantification of this compound in Liquid Matrices (e.g., Pharmaceuticals, Beverages) by LC-MS/MS

This protocol is based on general methodologies for phthalate analysis in liquid samples.[4][5][12]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • 1.1. Take a 5 mL aliquot of the liquid sample in a 15 mL glass centrifuge tube.

  • 1.2. Spike the sample with an appropriate internal standard (e.g., a deuterated analog of a high molecular weight phthalate).

  • 1.3. Add 5 mL of n-hexane (or another suitable immiscible organic solvent) to the tube.

  • 1.4. Vortex vigorously for 2 minutes to ensure thorough mixing.

  • 1.5. Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • 1.6. Carefully transfer the upper organic layer to a clean glass tube.

  • 1.7. Repeat the extraction with another 5 mL of n-hexane and combine the organic layers.

  • 1.8. Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40 °C.

  • 1.9. Reconstitute the residue in 1 mL of the mobile phase (e.g., 90:10 methanol:water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • 2.1. Instrument: High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., SCIEX QTRAP 5500 System).[4]

  • 2.2. Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 100 x 4.6 mm, 2.6 µm) is suitable.[4]

  • 2.3. Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water.

    • B: Methanol.

  • 2.4. Gradient Elution: A typical gradient would start at a lower percentage of organic phase and ramp up to a high percentage to elute the hydrophobic phthalate. For example: Start at 50% B, ramp to 98% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.

  • 2.5. Flow Rate: 0.5 mL/min.

  • 2.6. Column Temperature: 40 °C.

  • 2.7. MS/MS Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: These must be optimized for this compound. The precursor ion will likely be the protonated molecule [M+H]⁺. Product ions will be characteristic fragments.

    • Collision Energy and other parameters: Optimize by direct infusion of a standard solution.

3. Calibration and Quantification

  • Prepare matrix-matched calibration standards by spiking blank matrix with known concentrations of this compound and the internal standard.

  • Process the calibration standards through the same LLE procedure as the samples.

  • Generate a calibration curve and quantify the analyte as described in the GC-MS protocol.

Visualizations

Workflow for Phthalate Quantification

The following diagram illustrates the general experimental workflow for the quantification of this compound from a solid or liquid sample matrix.

G General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Solid or Liquid) Weighing Weighing/Aliquoting Sample->Weighing Spiking Internal Standard Spiking Weighing->Spiking Extraction Extraction (Ultrasonic or LLE) Spiking->Extraction Cleanup Cleanup/Concentration (Filtration, Evaporation) Extraction->Cleanup Analysis Chromatographic Separation (GC or LC) Cleanup->Analysis Detection Mass Spectrometric Detection (MS or MS/MS) Analysis->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow from sample collection to final report.

Decision Pathway for Method Selection

This diagram outlines the logical decision-making process for selecting the appropriate analytical method for this compound quantification.

G Decision Pathway for Analytical Method Selection Start Define Analytical Goal (e.g., Trace analysis, QC) Matrix Assess Sample Matrix Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Complex/Liquid Matrix GCMS Select GC-MS Matrix->GCMS Simple/Polymer Matrix Sensitivity->GCMS Moderate (ppm/ppb) LCMSMS Select LC-MS/MS Sensitivity->LCMSMS High (ppb/ppt) Protocol Develop/Validate Protocol GCMS->Protocol LCMSMS->Protocol End Routine Analysis Protocol->End

Caption: Decision tree for choosing an analytical method.

References

Application Notes and Protocols for the Analysis of Heptyl Undecyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the extraction and clean-up of heptyl undecyl phthalate from various matrices prior to analysis by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). Given the limited availability of methods specifically validated for this compound, the following protocols are based on established and reliable methods for other long-chain phthalates. It is recommended that these methods be validated in-house for accuracy and precision.

Introduction to this compound Analysis

This compound is a high molecular weight phthalate ester used as a plasticizer in various consumer and industrial products. Due to its potential for migration into the environment and food, sensitive and reliable analytical methods are necessary for its detection and quantification. A significant challenge in phthalate analysis is the ubiquitous nature of these compounds, leading to potential background contamination.[1] Therefore, stringent measures to minimize contamination are crucial throughout the analytical process.

General Precautions to Minimize Phthalate Contamination

Phthalates are present in many laboratory consumables, which can lead to significant background contamination and inaccurate results.[1] To mitigate this, the following precautions are essential:

  • Use of Phthalate-Free Labware: Whenever possible, utilize glassware or stainless steel equipment. If plastics are unavoidable, prefer polypropylene (PP) or polyethylene (PE) over polyvinyl chloride (PVC).

  • Thorough Glassware Cleaning: All glassware should be meticulously cleaned, which may include rinsing with high-purity solvents and baking at high temperatures (e.g., 400°C) to remove organic residues.[2]

  • High-Purity Solvents and Reagents: Use phthalate-free, high-purity solvents and reagents. Running solvent blanks is crucial to check for contamination.

  • Minimize Exposure to Air: Keep samples and extracts covered to prevent contamination from airborne phthalates.

Experimental Protocols

The selection of the appropriate extraction and clean-up method depends on the sample matrix. Below are detailed protocols for various common matrices.

Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Water)

This protocol is adapted from EPA Method 506 for the determination of phthalate esters in drinking water.[2]

1. Sample Preparation:

  • Collect a 1-liter water sample in a pre-cleaned amber glass bottle.

2. Extraction:

  • Transfer the 1 L sample to a 2 L separatory funnel.
  • Add 60 mL of methylene chloride to the sample bottle, rinse the walls, and transfer the solvent to the separatory funnel.
  • Shake the funnel vigorously for 2 minutes with periodic venting.
  • Allow the layers to separate for at least 10 minutes.
  • Drain the methylene chloride (bottom layer) into a collection flask.
  • Repeat the extraction twice more with fresh 60 mL portions of methylene chloride, combining the extracts.

3. Clean-up (Drying):

  • Pass the combined extract through a drying column containing anhydrous sodium sulfate to remove residual water.

4. Concentration:

  • Concentrate the extract to approximately 5 mL using a Kuderna-Danish (K-D) concentrator.
  • Further concentrate the extract to 1 mL under a gentle stream of nitrogen.

5. Analysis:

  • The final extract is ready for analysis by GC-MS.

Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples

SPE is a widely used technique for the extraction and pre-concentration of phthalates from water samples.[3][4]

1. Cartridge Conditioning:

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water. Ensure the cartridge does not go dry.

2. Sample Loading:

  • Pass the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

3. Washing:

  • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

4. Drying:

  • Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.

5. Elution:

  • Elute the this compound from the cartridge with a small volume of a suitable organic solvent, such as two 3 mL portions of ethyl acetate.

6. Concentration:

  • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

7. Analysis:

  • The extract is ready for GC-MS analysis.

Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Food Samples

The QuEChERS method is a streamlined approach that combines extraction and clean-up, making it suitable for complex matrices like food.[1][5][6][7]

1. Sample Homogenization:

  • Homogenize a representative portion of the food sample (e.g., 10-15 g).

2. Extraction:

  • Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
  • Shake vigorously for 1 minute.
  • Centrifuge at 4000 rpm for 5 minutes.

3. Clean-up (Dispersive SPE):

  • Take an aliquot (e.g., 6 mL) of the upper acetonitrile layer and transfer it to a 15 mL d-SPE tube containing a sorbent mixture (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 for fatty matrices).
  • Vortex for 1 minute.
  • Centrifuge at 4000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot (e.g., 1 mL) of the cleaned extract.
  • Evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane or ethyl acetate) for GC-MS analysis.

Protocol 4: Ultrasonic-Assisted Extraction (UAE) for Solid Samples (e.g., Soil, Polymers)

UAE is an efficient method for extracting phthalates from solid matrices.[8][9]

1. Sample Preparation:

  • Air-dry and sieve the soil sample to remove debris. For polymers, cut the sample into small pieces (e.g., < 2 mm).

2. Extraction:

  • Weigh 5 g of the prepared sample into a glass centrifuge tube.
  • Add 10 mL of an appropriate solvent mixture (e.g., 1:1 v/v n-hexane:acetone for soil, or tetrahydrofuran (THF) for polymers).
  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
  • Centrifuge at 3000 rpm for 10 minutes.
  • Decant the supernatant into a collection tube.
  • Repeat the extraction twice more with fresh solvent, combining the supernatants.

3. (For Polymers) Polymer Precipitation:

  • If THF was used for extraction, add a non-solvent like hexane (e.g., 2:1 hexane:THF) to precipitate the polymer.
  • Centrifuge and collect the supernatant containing the extracted phthalates.

4. Concentration:

  • Evaporate the combined extract to near dryness under a gentle stream of nitrogen.

5. Reconstitution:

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., 1 mL hexane) for clean-up or direct analysis.

6. Clean-up (if necessary):

  • For complex extracts, a clean-up step using SPE with a silica or Florisil cartridge may be required to remove interferences.

Data Presentation

Quantitative data for this compound is limited in the literature. The following tables summarize typical performance data for the analysis of other long-chain phthalates using the described methods. These values should be used as a reference, and method validation for this compound is essential.

Table 1: Recovery Data for Long-Chain Phthalates from Various Matrices

PhthalateMatrixExtraction MethodRecovery (%)Reference
DEHP, DNOPSoilMicrowave-Assisted Extraction84 - 115[10][11]
VariousWaterSolid-Phase Extraction97.9 - 100.6[3]
VariousFoodQuEChERS83.3 - 123.3[6]
DEHP, DNOPPolymersUltrasonic-Assisted Extraction>80[8]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Long-Chain Phthalates by GC-MS

PhthalateMatrixLODLOQReference
VariousFragrances0.0010 - 0.0021 µg/mL-[12][13]
VariousBreast Milk0.004 - 1.3 µg/kg-[6]
VariousSoil1.24 - 3.15 µg/L-[10][11]
VariousWater0.5 - 1 µg/L1 - 2 µg/L[4][14]

Mandatory Visualization

Extraction_Cleanup_Workflow cluster_Sample Sample Matrix cluster_Extraction Extraction cluster_Cleanup Clean-up cluster_Analysis Analysis Aqueous Aqueous (Water) LLE Liquid-Liquid Extraction (LLE) Aqueous->LLE SPE_Ext Solid-Phase Extraction (SPE) Aqueous->SPE_Ext Food Food QuEChERS QuEChERS Food->QuEChERS Solid Solid (Soil, Polymer) UAE Ultrasonic-Assisted Extraction (UAE) Solid->UAE Drying Drying (Anhydrous Na₂SO₄) LLE->Drying GCMS GC-MS Analysis SPE_Ext->GCMS Direct Analysis or Concentration dSPE Dispersive SPE (d-SPE) QuEChERS->dSPE SPE_Clean SPE Cartridge (Silica/Florisil) UAE->SPE_Clean If necessary UAE->GCMS Direct Analysis or Concentration Drying->GCMS Concentration dSPE->GCMS Solvent Exchange & Concentration SPE_Clean->GCMS Concentration

Caption: General workflow for extraction and clean-up of this compound.

QuEChERS_Workflow Start Homogenized Food Sample Extraction Add Acetonitrile & QuEChERS Salts Start->Extraction Shake Vortex/Shake Vigorously Extraction->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Supernatant Collect Acetonitrile Supernatant Centrifuge1->Supernatant dSPE Add to d-SPE Tube (MgSO₄, PSA, C18) Supernatant->dSPE Vortex2 Vortex dSPE->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 FinalExtract Collect Cleaned Extract Centrifuge2->FinalExtract Concentrate Evaporate & Reconstitute FinalExtract->Concentrate Analysis GC-MS Analysis Concentrate->Analysis

Caption: Detailed workflow for the QuEChERS method.

References

Application Note: Determination of Heptyl Undecyl Phthalate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heptyl undecyl phthalate is a plasticizer used in various polymer formulations to enhance flexibility and durability. Due to its potential for migration from consumer products, accurate and sensitive analytical methods are required for its detection and quantification. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound in various matrices. Gas chromatography coupled with mass spectrometry offers high selectivity and sensitivity, making it a powerful technique for the determination of phthalates.[1]

Experimental

This section outlines the sample preparation, GC-MS instrumentation, and analytical conditions for the quantification of this compound.

Sample Preparation

The appropriate sample preparation protocol is crucial for accurate quantification and depends on the sample matrix. Below are two generalized protocols for solid polymer and liquid samples.

Protocol 1: Extraction from Solid Polymer Matrices

This protocol is adapted from methodologies for extracting phthalates from consumer products.[2]

  • Sample Weighing: Accurately weigh approximately 50 mg of the homogenized polymer sample into a glass vial.[2]

  • Dissolution: Add 5 mL of tetrahydrofuran (THF) to the vial.[2]

  • Extraction: Agitate the mixture for at least 30 minutes using a shaker or sonicator to ensure complete dissolution of the polymer.[2] Gentle heating may be applied to aid dissolution.[2]

  • Precipitation: Precipitate the polymer by adding 10 mL of hexane for every 5 mL of THF used.[2]

  • Settling: Shake the mixture and allow the polymer to settle for at least 5 minutes.[2]

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean glass vial.[2]

  • Dilution & Internal Standard: Combine 0.3 mL of the filtered extract with 0.2 mL of an internal standard solution (e.g., Benzyl Benzoate) and dilute to a final volume of 1.5 mL with cyclohexane.[2]

  • Analysis: The sample is now ready for GC-MS injection.

Protocol 2: Liquid-Liquid Extraction (LLE) from Aqueous Samples

This protocol is a general approach for extracting phthalates from liquid matrices.

  • Sample Measurement: Place 10 mL of the liquid sample into a separatory funnel.

  • Internal Standard: Spike the sample with an appropriate internal standard.

  • Extraction Solvent: Add 10 mL of a suitable organic solvent such as isohexane or dichloromethane.

  • Extraction: Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate.

  • Collection: Drain the organic layer (bottom layer for dichloromethane, top for isohexane) into a collection flask.

  • Repeat: Repeat the extraction two more times with fresh solvent, combining the organic extracts.

  • Drying: Dry the combined extract by passing it through anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Analysis: The sample is now ready for GC-MS injection.

GC-MS Instrumentation and Conditions

The following table summarizes the recommended GC-MS parameters for the analysis of this compound. These are based on typical conditions for general phthalate analysis.[3][4][5]

Table 1: GC-MS Parameters

ParameterValue
Gas Chromatograph Agilent 8890 GC or equivalent
ColumnHP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or similar[1][6]
InletSplit/Splitless
Inlet Temperature280 °C
Injection ModePulsed Splitless[3]
Injection Volume1 µL
Carrier GasHelium or Hydrogen, Constant Flow at 1.0 mL/min[3][4]
Oven ProgramInitial: 50 °C, hold for 1 minRamp 1: 30 °C/min to 280 °CRamp 2: 15 °C/min to 310 °C, hold for 5 min[4]
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV[7]
Source Temperature300 °C[4]
Quadrupole Temperature150 °C[4]
Transfer Line Temp.290 °C[4]
Acquisition ModeSelected Ion Monitoring (SIM) and/or Full Scan
Solvent Delay5 minutes[4]

Quantification

For accurate quantification, a multi-level calibration curve should be prepared.

Protocol 3: Calibration

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like hexane or isooctane.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 µg/mL).[4]

  • Internal Standard: Spike each calibration standard and sample with a consistent concentration of an internal standard.

  • Analysis: Analyze the calibration standards using the same GC-MS method as the samples.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards. A linear regression with a correlation coefficient (R²) > 0.99 is desirable.[4]

Data Presentation

The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The characteristic ions for this compound are presented below.

Table 2: Mass Spectrometry SIM Parameters for this compound

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound149[8]150[8]43[8]

Note: The base peak for many phthalates is m/z 149, which arises from the phthalic anhydride fragment.[6] While highly sensitive, this may require chromatographic separation from other phthalates.

Experimental Workflow

The overall experimental workflow from sample receipt to final data analysis is depicted in the following diagram.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Sample (Solid or Liquid) Prep Perform Extraction (Protocol 1 or 2) Sample->Prep Spike Add Internal Standard Prep->Spike Dilute Final Dilution Spike->Dilute Inject Inject 1 µL into GC-MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM/Scan Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantify Concentration Integrate->Quantify Calibrate Generate Calibration Curve (Protocol 3) Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for this compound Analysis.

The described GC-MS method provides a reliable and sensitive protocol for the determination of this compound in various sample matrices. Proper sample preparation is critical to avoid contamination and ensure accurate results. The use of a high-resolution capillary column and operation of the mass spectrometer in SIM mode allows for the selective and quantitative analysis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Heptyl Undecyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heptyl undecyl phthalate is a phthalate ester utilized as a plasticizer to enhance the flexibility and durability of various polymers. Due to the potential for phthalates to leach from plastic materials and their classification as endocrine-disrupting chemicals, robust analytical methods for their quantification are essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of phthalates in diverse matrices.[1] This application note provides a detailed protocol for the separation and quantification of this compound using a reversed-phase HPLC method.

Principle

This method employs reversed-phase HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a relatively nonpolar compound, is retained by the stationary phase. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), the analyte is eluted from the column and detected by a UV detector.[2][3] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.[1]

Experimental Protocols

1. Reagents and Materials

  • This compound analytical standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Solid Phase Extraction (SPE) C18 cartridges for sample preparation

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Gradient pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

3. Chromatographic Conditions

A C18 column is typically used for the separation of phthalates.[4][5][6] Due to the high molecular weight and hydrophobicity of this compound, a gradient elution is recommended to ensure adequate retention and peak shape.

ParameterRecommended Setting
HPLC Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 70% B; 5-15 min: 70-95% B; 15-20 min: 95% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 225 nm
Injection Volume 10 µL

4. Standard Preparation

Prepare a stock solution of this compound in acetonitrile at a concentration of 1000 µg/mL. From the stock solution, prepare a series of working standards by serial dilution with acetonitrile to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

5. Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for liquid and solid samples is outlined below.

  • Liquid Samples (e.g., beverages, water):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.[1]

    • Pass a known volume of the sample through the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.[1]

    • Elute the this compound with a small volume of acetonitrile.

    • The eluate can then be injected into the HPLC system.[1]

  • Solid Samples (e.g., polymer materials, consumer products):

    • A representative portion of the sample should be finely ground or cut into small pieces.[1]

    • Perform an extraction using a suitable solvent such as acetonitrile or a mixture of n-hexane and acetone. Ultrasonication or Soxhlet extraction can be employed to improve extraction efficiency.[1]

    • The extract may need to be concentrated and reconstituted in the mobile phase before injection.

Data Presentation

The following table summarizes typical quantitative data for the analysis of various phthalates by HPLC. The specific values for this compound should be determined through method validation.

PhthalateRetention Time (min)LOD (µg/mL)LOQ (µg/mL)Linearity (r²)
Dimethyl Phthalate (DMP)~4.5~0.1~0.3>0.999
Diethyl Phthalate (DEP)~5.8~0.08~0.25>0.999
Dibutyl Phthalate (DBP)~8.2~0.15~0.5>0.999
Benzyl Butyl Phthalate (BBP)~9.5~0.2~0.6>0.999
Di(2-ethylhexyl) Phthalate (DEHP)~12.1~0.3~1.0>0.998
This compound >15 (Expected) To be determined To be determined To be determined

Note: The retention time for this compound is expected to be longer than that of DEHP due to its larger molecular size and higher hydrophobicity.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix (Liquid or Solid) Extraction Extraction / SPE Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector UV Detector (225 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Report Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive, though proposed, HPLC method for the analysis of this compound. The detailed protocol for sample preparation and HPLC analysis can be adapted for various sample matrices.[1] For accurate quantification, it is crucial to perform a full method validation to determine the retention time, limit of detection, limit of quantification, and linearity for this compound under the specific laboratory conditions.

References

Application Notes and Protocols for the Sample Preparation of Heptyl Undecyl Phthalate in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl undecyl phthalate (HUP) is a high molecular weight phthalate ester used as a plasticizer to impart flexibility and durability to various polymer matrices. Its presence in materials used for consumer products, medical devices, and pharmaceutical packaging necessitates reliable analytical methods for its quantification to ensure product safety and regulatory compliance. Due to its chemical structure, HUP is not covalently bound to the polymer and can leach out, leading to potential human exposure.

These application notes provide detailed protocols for the sample preparation of HUP in common polymer matrices such as polyvinyl chloride (PVC) and polyethylene (PE). The methodologies described are based on established techniques for the extraction and analysis of high molecular weight phthalates and can be adapted and validated for the specific determination of HUP.

General Considerations for Phthalate Analysis

Contamination is a significant challenge in phthalate analysis due to their ubiquitous presence in laboratory environments. It is crucial to take the following precautions:

  • Use glassware for all sample preparation steps and avoid plastic containers, pipette tips, and vial caps unless they are certified to be phthalate-free.

  • Thoroughly clean all glassware by rinsing with a suitable solvent (e.g., acetone, hexane) known to be free of phthalates.

  • Run procedural blanks with each batch of samples to monitor for background contamination.

  • Use high-purity, phthalate-free solvents and reagents.

Experimental Protocols

Several methods can be employed for the extraction of HUP from polymer matrices. The choice of method will depend on the polymer type, the required extraction efficiency, and the available equipment.

Protocol 1: Ultrasonic Extraction

This method is relatively fast and uses less solvent compared to traditional techniques like Soxhlet extraction. It is suitable for a wide range of polymers, including PVC and PE.

Materials:

  • Polymer sample (e.g., finely ground to < 0.5 mm)

  • Toluene, HPLC grade

  • Methanol, HPLC grade

  • Ultrasonic bath

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Volumetric flasks

  • Syringe filters (PTFE, 0.45 µm)

  • GC vials with PTFE-lined septa

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the finely ground polymer sample into a glass centrifuge tube.

  • Extraction: Add 10 mL of toluene to the centrifuge tube.

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-60 °C).

  • Centrifugation: After ultrasonication, centrifuge the sample at 4000 rpm for 15 minutes to separate the polymer debris from the extract.

  • Collection: Carefully transfer the supernatant (extract) to a clean glass tube.

  • Re-extraction (Optional): To improve extraction efficiency, the polymer residue can be re-extracted with a fresh 10 mL portion of toluene. The supernatants are then combined.

  • Concentration and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen to a volume of approximately 1 mL. Add 9 mL of methanol to precipitate any dissolved polymer.

  • Filtration: Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial for analysis.

Protocol 2: Soxhlet Extraction

Soxhlet extraction is a classic and exhaustive extraction method, often considered a benchmark for phthalate analysis.[1]

Materials:

  • Polymer sample (e.g., cut into small pieces or powdered)

  • n-Hexane or Dichloromethane, HPLC grade

  • Soxhlet extraction apparatus (500 mL flask, extractor, condenser)

  • Cellulose extraction thimbles

  • Heating mantle

  • Rotary evaporator

  • Volumetric flasks

  • GC vials with PTFE-lined septa

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-5 g of the polymer sample and place it into a cellulose extraction thimble.

  • Apparatus Setup: Add 300 mL of n-hexane and a few boiling chips to the 500 mL round-bottom flask. Assemble the Soxhlet apparatus.

  • Extraction: Heat the solvent to a gentle boil and extract the sample for 6-16 hours, ensuring a siphon cycle rate of 4-6 cycles per hour.

  • Concentration: After extraction, allow the apparatus to cool. Concentrate the extract to approximately 5-10 mL using a rotary evaporator.

  • Solvent Exchange (if necessary): If the extraction solvent is not compatible with the analytical method, it can be exchanged to a more suitable solvent (e.g., isooctane for GC-MS) by adding the desired solvent and further evaporating the original solvent.

  • Final Volume Adjustment: Quantitatively transfer the concentrated extract to a volumetric flask and adjust to the final volume with the appropriate solvent.

  • Filtration: Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial for analysis.

Protocol 3: Dissolution-Precipitation

This method is particularly effective for polymers that are readily soluble in a specific solvent, such as PVC in tetrahydrofuran (THF).

Materials:

  • Polymer sample (e.g., thin films or small pieces)

  • Tetrahydrofuran (THF), HPLC grade, stabilizer-free

  • Methanol or Hexane, HPLC grade (as anti-solvent)

  • Glass beakers or flasks

  • Magnetic stirrer and stir bar

  • Centrifuge and glass centrifuge tubes

  • Volumetric flasks

  • Syringe filters (PTFE, 0.45 µm)

  • GC vials with PTFE-lined septa

Procedure:

  • Dissolution: Accurately weigh approximately 0.2 g of the polymer sample into a glass beaker. Add 20 mL of THF and stir with a magnetic stirrer until the polymer is completely dissolved. This may take several hours.

  • Precipitation: Slowly add an anti-solvent (e.g., 40 mL of methanol or hexane) to the solution while stirring to precipitate the polymer.

  • Separation: Transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated polymer.

  • Collection: Decant the supernatant containing the extracted HUP into a clean glass vessel.

  • Concentration: Evaporate the solvent to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 5 mL) of a solvent suitable for analysis (e.g., isooctane or cyclohexane).

  • Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter into a GC vial for analysis.

Analytical Determination by GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable technique for the quantification of HUP.

Instrumentation and Parameters (Example):

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.2 mL/min)

  • Inlet: Split/splitless injector, operated in splitless mode. Injector temperature: 280-300°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp 1: 20°C/min to 280°C, hold for 5 min

    • Ramp 2: 5°C/min to 320°C, hold for 5 min

  • MSD Parameters:

    • Ion Source Temperature: 230-300°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Ions for this compound (C₂₆H₄₂O₄, MW: 418.6): Since HUP is a less common phthalate, specific fragment ions should be determined by analyzing a pure standard. However, based on the fragmentation patterns of similar long-chain phthalates, the following ions are likely to be prominent:

  • m/z 149 (base peak): This is a characteristic ion for most phthalates, corresponding to the protonated phthalic anhydride fragment.

  • m/z 167, 279: These are other common fragment ions for higher molecular weight phthalates.

  • Molecular Ion (m/z 418): This may be of low abundance but can be used for confirmation.

It is highly recommended to use a deuterated internal standard, such as this compound-d4, for accurate quantification to compensate for matrix effects and variations in sample preparation.

Data Presentation

The performance of the sample preparation and analytical method should be validated by determining parameters such as recovery, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). As specific data for HUP is not widely available in the literature, the following table summarizes typical performance data for other high molecular weight phthalates from polymer matrices, which can be used as a reference for method development and validation for HUP.

ParameterUltrasonic ExtractionSoxhlet ExtractionDissolution-PrecipitationAnalytical MethodPolymer MatrixAnalyte(s)Reference
Recovery (%) >80>8070-110GC-MSPVC, PPDEHP, DNOP, DINP[2]
RSD (%) <15<10<15GC-MSPVCDEHP, DINP[3]
LOD 0.1 - 1 µg/g0.1 - 1 µg/g0.5 - 2 µg/gGC-MSVariousHigh MW Phthalates[1]
LOQ 0.3 - 3 µg/g0.3 - 3 µg/g1.5 - 6 µg/gGC-MSVariousHigh MW Phthalates[1]

Note: The values in this table are approximate and are intended to provide a general indication of the expected performance for high molecular weight phthalates. Method performance for HUP must be determined experimentally through a proper validation study.

Workflow Diagram

The following diagram illustrates the general workflow for the sample preparation and analysis of this compound from a polymer matrix.

SamplePrep_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis PolymerSample Polymer Sample (e.g., PVC, PE) SizeReduction Size Reduction (Grinding/Cutting) PolymerSample->SizeReduction Ultrasonic Ultrasonic Extraction (e.g., Toluene) SizeReduction->Ultrasonic Soxhlet Soxhlet Extraction (e.g., n-Hexane) SizeReduction->Soxhlet Dissolution Dissolution (e.g., THF) + Precipitation (e.g., Methanol) SizeReduction->Dissolution Extract Crude Extract Ultrasonic->Extract Soxhlet->Extract Dissolution->Extract Cleanup Cleanup/Concentration (Evaporation, Filtration) Extract->Cleanup FinalExtract Final Extract in Analysis Solvent Cleanup->FinalExtract GCMS GC-MS Analysis (SIM Mode) FinalExtract->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: General workflow for HUP sample preparation and analysis.

References

Application Note: Quantification of Heptyl Undecyl Phthalate in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of heptyl undecyl phthalate, a long-chain phthalate ester, in various environmental water matrices. Due to their widespread use as plasticizers, phthalates are ubiquitous environmental contaminants, and monitoring their levels is crucial for assessing environmental impact and human exposure risks. The described protocol employs solid-phase extraction (SPE) for sample pre-concentration and purification, followed by gas chromatography-mass spectrometry (GC-MS) for separation and detection. This method provides low detection limits and high accuracy, making it suitable for researchers and scientists in environmental monitoring and toxicology.

Introduction

Phthalate esters are a class of synthetic chemicals extensively used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1] this compound belongs to the group of long-chain phthalates. These compounds are not chemically bound to the polymer matrix and can leach into the environment, leading to the contamination of water bodies, including rivers, lakes, and wastewater.[1] Concerns over the potential endocrine-disrupting effects and other adverse health impacts of phthalates necessitate reliable and sensitive analytical methods for their quantification in environmental samples.[2]

This application note provides a comprehensive protocol for the determination of this compound in environmental water samples. The methodology is based on solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS), a widely accepted and effective technique for the analysis of semi-volatile organic compounds in complex matrices.[3]

Experimental Protocol

Materials and Reagents
  • This compound standard (analytical grade)

  • Internal standard (e.g., Di-n-octyl phthalate-d4)

  • Solvents: Dichloromethane, Methanol, Ethyl Acetate, Hexane (all HPLC or pesticide residue grade)

  • Reagent water (HPLC grade, phthalate-free)

  • Anhydrous sodium sulfate (ACS grade, baked at 400°C for 4 hours)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

Sample Collection and Preservation

Collect water samples in pre-cleaned amber glass bottles with Teflon-lined caps to minimize phthalate contamination. Upon collection, store the samples at 4°C and extract within 7 days.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of reagent water. Ensure the cartridge does not go dry during conditioning.

  • Sample Loading: Measure 500 mL of the water sample and spike with the internal standard. Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 5 mL of reagent water to remove any interfering polar compounds.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for at least 30 minutes to remove residual water.

  • Elution: Elute the trapped analytes from the cartridge with 10 mL of ethyl acetate.

  • Concentration: Dry the eluate by passing it through a small column containing anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MS or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector: Splitless mode, 280°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp 1: 20°C/min to 220°C

    • Ramp 2: 5°C/min to 300°C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Characteristic ions for this compound should be determined from its mass spectrum (a common fragment ion for many phthalates is m/z 149).

Quality Control
  • Method Blank: Analyze a reagent water sample alongside each batch of environmental samples to check for background contamination.

  • Matrix Spike/Matrix Spike Duplicate: Spike a duplicate environmental water sample with a known concentration of this compound to assess matrix effects and method accuracy and precision.

  • Calibration: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/L) containing the internal standard. The calibration curve should have a correlation coefficient (r²) of ≥ 0.995.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in environmental water samples, the following table presents representative concentrations of other long-chain phthalates found in various water matrices. This data provides a reference for expected concentration ranges of similar compounds.

Phthalate EsterWater SourceLocationConcentration RangeAnalytical MethodReference
Di(2-ethylhexyl) phthalate (DEHP)Surface WaterHanjiang River, China592 - 2750 ng/LGC-MS[4]
Di-n-octyl phthalate (DNOP)Surface WaterHanjiang River, ChinaNot Detected - 416 ng/g (in sediment)GC-MS[5]
Diisononyl phthalate (DINP)Freshwater SedimentWashington State, USA1120 - 2150 µg/kg dwGC-MS[6]
Diisodecyl phthalate (DIDP)Wastewater SludgeTaiwan7.4 - 138.6 mg/kg dw (total PAEs)GC-MS[7]
Diundecyl phthalate (DUP)Not SpecifiedNot SpecifiedUsed in toxicity studiesNot Specified[8]

dw: dry weight

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure for the quantification of this compound in environmental water samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection 1. Sample Collection (Amber Glass Bottles) spe_conditioning 2. SPE Cartridge Conditioning sample_collection->spe_conditioning sample_loading 3. Sample Loading (500 mL water + IS) spe_conditioning->sample_loading washing 4. Cartridge Washing sample_loading->washing drying 5. Cartridge Drying washing->drying elution 6. Analyte Elution (Ethyl Acetate) drying->elution concentration 7. Extract Concentration (to 1 mL) elution->concentration gcms_analysis 8. GC-MS Analysis (SIM Mode) concentration->gcms_analysis data_acquisition 9. Data Acquisition gcms_analysis->data_acquisition quantification 10. Quantification (Calibration Curve) data_acquisition->quantification reporting 11. Reporting Results quantification->reporting

Experimental workflow for phthalate analysis.

Conclusion

The described SPE-GC-MS method provides a reliable and sensitive approach for the quantification of this compound in environmental water samples. Adherence to strict quality control measures, particularly the use of method blanks, is essential to mitigate the risk of background contamination, which is a common challenge in phthalate analysis.[2] This application note serves as a valuable resource for researchers and scientists involved in environmental monitoring and chemical safety assessment.

References

Application Notes and Protocols for the Analysis of Heptyl Undecyl Phthalate in Consumer Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl undecyl phthalate (HUP) is a high molecular weight phthalate ester used as a plasticizer in various consumer products to enhance flexibility and durability. Concerns over the potential endocrine-disrupting effects of phthalates necessitate robust analytical methods for their detection and quantification in diverse matrices. These application notes provide detailed protocols for the analysis of HUP in consumer products such as plastics and cosmetics, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Quantitative Analysis of Phthalates in Consumer Products

Quantitative data for this compound in consumer products is not widely available in publicly accessible literature. It is often grouped with other C7-C11 branched and linear alkyl phthalates. However, the following table summarizes the concentration ranges of other commonly found phthalates in similar consumer product categories, providing an expected range of analysis.

Product CategoryPhthalate AnalyteConcentration Range (µg/g)Analytical MethodReference
Cosmetics
Diethyl Phthalate (DEP)80 - 36,006HPLC-UV[1][2]
Dibutyl Phthalate (DBP)123 - 62,607HPLC-UV[1][2]
Di(2-ethylhexyl) Phthalate (DEHP)Not Detected - 521GC-MS[3]
Plastics (Toys)
Diisononyl Phthalate (DINP)100,000 - 400,000 (10-40% by weight)GC-MS[4]
Di(2-ethylhexyl) Phthalate (DEHP)Present as impurityGC-MS[4]
Plastics (Food Contact Materials)
Di(2-ethylhexyl) Phthalate (DEHP)60,000 - 530,000 (6-53% by weight)GC-MS[5]
Diisononyl Phthalate (DINP)PresentGC-MS[5]
Adhesives and Sealants
Various PhthalatesUp to 300,000 (30% by weight)Not Specified[6]

Experimental Protocols

Sample Preparation

Care must be taken to avoid contamination during sample preparation. Use glassware and high-purity solvents exclusively.

a) Extraction from Plastic Matrices (e.g., PVC toys, food containers)

  • Sample Comminution: Cut the plastic sample into small pieces (approximately 2x2 mm).

  • Sonication-Assisted Extraction:

    • Weigh approximately 0.5 g of the comminuted sample into a glass centrifuge tube.

    • Add 10 mL of a 1:9 (v/v) mixture of toluene and dichloromethane.

    • Sonicate the mixture for 30 minutes in a sonication bath.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean glass vial.

  • Filtration: Filter the extract through a 0.45 µm PTFE syringe filter into a GC or LC vial for analysis.

b) Extraction from Cosmetic and Personal Care Products (e.g., lotions, creams)

  • Sample Homogenization:

    • Weigh approximately 1 g of the cosmetic product into a glass beaker.

    • Add 10 mL of methanol and homogenize using a high-speed homogenizer for 2 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the homogenized sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of a 40:60 (v/v) methanol:water solution to remove polar interferences.

    • Elute the phthalates with 10 mL of ethyl acetate.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis or a suitable solvent like hexane for GC-MS analysis.

Instrumental Analysis

a) Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: A low-bleed, mid-polarity capillary column such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column is recommended.

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp 1: 20 °C/min to 280 °C.

    • Ramp 2: 10 °C/min to 320 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity.

    • Characteristic Ions for HUP (m/z): While a standard is required for confirmation, characteristic ions for high molecular weight phthalates include m/z 149 (base peak for many phthalates), 167, 279, and the molecular ion. For HUP (C26H42O4), the molecular weight is 418.6 g/mol .

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column, e.g., 100 mm x 2.1 mm, 2.7 µm particle size.

  • Mobile Phase:

    • A: 5 mM Ammonium acetate in water.

    • B: Methanol.

  • Gradient Elution:

    • Start with 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Proposed MRM Transitions for HUP:

      • Precursor Ion (Q1): 419.3 [M+H]+

      • Product Ions (Q3): 149.1 (Quantifier), 167.1 (Qualifier) - Note: These transitions should be optimized using a pure standard of this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Consumer Product Sample (Plastic or Cosmetic) comminution Comminution (Plastics) or Homogenization (Cosmetics) sample->comminution extraction Solvent Extraction (e.g., Sonication) comminution->extraction cleanup Cleanup (e.g., SPE for Cosmetics) extraction->cleanup gcms GC-MS Analysis cleanup->gcms Hexane/Toluene: Dichloromethane Extract lcmsms LC-MS/MS Analysis cleanup->lcmsms Methanol/Ethyl Acetate Extract quantification Quantification gcms->quantification lcmsms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Physiological Outcome HUP Heptyl Undecyl Phthalate (HUP) ER Estrogen Receptor (ER) HUP->ER Binds AR Androgen Receptor (AR) HUP->AR Binds (Antagonistic) ERE Estrogen Response Element (ERE) ER->ERE Binds ARE Androgen Response Element (ARE) AR->ARE Binding Blocked HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER HSP Dissociation AR_HSP AR-HSP Complex AR_HSP->AR HSP Dissociation gene_expression Altered Gene Expression ERE->gene_expression ARE->gene_expression endocrine_disruption Endocrine Disruption gene_expression->endocrine_disruption

Caption: Simplified signaling pathway of phthalate-induced endocrine disruption.

References

Application Note: High-Accuracy Quantification of Heptyl Undecyl Phthalate Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl undecyl phthalate, a plasticizer used to enhance the flexibility and durability of various polymer-based products, is of increasing interest in environmental and safety assessments due to its potential for migration into food, pharmaceuticals, and consumer goods. Accurate and precise quantification of this compound is crucial for regulatory compliance and risk assessment. Isotope dilution mass spectrometry (IDMS) is the gold standard for such analyses, offering high accuracy by correcting for sample matrix effects and variations in sample preparation and instrument response.[1][2] This application note details a robust protocol for the quantification of this compound in various matrices using deuterated this compound as an internal standard, primarily employing Gas Chromatography-Mass Spectrometry (GC-MS).

The use of a deuterated internal standard, which is chemically and physically similar to the target analyte, allows for effective correction of analyte loss during the analytical process, from extraction to detection.[1] This methodology is particularly advantageous for complex sample matrices where significant signal suppression or enhancement may occur.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled version of the target analyte (in this case, deuterated this compound) to the sample at the beginning of the analytical workflow. The labeled compound, or internal standard (IS), behaves almost identically to the native analyte throughout the extraction, cleanup, and analysis steps. By measuring the ratio of the native analyte to the isotopically labeled internal standard using a mass spectrometer, any losses or variations during the process are accounted for, leading to a highly accurate quantification.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample containing This compound Spike Spike with known amount of Deuterated this compound (IS) Sample->Spike Extraction Extraction (e.g., LLE, SPE) Spike->Extraction Cleanup Sample Cleanup (if necessary) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS Detection Detection of Native Analyte and Deuterated IS GCMS->Detection Ratio Calculate Peak Area Ratio (Analyte / IS) Detection->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Result Quantification->Result Accurate Concentration of this compound

Caption: General workflow for phthalate analysis using a deuterated internal standard.

Experimental Protocols

The following protocols are generalized for the analysis of this compound in liquid and solid matrices. It is recommended to optimize specific parameters based on the sample matrix and available instrumentation.

Protocol 1: Analysis of this compound in Liquid Samples (e.g., Beverages, Urine)

1. Materials and Reagents

  • This compound certified reference standard

  • Deuterated this compound internal standard (IS) solution (e.g., 1 µg/mL in isohexane)

  • Solvents: Isohexane (or dichloromethane), acetone, tetrahydrofuran (THF), cyclohexane (all high purity, suitable for GC-MS analysis)

  • Anhydrous sodium sulfate

  • Separatory funnels, glassware (rinsed with acetone and isohexane to avoid contamination)[3]

  • Nitrogen evaporator

2. Standard Preparation

  • Stock Solutions: Prepare individual stock solutions of this compound and its deuterated internal standard (e.g., 1 g/L) in isohexane.[1] Store in glass containers at low temperatures.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to achieve a range of concentrations (e.g., 0.05 to 1.0 µg/mL).[4] Each calibration standard must be fortified with the deuterated internal standard solution to a constant concentration (e.g., 1 µg/mL).[1]

3. Sample Preparation (Liquid-Liquid Extraction)

  • Measure a known volume or weight of the liquid sample into a separatory funnel.

  • Spike the sample with a known amount of the deuterated this compound internal standard solution.[1]

  • Add an appropriate extraction solvent (e.g., isohexane or dichloromethane) to the separatory funnel.[1]

  • Shake vigorously for a specified period (e.g., 2 minutes) and allow the layers to separate.

  • Collect the organic layer.

  • Repeat the extraction process on the aqueous layer to ensure complete recovery.

  • Combine the organic extracts and pass them through a column of anhydrous sodium sulfate to remove any residual water.

  • Concentrate the combined extracts under a gentle stream of nitrogen.[1]

  • Reconstitute the residue in a known volume of solvent (e.g., cyclohexane) for GC-MS analysis.[1]

Protocol 2: Analysis of this compound in Solid Samples (e.g., Polymers, Plastics)

1. Materials and Reagents

  • Same as Protocol 1, with the addition of Tetrahydrofuran (THF).

2. Standard Preparation

  • Follow the same procedure as in Protocol 1.

3. Sample Preparation (Solid Dissolution and Precipitation)

  • Weigh a small, representative portion of the solid sample (e.g., 50 mg) into a glass vial.[1]

  • Dissolve the sample completely in a suitable solvent like tetrahydrofuran (THF).[1][5] Sonication may be used to expedite dissolution.[5]

  • Add a known amount of the deuterated this compound internal standard solution.[1]

  • Precipitate any dissolved polymer by adding a non-solvent such as hexane or acetonitrile.[1]

  • Shake and allow the polymer to settle.[5]

  • Filter the solution through a 0.45 µm PTFE filter to remove the precipitated polymer.[5]

  • Concentrate the filtrate under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of solvent (e.g., cyclohexane) for GC-MS analysis.

G cluster_liquid Liquid Sample Workflow cluster_solid Solid Sample Workflow L_Sample Liquid Sample L_Spike Spike with Deuterated IS L_Sample->L_Spike L_LLE Liquid-Liquid Extraction L_Spike->L_LLE L_Concentrate Concentrate L_LLE->L_Concentrate L_Reconstitute Reconstitute L_Concentrate->L_Reconstitute GCMS_Analysis GC-MS Analysis L_Reconstitute->GCMS_Analysis S_Sample Solid Sample S_Dissolve Dissolve in THF S_Sample->S_Dissolve S_Spike Spike with Deuterated IS S_Dissolve->S_Spike S_Precipitate Precipitate Polymer S_Spike->S_Precipitate S_Filter Filter S_Precipitate->S_Filter S_Concentrate Concentrate S_Filter->S_Concentrate S_Reconstitute Reconstitute S_Concentrate->S_Reconstitute S_Reconstitute->GCMS_Analysis

Caption: Experimental workflows for liquid and solid sample preparation.

GC-MS Analysis

1. Instrumentation

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for separation and detection.[1]

2. GC Conditions (Typical)

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS or equivalent) is commonly used for phthalate analysis.[6][7]

  • Injection: Splitless injection mode is typically employed for trace analysis.[1]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Oven Temperature Program: An optimized temperature gradient is crucial for the separation of high molecular weight phthalates like this compound. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 300-320°C), and hold for a specific duration.[8]

3. MS Conditions (Typical)

  • Ionization: Electron Ionization (EI) is the standard technique.[1]

  • Acquisition Mode: Data is acquired in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[1][6] Specific ions for both the native this compound and its deuterated internal standard are monitored. Due to the structural similarity of many phthalates, which often share a common base peak ion at m/z 149, careful selection of unique quantification and confirmation ions is critical.[7]

Data Presentation and Performance Characteristics

The following tables summarize typical performance data for phthalate analysis using deuterated internal standards. While specific data for deuterated this compound is limited in publicly available literature, these values provide a general expectation of method performance.

Table 1: Typical Recovery Rates for Phthalate Analysis using Deuterated Internal Standards

AnalyteMatrixAdsorbent/ExtractionMean Recovery (%)Reference
DBPIndoor AirODS Filter99.9[1][9]
DBPIndoor AirSDB Cartridge91.3[1][9]
DEHPIndoor AirODS Filter98.5[1]
DEHPIndoor AirSDB Cartridge93.5[1]
Various PhthalatesCosmetic ProductsHPLC-UV94.8 - 99.6[10]

Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for Phthalate Analysis

Analytical MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MSVarious Phthalates< 0.006 mg/L (MDL)-[4]
GC-MSVarious Phthalates3.46 - 10.10 µg/mL-[8][11]
GC-ECDVarious Phthalates2.97 - 4.29 µg/mL-[8][11]
GC-MSFragrances0.0010 - 0.0021 µg/mL-[12]
HPLC-UVCosmetic Products-< 0.64 µg/mL[10]

Table 3: Typical Calibration Ranges and Linearity for Phthalate Analysis

Analytical MethodAnalyte(s)Calibration RangeCorrelation Coefficient (R²)Reference
GC-MSVarious Phthalates0.05 - 1 mg/L> 0.99[4]
GC-MSDMP, DEP, DBP, BBP, DEHP10 - 40 µg/mL & 50 - 500 µg/mL-[8]
GC-MSDINP, DIOP6.12 - 784 µg/mL-[8]
HPLC-UVVarious Phthalates-≥ 0.999[10]

Conclusion

The use of deuterated this compound as an internal standard in conjunction with GC-MS provides a highly accurate, precise, and reliable method for the quantification of this target analyte in a variety of complex matrices. The protocols and performance data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for this compound, ensuring data of the highest quality for safety and regulatory assessments.

References

Application Note: Solid-Phase Extraction (SPE) Protocol for High Molecular Weight Phthalates

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the extraction of high molecular weight (HMW) phthalates from various sample matrices using solid-phase extraction (SPE). The method is intended for researchers, scientists, and drug development professionals requiring sensitive and reliable quantification of these compounds.

Introduction

High molecular weight phthalates, such as diisononyl phthalate (DiNP) and diisodecyl phthalate (DiDP), are widely used as plasticizers in a variety of consumer products.[1] Due to their potential as endocrine-disrupting chemicals, their accurate determination in environmental and biological samples is of significant importance.[2] Solid-phase extraction is a robust technique for the cleanup and concentration of HMW phthalates from complex matrices prior to chromatographic analysis.[3][4] This protocol outlines a generalized SPE procedure adaptable to different sample types.

Materials and Reagents

  • SPE Cartridges: C18 or polymeric cartridges (e.g., Oasis HLB, Strata-X) are recommended.[3][5]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (HPLC grade)

  • n-Hexane (HPLC grade)

  • Reagent Water (HPLC grade)

  • Nitrogen gas, high purity

  • Glassware: conical tubes, vials, pipettes

  • Vortex mixer

  • Centrifuge

  • Sample-specific pre-treatment reagents (e.g., enzymes for biological samples)

Experimental Protocol

A generalized workflow for the solid-phase extraction of high molecular weight phthalates is presented below. This protocol should be optimized based on the specific sample matrix and target analytes.

1. Sample Pre-treatment

The pre-treatment step is crucial for achieving optimal extraction efficiency and is highly dependent on the sample matrix.

  • Aqueous Samples (e.g., Water, Beverages): Acidify the sample to a pH of approximately 5.[6] For beverage samples, an initial extraction with a solvent like methanol may be necessary.[7]

  • Solid Samples (e.g., Sediment, Food): Samples may require initial extraction with an organic solvent such as cyclohexane or a mixture of hexane and acetone.[2] For food samples, sonication in methanol can be employed.[7]

  • Biological Samples (e.g., Urine, Serum): Enzymatic hydrolysis (e.g., with β-glucuronidase) is often required to deconjugate phthalate metabolites.[8] This is typically followed by protein precipitation.

2. SPE Cartridge Conditioning

Proper conditioning of the SPE cartridge is essential for ensuring reproducible results.

  • Wash the cartridge with 3-5 mL of elution solvent (e.g., acetonitrile or dichloromethane).

  • Equilibrate the cartridge with 3-5 mL of methanol.

  • Finally, rinse the cartridge with 3-5 mL of reagent water. Do not allow the sorbent bed to dry out before sample loading.[5]

3. Sample Loading

  • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

4. Washing

The washing step removes interfering compounds from the sample matrix.

  • Wash the cartridge with 3-5 mL of reagent water or a weak organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.[8]

5. Elution

The retained HMW phthalates are eluted from the SPE cartridge using a strong organic solvent.

  • Elute the analytes with 3-5 mL of a suitable solvent such as acetonitrile, dichloromethane, or acetone.[3][5] The choice of solvent may need to be optimized for the specific phthalates of interest.

6. Post-Elution Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at approximately 40°C.[5]

  • Reconstitute the residue in a small, known volume of a suitable solvent (e.g., hexane for GC-MS or the initial mobile phase for LC-MS/MS) for analysis.[5]

Quantitative Data Summary

The following table summarizes the performance of various SPE methods for the determination of phthalates in different sample matrices.

Analyte(s)Sample MatrixSPE SorbentElution SolventAnalytical MethodRecovery (%)LOD/LOQ
10 PhthalatesFood SimulantsC18Not SpecifiedHPLC-DAD71.27 - 106.97LOD: 6.0-23.8 ng/mL
4 PhthalatesWater & BeveragesResin-based COFNot SpecifiedHPLC97.93 - 100.56Not Specified
DiHP MetabolitesUrineOasis HLBAcetonitrileLC-MS/MSNot ReportedLOD: < 0.1 ng/mL, LOQ: 0.1 ng/mL
6 PhthalatesDrinking WaterSPE DiskNot SpecifiedGC-ECDWithin EPA limitsNot Specified
23 PhthalatesFoodProElut PSAHexane/AcetonitrileGC-MSGood LinearityNot Specified

Experimental Workflow Diagram

SPE_Workflow Aqueous Aqueous Samples (e.g., Water) Condition Cartridge Conditioning (Methanol, Water) Solid Solid Samples (e.g., Sediment) Biological Biological Samples (e.g., Urine) Load Sample Loading Condition->Load Wash Washing (Reagent Water) Load->Wash Elute Elution (Acetonitrile/Dichloromethane) Wash->Elute Evaporate Evaporation to Dryness Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis GC-MS or LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of HMW phthalates.

This application note provides a comprehensive overview and a detailed protocol for the solid-phase extraction of high molecular weight phthalates. For optimal results, method validation and optimization for specific sample matrices and analytical instrumentation are highly recommended.

References

Troubleshooting & Optimization

Heptyl Undecyl Phthalate Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of heptyl undecyl phthalate (HUP) and other phthalates. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges, with a particular focus on identifying and mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: A matrix effect is the alteration of an analyte's response in an analytical instrument by the presence of other, often unidentified, components in the sample matrix.[1] In the context of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), these co-eluting components can interfere with the ionization of the target analyte, like HUP, at the ion source.[2] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification.[2][3] For example, a complex matrix like blood plasma or soil extract can contain numerous endogenous compounds that co-elute with HUP and affect its ionization efficiency.[2]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: A standard method to assess matrix effects is the post-extraction spike comparison.[4] This involves comparing the signal response of a pure HUP standard in a clean solvent against the response of the same standard spiked into a blank sample extract (a sample of the matrix that does not contain HUP). A significant difference between these two signals indicates the presence of matrix effects.[4][5] The matrix effect (ME) can be quantified using the following formula:

ME (%) = (Response of post-extraction spike / Response of standard in solvent) x 100

A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[5] Values between 80% and 120% are often considered acceptable, but this can depend on the specific method requirements.[6]

Q3: What is the best strategy to compensate for matrix effects?

A3: The "gold standard" for compensating for matrix effects in LC-MS/MS analysis is the use of a stable isotope-labeled internal standard (SIL-IS).[4][7] A SIL-IS for HUP, for instance, would be a HUP molecule where several atoms (like Carbon or Hydrogen) are replaced with their heavier isotopes (e.g., ¹³C or ²H). This standard is chemically identical to the analyte, meaning it behaves similarly during sample preparation, chromatography, and ionization, but it is distinguishable by its different mass in the mass spectrometer.[7] Because it experiences the same matrix effects as the analyte, it provides a reliable way to correct for signal variations. If a specific SIL-IS for HUP is unavailable, a structurally similar labeled phthalate may be used, but thorough validation is required to ensure it is an effective surrogate.[7]

Q4: Besides using a SIL-IS, what other methods can reduce matrix effects?

A4: Several strategies can be employed:

  • Improved Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are designed to clean up complex samples by removing interfering components before analysis.[4]

  • Chromatographic Separation: Optimizing the LC method to better separate HUP from co-eluting matrix components is highly effective. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using techniques like Ultra-High-Performance Liquid Chromatography (UPLC) for better resolution.[4][8]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is representative of the samples being analyzed.[3][9] This helps to ensure that the standards and the samples experience the same matrix effect. The main challenge is obtaining a truly blank matrix that is free of the analyte.[9]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby lessening the matrix effect. However, this approach is only viable if the analyte concentration is high enough to remain above the method's limit of quantitation after dilution.[10]

Troubleshooting Guides

Problem 1: Low or no signal for HUP, even in spiked samples.
Possible Cause Troubleshooting Step
Severe Ion Suppression Co-eluting matrix components are preventing HUP from ionizing effectively.[11]
Solution 1: Improve sample cleanup. Implement or optimize an SPE or QuEChERS protocol to remove more interferences.[4]
Solution 2: Enhance chromatographic separation. Modify the LC gradient to better resolve HUP from the matrix background. Consider a different column stationary phase.[4]
Solution 3: Check for metal chelation. Some compounds can interact with metal components of the HPLC system (like the column housing), leading to signal loss. Consider using metal-free columns if HUP is suspected of chelating properties.[12]
Analyte Adsorption/Loss HUP may be adsorbing to plastic labware (e.g., pipette tips, vials). Phthalates are known to adhere to plastics.[7]
Solution: Use glassware for all sample preparation steps and rinse thoroughly with a solvent before use.[7] If plastics must be used, opt for polypropylene or PTFE materials.
Incorrect MS Source Conditions Ion source parameters (e.g., temperature, gas flows) may not be optimal for HUP ionization in the presence of the sample matrix.
Solution: Optimize ion source parameters by infusing a HUP standard in a reconstituted blank matrix extract to find the most stable and intense signal.[4]
Problem 2: High variability and poor reproducibility in HUP quantification.
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects The composition of the matrix varies significantly between different samples, causing the degree of ion suppression or enhancement to be inconsistent.[1]
Solution 1: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most effective way to correct for sample-to-sample variation in matrix effects.[4][7]
Solution 2: Standardize the sample collection and preparation protocol rigorously to minimize variability in the matrix.
Background Contamination Phthalates are ubiquitous environmental and laboratory contaminants, leading to sporadic high background signals.[7][13]
Solution 1: Conduct a "blank" analysis of your entire system. Inject a solvent blank and run your full method to identify sources of contamination.[13]
Solution 2: Check all solvents, reagents, and labware. Use high-purity solvents and avoid plastic containers, tubing, and vial caps where possible.[7][13] An in-line trap column can sometimes be installed in the LC system to mitigate contamination from the mobile phase.[7]
Poor Recovery During Extraction The chosen sample preparation method is not efficiently or consistently extracting HUP from the sample matrix.
Solution: Evaluate the extraction efficiency. Experiment with different extraction solvents or adjust the sample pH to ensure optimal and consistent recovery of HUP.[4]

Experimental Protocols

Protocol: Assessment of Matrix Effect using Post-Extraction Spike

This protocol describes how to quantify the extent of matrix effects in a typical LC-MS/MS workflow.

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike a known amount of HUP standard into the final mobile phase solvent. This represents the 100% response without any matrix.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., human plasma, soil extract known to be free of HUP) through your entire extraction procedure. Before the final evaporation and reconstitution step (or directly into the final extract), spike the same amount of HUP standard as in Set A.

    • Set C (Blank Matrix): Process a blank matrix sample through the entire extraction procedure without adding any standard. This is to check for background levels of HUP.

  • Analysis: Analyze all three sets of samples using your validated LC-MS/MS method.

  • Calculation:

    • First, ensure the signal in Set C is negligible (e.g., <20% of the lower limit of quantification).[1]

    • Calculate the matrix effect using the peak areas from the chromatograms:

      • Matrix Effect (%) = (Peak Area from Set B / Peak Area from Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Visualizations

Workflow for Troubleshooting Matrix Effects

The following diagram outlines a logical workflow for identifying and mitigating matrix effects during method development for this compound analysis.

MatrixEffect_Workflow node_start node_start node_process node_process node_decision node_decision node_solution node_solution node_end node_end start Start: Poor Quantitative Performance Observed check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me is_me_significant Is ME Significant? (e.g., <80% or >120%) check_me->is_me_significant optimize_cleanup Optimize Sample Cleanup (SPE, LLE, QuEChERS) is_me_significant->optimize_cleanup Yes no_me No Significant ME is_me_significant->no_me No me_still_present1 ME Still Significant? optimize_cleanup->me_still_present1 optimize_chrom Improve Chromatographic Separation (Gradient, Column) me_still_present2 ME Still Significant? optimize_chrom->me_still_present2 me_still_present1->optimize_chrom Yes validate Final Method Validation me_still_present1->validate No use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) me_still_present2->use_sil_is Yes, SIL-IS Available use_matrix_matched Use Matrix-Matched Calibrants me_still_present2->use_matrix_matched Yes, SIL-IS Unavailable me_still_present2->validate No use_sil_is->validate use_matrix_matched->validate end Method Ready validate->end no_me->validate

Caption: A decision-tree workflow for troubleshooting matrix effects.

Mechanism of Ion Suppression in LC-MS

This diagram illustrates the competition at the electrospray ionization (ESI) source that leads to ion suppression.

Ion_Suppression cluster_lc LC Eluent cluster_esi ESI Droplet Surface cluster_ms Mass Spectrometer node_component node_component node_analyte node_analyte node_matrix node_matrix node_process node_process node_result node_result Analyte HUP (Analyte) Competition Competition for Surface Access & Charge Analyte->Competition Enters Droplet Matrix Matrix Interferences Matrix->Competition Co-elutes & Enters Droplet Signal Reduced HUP Signal (Ion Suppression) Competition->Signal Matrix outcompetes Analyte for ionization

Caption: Ion suppression mechanism at the ESI source.

References

Technical Support Center: Analysis of Heptyl Undecyl Phthalate by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection limits for heptyl undecyl phthalate and other phthalates using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor detection limits for this compound in GC-MS analysis?

A1: Low sensitivity in phthalate analysis can stem from several factors:

  • Contamination: Phthalates are ubiquitous and can be introduced from laboratory air, solvents, glassware, and plastic consumables, leading to high background noise and masking the signal of the analyte.[1][2]

  • Suboptimal GC-MS parameters: Incorrect settings for the injector, column temperature program, or mass spectrometer can result in poor chromatographic peak shape and low signal intensity.

  • Sample preparation inefficiencies: Incomplete extraction of the analyte from the sample matrix or loss of the analyte during cleanup steps can lead to lower concentrations being injected into the GC-MS.

  • Active sites in the GC system: Phthalates can interact with active sites in the inlet liner or the column, causing peak tailing and reduced response.[3][4]

  • Matrix effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the MS source, leading to signal suppression.

Q2: How can I minimize background contamination when analyzing for this compound?

A2: Minimizing contamination is critical for achieving low detection limits. Key practices include:

  • Use phthalate-free labware: Whenever possible, use glassware and avoid plastic containers, pipette tips, and other consumables.[5]

  • High-purity solvents: Utilize high-purity, phthalate-free solvents for sample preparation and extraction.

  • Proper cleaning of glassware: Thoroughly clean all glassware with appropriate solvents before use.

  • Syringe cleaning: Be aware that the syringe needle can absorb phthalates from the laboratory air.[1] Implement rigorous syringe and needle cleaning protocols. Two effective approaches are cleaning the needle in a hot injector in split mode before splitless injection or performing a fast injection at a low injector temperature to minimize thermal desorption from the needle.[1]

  • Run blanks: Regularly analyze solvent blanks and procedural blanks to assess the level of background contamination.

Q3: What GC column is recommended for the analysis of this compound?

A3: For the analysis of a broad range of phthalates, including this compound, columns such as the Rtx-440 and Rxi-XLB are recommended due to their ability to provide good separation for a large number of phthalates.[5][6] 5% phenyl-methylpolysiloxane columns (e.g., DB-5ms, Rxi-5ms) are also commonly used and provide good performance.[2]

Q4: Should I use Selected Ion Monitoring (SIM) mode or Scan mode for detecting low levels of this compound?

A4: For achieving the lowest detection limits, Selected Ion Monitoring (SIM) mode is highly recommended.[2] In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of this compound, which significantly increases the signal-to-noise ratio and enhances sensitivity compared to Scan mode, where the instrument scans a wide mass range. While both this compound and other phthalates may share a common fragment ion at m/z 149, unique quantifier and qualifier ions should be used for accurate identification and quantification.[2][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the GC-MS analysis of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Signal Improper Injection: Defective syringe, insufficient sample volume, or incorrect autosampler settings.[4][7]- Visually inspect the injection process to ensure the correct volume is drawn and injected.- Replace the syringe if it is damaged or leaking.- Verify sample vial contains sufficient sample.[7]
System Leak: A leak in the injector, column fittings, or mass spectrometer.[4][8]- Perform a leak check of the GC system according to the instrument manufacturer's instructions.- Check and tighten all fittings.
Incorrect MS Parameters: Wrong ions selected in SIM mode, or low ionization energy.- Verify the correct quantifier and qualifier ions for this compound are being monitored.- Ensure the MS is properly tuned.
Peak Tailing Active Sites: Contamination or degradation of the GC inlet liner or column.- Replace the inlet liner and septum.- Condition the GC column according to the manufacturer's instructions.- Trim the first few centimeters of the column.
Improper Flow Rate: Carrier gas flow rate is too low.- Verify and adjust the carrier gas flow rate.
Broad Peaks Column Overload: Injecting too concentrated a sample.- Dilute the sample and reinject.- Consider using a split injection for highly concentrated samples.
Incorrect Oven Temperature Program: Initial temperature is too high, or the ramp rate is too fast.[2]- Lower the initial oven temperature.- Reduce the temperature ramp rate to improve separation.[2]
Co-elution with Other Phthalates Insufficient Chromatographic Resolution: The GC method is not optimized to separate this compound from other similar phthalates.[2][6]- Optimize the oven temperature program by using a slower ramp rate.[2]- Consider using a different GC column with a different stationary phase to alter selectivity.[2]- Utilize mass resolution by selecting unique fragment ions for each co-eluting compound in SIM mode.[2]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted for the extraction of this compound from a liquid matrix.

  • Sample Pre-treatment: Acidify the water sample to a pH of 2 using hydrochloric acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.

  • Sample Loading: Pass the pre-treated sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a methanol/water solution (40:60 v/v) to remove interferences.

  • Elution: Elute the phthalates from the cartridge with 5 mL of dichloromethane.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of hexane or isooctane.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Optimized GC-MS Parameters for Phthalate Analysis

These parameters are a starting point and may require further optimization based on your specific instrument and sample matrix.

Parameter Setting
GC System Agilent 8890 GC or similar
Injection Mode Pulsed Splitless
Inlet Temperature 280 °C
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen[9]
Flow Rate 1.0 mL/min (Constant Flow)[10]
GC Column Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Oven Program Initial: 60 °C, hold for 1 minRamp 1: 20 °C/min to 220 °CRamp 2: 10 °C/min to 300 °C, hold for 5 min
MS System Agilent 5977A MSD or similar
Transfer Line Temp. 290 °C[10]
Ion Source Temp. 300 °C[10]
Quadrupole Temp. 150 °C[10]
Acquisition Mode SIM/Scan or SIM
Solvent Delay 5 min[10]

Table of Quantifier and Qualifier Ions for Selected Phthalates

Phthalate Quantifier Ion (m/z) Qualifier Ions (m/z)
Di-n-butyl phthalate (DBP)149223, 205
Benzyl butyl phthalate (BBP)14991, 206
Bis(2-ethylhexyl) phthalate (DEHP)149167, 279
Di-n-octyl phthalate (DNOP)149279
This compound 149279, 307

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

Troubleshooting_Logic Start Low Sensitivity Observed Check_Blanks Analyze Blank Samples Start->Check_Blanks High_Background High Background Contamination? Check_Blanks->High_Background Clean_System Clean Glassware & Use Pure Solvents High_Background->Clean_System Yes Check_GC_Params Review GC Parameters High_Background->Check_GC_Params No Resolved Issue Resolved Clean_System->Resolved Optimize_GC Optimize Injection & Oven Program Check_GC_Params->Optimize_GC Check_MS_Params Review MS Parameters Optimize_GC->Check_MS_Params Use_SIM Switch to SIM Mode & Verify Ions Check_MS_Params->Use_SIM Check_Peak_Shape Evaluate Peak Shape Use_SIM->Check_Peak_Shape Tailing_Issue Peak Tailing? Check_Peak_Shape->Tailing_Issue Replace_Consumables Replace Liner, Septum & Trim Column Tailing_Issue->Replace_Consumables Yes Tailing_Issue->Resolved No Replace_Consumables->Resolved

Caption: Troubleshooting logic for low sensitivity in phthalate analysis.

References

Technical Support Center: Overcoming Co-elution of Phthalate Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of phthalate isomer co-elution in chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why do phthalate isomers frequently co-elute in chromatography?

A: Phthalate isomers, especially those with similar molecular weights or branched chains, have very similar chemical structures and physical properties.[1] This leads to comparable boiling points and interactions with the chromatographic stationary phase, resulting in overlapping or co-eluting peaks.[1]

Q2: How can I confirm if I have a co-elution problem?

A: The first step is to confirm that co-elution is occurring.[2] You may suspect co-elution if you observe a single, broad, or asymmetrical peak where distinct peaks are expected.[2][3] To verify, you can:

  • Examine Mass Spectra: Acquiring full-scan mass spectra across the peak will show a mixture of fragment ions from both compounds if co-elution is present.[2]

  • Use Extracted Ion Chromatograms (EICs): Generate EICs for a unique ion of each suspected co-eluting compound. If the peak apexes in the EICs are at different retention times, it confirms co-elution.[2]

  • Diode Array Detector (DAD) Analysis: For HPLC, if the UV-Vis spectra across the peak are not consistent, it strongly indicates the presence of co-eluting compounds.[4]

Q3: What are the initial steps to troubleshoot co-elution?

A: A systematic approach is recommended.[5] Start by verifying your instrument parameters and running a reference standard to confirm the issue.[6] Then, you can begin to optimize your chromatographic method.[1]

Q4: Can mass spectrometry alone solve the co-elution of phthalate isomers?

A: While challenging, it is possible. Many phthalates share a common base peak ion at m/z 149, which complicates identification.[7] However, you can:

  • Utilize Selected Ion Monitoring (SIM): By monitoring for unique, less abundant fragment ions for each isomer, you can achieve selective detection and quantification even with peak overlap.[1][8] For example, while Diisononyl phthalate (DINP) produces a m/z 149 ion, it also has a unique ion at m/z 293.[1]

  • Consider Tandem Mass Spectrometry (MS/MS): This technique can isolate and fragment a specific parent ion for each compound, allowing you to monitor a unique product ion, effectively separating the signals of co-eluting isomers.[2]

  • Alternative Ionization Techniques: Softer ionization methods like Atmospheric Pressure Chemical Ionization (APCI) can produce spectra with the molecular ion as the base peak, aiding in differentiation based on molecular weights.[8]

Q5: How can I prevent phthalate contamination in my samples?

A: Phthalates are widespread in laboratory environments, making contamination a significant concern.[9] To minimize contamination:

  • Avoid using plastic equipment whenever possible, especially flexible PVC.[9]

  • Use meticulously clean glassware, rinsed with appropriate solvents like acetone and isohexane.[9][10]

  • Utilize high-purity solvents.[10]

  • Analyze "blank" samples to assess background contamination levels.[10]

Troubleshooting Guides

Guide 1: Resolving Co-elution through Chromatographic Optimization

This guide provides a step-by-step approach to improving the separation of co-eluting phthalate isomers by modifying your chromatographic method.

Problem: Poor resolution and peak co-elution of phthalate isomers.

Symptoms:

  • Chromatographic peaks are not baseline separated.[10]

  • Two or more phthalates elute as a single, broad peak.[10]

  • Inconsistent quantitative results due to inaccurate peak integration.[10]

Troubleshooting Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Aqueous Sample + Internal Standard B Liquid-Liquid Extraction (Organic Solvent) A->B C Collect Organic Layer B->C D Inject into GC-MS C->D E Chromatographic Separation (GC Column) D->E F Ionization & Fragmentation (EI Source) E->F G Mass Analysis (Quadrupole) F->G H Peak Identification (Retention Time & Mass Spectra) G->H I Quantification (Calibration Curve) H->I J Final Report I->J

References

reducing background contamination in phthalate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of phthalate contamination in their analyses.

Frequently Asked Questions (FAQs) & Troubleshooting

General Contamination

Q1: What are the most common sources of phthalate contamination in a laboratory?

A1: Phthalate contamination is ubiquitous, making it a significant challenge for accurate analysis. The most common sources include:

  • Laboratory Environment: Phthalates are present in laboratory air and dust, originating from flooring, paints, cables, and other building materials.[1] This airborne contamination can settle on surfaces and enter samples.

  • Plastic Labware: Many plastic items, even those not made of PVC, can be sources of phthalates. This includes pipette tips, vials, syringes, and tubing.[2][3]

  • Solvents and Reagents: Phthalates can be present as impurities in solvents and reagents. Even high-purity solvents may contain trace levels of phthalates.[4]

  • Personal Care Products: Cosmetics, lotions, and soaps used by lab personnel can be a significant source of phthalates.[1]

  • Sample Storage: Storing samples in containers made of or wrapped in plastic can lead to contamination. Recycled paper and cardboard can also be a source.[4]

Q2: I am observing ghost peaks in my chromatogram. Could these be phthalates?

A2: Yes, ghost peaks in chromatograms are often due to phthalate contamination. This can happen from carryover from a previous, highly concentrated sample or from contamination within the analytical system itself.[1] Common areas for phthalate accumulation in a GC-MS system include the injector liner and septum.[1]

Troubleshooting High Background in Blanks

Q3: My analytical blanks show significant phthalate peaks. How can I troubleshoot this?

A3: A systematic approach is necessary to identify the source of contamination in your blanks. Here is a step-by-step guide:

  • Analyze a Laboratory Reagent Blank (LRB): This will help determine if the contamination is coming from your reagents or the analytical system.

  • Test Solvents and Reagents: If the LRB is contaminated, individually test each solvent and reagent used in your blank preparation.

  • Test Consumables: If the solvents are clean, test your consumables, such as pipette tips and vials, for phthalate leaching.

  • Test Glassware: If consumables are not the source, evaluate your glassware cleaning procedures.

  • Check the GC/MS System: If all the above are clean, the contamination may be originating from the instrument itself. Check for contamination in the injector, column, and syringe.[1]

Specific Contamination Sources

Q4: How can I test my solvents for phthalate contamination?

A4: To test a solvent for phthalate contamination, you can perform an evaporation and concentration experiment.[1]

  • Carefully evaporate a known, large volume (e.g., 100 mL) of the solvent in a scrupulously clean glass container under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of a high-purity solvent that you have previously confirmed to be clean.

  • Analyze the reconstituted residue by GC-MS.[1]

Q5: What is the best way to prepare phthalate-free water?

A5: Deionized water systems can still be a source of phthalates, as the water is often stored in plastic tanks.[5] To prepare phthalate-free water, consider the following:

  • Use a high-purity water source, such as HPLC-grade bottled water, and test it for phthalates.[6]

  • If using a deionization system, collect the water in clean glass containers and test for phthalate contamination.

Q6: How can I determine if my pipette tips are a source of contamination?

A6: You can test for phthalate leaching from pipette tips with a simple extraction experiment.

  • Place a known number of pipette tips into a clean glass vial.

  • Add a measured volume of a phthalate-free solvent (e.g., hexane or methanol).

  • Agitate or sonicate the vial for a set period (e.g., 30 minutes).

  • Remove the solvent and analyze it for phthalates using GC-MS.[1]

Q7: Can the GC-MS syringe be a source of contamination?

A7: Yes, the outer surface of the syringe needle can absorb phthalates from the laboratory air.[1][7] When the needle is inserted into the hot injector, these adsorbed phthalates can be desorbed and introduced into the system.[1] To mitigate this, ensure the autosampler's needle wash function is working effectively with a clean, phthalate-free solvent.[1]

Data on Phthalate Leaching from Laboratory Consumables

The following table summarizes reported levels of phthalate leaching from various laboratory consumables. These values can vary significantly based on the manufacturer, batch, and the solvent used for testing.

Lab ConsumablePhthalate DetectedMaximum Leaching Level (µg/cm²)Reference
Pipette TipsDiethylhexyl phthalate (DEHP)0.36[2][8]
Diisononyl phthalate (DINP)0.86[2][8]
Plastic Filter Holders (PTFE)Dibutyl phthalate (DBP)2.49[2][8]
Plastic Filter Holders (Regenerated Cellulose)Dibutyl phthalate (DBP)0.61[2][8]
Plastic Filter Holders (Cellulose Acetate)Dimethyl phthalate (DMP)5.85[2][8]
Parafilm®Diethylhexyl phthalate (DEHP)0.50[2][8]

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Phthalate Analysis

This protocol describes a thorough cleaning procedure for glassware to minimize background phthalate levels.

  • Initial Wash: Scrub glassware with a laboratory-grade, phosphate-free detergent and hot water.[1]

  • Tap Water Rinse: Rinse thoroughly with tap water at least six times.[1]

  • Deionized Water Rinse: Rinse with deionized or Milli-Q water at least six times.[1]

  • Solvent Rinse: In a fume hood, rinse with a high-purity solvent such as acetone or hexane to remove organic residues.[1][9]

  • Baking: Bake the glassware in a muffle furnace at a high temperature (e.g., 400°C) for several hours. Allow to cool completely in the furnace to prevent cracking.

  • Storage: After cooling, cover the openings with pre-cleaned aluminum foil (rinsed with hexane) and store in a clean, dust-free environment.[1]

Protocol 2: Testing Phthalate Leaching from Lab Consumables

This protocol can be adapted to test various plastic consumables like vials, pipette tips, and filter units.

  • Sample Preparation: Place a known quantity or surface area of the consumable to be tested into a scrupulously clean glass container.

  • Solvent Addition: Add a measured volume of a pre-tested, phthalate-free solvent (e.g., hexane or methanol) sufficient to fully immerse the item.

  • Extraction: Agitate or sonicate the container for a defined period (e.g., 30 minutes to 2 hours) to encourage leaching.

  • Analysis: Carefully remove the solvent and transfer it to a clean vial for GC-MS analysis.

  • Blank Control: Run a blank control with only the solvent to ensure no external contamination is introduced during the experiment.

Visual Guides

cluster_workflow Glassware Cleaning Workflow A Initial Wash (Phosphate-free detergent, hot water) B Tap Water Rinse (Minimum 6 times) A->B C Deionized Water Rinse (Minimum 6 times) B->C D Solvent Rinse (Acetone or Hexane) C->D E Bake in Muffle Furnace (e.g., 400°C) D->E F Storage (Cover with clean aluminum foil) E->F cluster_sources Common Phthalate Contamination Sources and Mitigation Air Lab Air/Dust Hygiene Improve Lab Hygiene Air->Hygiene Plastics Plastic Consumables Glassware Use Glassware Plastics->Glassware Solvents Solvents/Reagents Purify Purify/Test Solvents Solvents->Purify Personnel Personnel PPE Use Phthalate-Free Gloves/No Personal Products Personnel->PPE

References

Technical Support Center: Optimization of Injection Parameters for High Molecular Weight Phthalates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for high molecular weight phthalates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing high molecular weight phthalates by GC-MS?

A1: High molecular weight phthalates (HMWPs), such as diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), present unique challenges in GC-MS analysis. Due to their lower volatility, they can be prone to adsorption at active sites within the GC system, leading to peak tailing and poor peak shape.[1] Furthermore, many HMWPs exist as complex mixtures of isomers, which can be difficult to separate chromatographically, leading to co-elution.[2][3]

Q2: What is the most common source of background contamination in phthalate analysis?

A2: The most significant challenge in trace phthalate analysis is their ubiquitous presence in the laboratory environment.[4] Common sources of contamination include:

  • Laboratory Consumables: Plastic items such as pipette tips, vials, and syringe filters can leach phthalates.[4]

  • Solvents and Reagents: It is crucial to use high-purity, analytical grade solvents and to test them for phthalate contamination before use.[5]

  • Glassware: Improperly cleaned glassware is a frequent source of contamination. All glassware should be meticulously cleaned and baked at a high temperature (e.g., 400°C for 2 hours) to remove any residual phthalates.[5]

  • Laboratory Air: Dust particles in the laboratory air can contain phthalates and contaminate samples.

Q3: How can I improve the separation of co-eluting high molecular weight phthalate isomers?

A3: Achieving baseline separation of HMWP isomers is challenging.[2] To improve resolution, consider the following:

  • Column Selection: Utilize a GC column specifically designed for phthalate analysis, such as an Rtx-440 or Rxi-XLB, which can offer enhanced resolution.[3] A 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, DB-5ms) is also a common choice.[6]

  • Oven Temperature Program: A slower oven ramp rate can improve the separation of closely eluting isomers.

  • Carrier Gas Flow Rate: Optimizing the carrier gas flow rate can enhance column efficiency and resolution.

Q4: My internal standard peak disappears after a few injections. What could be the cause?

A4: The disappearance of an internal standard peak can be due to several factors.[7] It is important to first confirm that the peak is indeed the internal standard and not an impurity.[7] Potential causes include:

  • Analyte Interaction: The internal standard may be reacting with the phthalates in your sample mixture.[7]

  • Instability: The internal standard may be degrading under the analytical conditions. Prepare a fresh solution and inject it directly to check for stability.[7]

  • System Contamination or Leaks: A leak in the GC system can lead to inconsistent results.[7]

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing and Broad Peaks

Peak tailing and broadening are common issues in the analysis of high molecular weight phthalates, which can compromise peak integration and quantification.

Problem: Asymmetrical peaks with a pronounced tailing or broad peaks for high molecular weight phthalates.

Troubleshooting Workflow:

G A Peak Tailing or Broadening Observed B Check for Column Overload A->B D Inspect GC Inlet A->D F Check Column Installation A->F H Condition or Bake Out Column A->H I Optimize Injection Parameters A->I C Dilute Sample and Re-inject B->C If suspected C->D If no improvement K Problem Resolved C->K If peak shape improves E Replace Inlet Liner and Septum D->E If liner is dirty or old E->F If no improvement E->K If peak shape improves G Trim Column Inlet (10-20 cm) F->G If installation is incorrect G->H If no improvement G->K If peak shape improves H->I If no improvement H->K If peak shape improves J Consider a Different GC Column I->J If no improvement I->K If peak shape improves L Problem Persists J->L

Caption: Troubleshooting workflow for peak tailing and broadening.

Detailed Steps:

  • Column Overload: Injecting a sample that is too concentrated is a common cause of peak distortion.[1] Dilute your sample and re-inject to see if the peak shape improves.[1]

  • GC Inlet Condition: The inlet is a frequent source of issues. A contaminated or active inlet liner can cause peak tailing.[1] Replace the inlet liner and septum. It is good practice to use a deactivated (silanized) liner.[6]

  • Column Installation: Incorrect column installation can create turbulence and active sites. Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.

  • Column Contamination: The front end of the GC column can become contaminated over time. Trimming 10-20 cm from the inlet side of the column can often resolve this issue.[1]

  • Column Activity: Active silanol groups on the column surface can interact with phthalates. Conditioning or baking out the column according to the manufacturer's instructions can help deactivate these sites.[1]

  • Injection Technique: A slow injection can lead to peak broadening. For splitless injections, a fast injection speed is recommended. Consider using a pulsed splitless injection to rapidly transfer the sample onto the column.[1]

Guide 2: Mitigating Phthalate Contamination

Minimizing background contamination is critical for accurate trace-level analysis of phthalates.

Problem: High levels of common phthalates (e.g., DEHP, DBP) are detected in analytical blanks.

Contamination Source Identification Workflow:

G A High Phthalate Background in Blank B Analyze Solvent Blank A->B C Source is Solvent/Reagents B->C Contamination detected D Analyze Procedural Blank (including all consumables) B->D Blank is clean E Source is Consumables (vials, pipette tips, etc.) D->E Contamination detected F Analyze Glassware Blank (rinsed with clean solvent) D->F Blank is clean G Source is Glassware F->G Contamination detected H Analyze Instrument Blank (direct injection of clean solvent) F->H Blank is clean I Source is GC-MS System (septum, carrier gas lines) H->I Contamination detected J Source is Laboratory Environment (airborne dust) H->J Blank is clean

Caption: Workflow for identifying sources of phthalate contamination.

Detailed Steps:

  • Solvents and Reagents: Inject a sample of the solvent used for sample preparation directly into the GC-MS. If phthalate peaks are present, the solvent is contaminated. Use a fresh bottle of high-purity solvent or distill the solvent before use.

  • Consumables: If the solvent blank is clean, the contamination may be coming from plastic consumables. To test this, rinse items like pipette tips or vial septa with a clean solvent and analyze the solvent.

  • Glassware: Thoroughly clean all glassware with a laboratory-grade, phosphate-free detergent, followed by multiple rinses with tap water, deionized water, and a high-purity solvent. Bake the glassware at a high temperature (e.g., 400°C) to remove any organic residues.[5]

  • GC-MS System: Contamination can also originate from within the instrument, such as from the injector septum or carrier gas lines. Replacing the septum and ensuring high-purity carrier gas can help mitigate this.

  • Laboratory Environment: If all other sources have been ruled out, the contamination may be airborne. Minimize the exposure of samples and standards to the laboratory air.

Data Presentation

Table 1: Recommended GC-MS Injection Parameters for High Molecular Weight Phthalate Analysis

ParameterRecommended SettingNotes
Injection Mode Splitless or Pulsed SplitlessPulsed splitless injection can improve the transfer of high molecular weight analytes to the column.[6]
Injector Temperature 280-320°CA higher temperature can help to volatilize high molecular weight phthalates, but should not exceed the column's maximum operating temperature.
Liner Type Deactivated single taper with glass wool or an Ultra Inert mid-frit linerA deactivated liner is crucial to prevent analyte adsorption.[6]
Injection Volume 1 µL
Carrier Gas Helium or HydrogenHydrogen can provide faster analysis times, but may require a system optimized for its use.[6][8]
Constant Flow Rate 1.0 - 1.5 mL/min

Table 2: Example GC Oven Temperature Program for High Molecular Weight Phthalate Analysis

StepTemperature (°C)Hold Time (min)Ramp Rate (°C/min)
Initial 60-1001-2-
Ramp 1 220-250-15-25
Ramp 2 300-3205-105-10

Note: This is a general guideline. The optimal temperature program will depend on the specific analytes and the GC column being used.

Experimental Protocols

Protocol 1: GC-MS Analysis of High Molecular Weight Phthalates in a Polymer Matrix

This protocol provides a general procedure for the extraction and analysis of high molecular weight phthalates from a polymer sample.

1. Sample Preparation (Solvent Extraction)

  • Accurately weigh approximately 0.5 g of the polymer sample into a glass vial.

  • Add 10 mL of a suitable solvent (e.g., dichloromethane or a mixture of hexane and acetone).

  • Cap the vial and sonicate for 30 minutes to facilitate extraction.

  • Allow the polymer to settle, and carefully transfer the supernatant to a clean vial.

  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

  • Add an appropriate internal standard.

  • Bring the final volume to 1 mL with the chosen solvent.

2. GC-MS Instrumentation and Conditions

  • GC System: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977C MSD or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent 5% phenyl-methyl column).

  • Injector: Set to the parameters outlined in Table 1.

  • Oven Program: Utilize a temperature program similar to the one described in Table 2, optimizing as needed for your specific application.

  • MS Conditions:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230-250°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes to achieve higher sensitivity and selectivity. A common ion for many phthalates is m/z 149.[6]

3. Analysis

  • Inject 1 µL of the prepared sample extract into the GC-MS system.

  • Acquire the data in SIM mode, monitoring the characteristic ions for each target phthalate and the internal standard.

  • Integrate the chromatographic peaks for the target analytes and the internal standard.

  • Construct a calibration curve using standards of known concentrations and quantify the phthalates in the sample.

Workflow for Phthalate Analysis from a Polymer Sample:

G A Weigh Polymer Sample B Solvent Extraction (e.g., Sonication) A->B C Concentrate Extract B->C D Add Internal Standard C->D E GC-MS Analysis D->E F Data Processing and Quantification E->F

Caption: General workflow for the analysis of phthalates in a polymer.

References

troubleshooting poor recovery of heptyl undecyl phthalate during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phthalate Analysis

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the extraction of heptyl undecyl phthalate.

Frequently Asked Questions (FAQs)

Q1: We are experiencing low recovery of this compound during our liquid-liquid extraction (LLE). What are the potential causes?

Poor recovery during LLE can stem from several factors. This compound is a high molecular weight phthalate, which can influence its extraction behavior. Key areas to investigate include:

  • Solvent Choice and Polarity: The selection of an appropriate extraction solvent is critical. Since phthalates are lipophilic, they are more soluble in organic solvents than in water.[1][2] For this compound, a nonpolar solvent like n-hexane is often a good starting point. However, the complexity of the sample matrix may require a solvent mixture to achieve optimal recovery. For instance, a combination of ethyl acetate and hexane has been shown to be effective for some phthalates.[3]

  • Sample Matrix Effects: The composition of your sample can significantly hinder extraction efficiency. High concentrations of organic matter, lipids, or proteins can lead to strong interactions between the analyte and the matrix, making it difficult to extract.

  • pH of the Aqueous Phase: The pH of your sample can influence the partitioning of the analyte between the aqueous and organic phases. While phthalates are generally neutral compounds, adjusting the pH can sometimes improve extraction efficiency by altering the matrix composition.[1]

  • Insufficient Phase Separation: Incomplete separation of the aqueous and organic layers will result in the loss of analyte. Ensure adequate settling time or appropriate centrifugation to achieve a clean separation.

  • Emulsion Formation: Emulsions at the interface of the two liquid phases can trap the analyte and prevent its transfer into the organic layer. Techniques to break emulsions include adding salt, heating, or centrifugation.

Q2: What role does the extraction solvent play in LLE, and how do I choose the right one?

The extraction solvent's properties are paramount for successful LLE. The ideal solvent should have high solubility for this compound, low solubility in the sample matrix (typically aqueous), and a density that facilitates easy separation.[4] Common solvents for phthalate extraction include n-hexane, dichloromethane, and ethyl acetate.[1][3] The choice depends on the sample matrix. For complex matrices, a dispersive liquid-liquid microextraction (DLLME) approach with a disperser solvent like acetone or methanol can enhance the extraction efficiency.[4]

Q3: We are using solid-phase extraction (SPE), but our recovery for this compound is inconsistent. What should we troubleshoot?

Inconsistent SPE recovery is a common issue. Here are several factors to consider:

  • Sorbent Selection: The choice of sorbent is crucial. For nonpolar compounds like this compound, a reversed-phase sorbent such as C18 is typically used.[5] The interaction between the analyte and the sorbent must be strong enough to retain it during sample loading and washing but weak enough to allow for complete elution.[6]

  • Sample Loading Flow Rate: A high flow rate during sample loading may not allow for sufficient interaction between the analyte and the sorbent, leading to breakthrough and low recovery.[6][7]

  • Drying of the Sorbent Bed: Allowing the sorbent bed to dry out after conditioning and before sample loading can deactivate the stationary phase and lead to poor and irreproducible recovery.[6]

  • Wash Solvent Strength: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the target analyte.[8]

  • Elution Solvent and Volume: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent.[7] Ensure that the volume of the elution solvent is sufficient for complete elution.[6]

Q4: Could contamination be a source of error in our this compound analysis?

Yes, phthalate contamination is a significant challenge in trace analysis due to their ubiquitous presence in laboratory environments.[9][10] Common sources of contamination include:

  • Laboratory Consumables: Plastic materials such as pipette tips, centrifuge tubes, and solvent containers can leach phthalates into your samples.[9] It is recommended to use glassware and pre-screen all materials for phthalate contamination.

  • Solvents: Even high-purity solvents can contain trace amounts of phthalates.[9] It is good practice to run solvent blanks to check for contamination.

  • Laboratory Air: Phthalates can be present in the air from various plastic materials in the lab and can be absorbed by your samples or on the surface of equipment like GC-MS syringe needles.[11][12]

To minimize contamination, use meticulously cleaned glassware, high-purity solvents, and work in a clean environment, such as a fume hood.[10]

Data and Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 68515-42-4[11][13]
Molecular Formula C₂₆H₄₂O₄[11][14]
Molecular Weight 418.61 g/mol [13][14]
Boiling Point 456.33°C (estimate)[14]
Density 0.9989 g/cm³ (estimate)[14]
Physical State Viscous liquid[13]
Solubility Chloroform (Slightly), Methanol (Slightly)[14]

Table 2: Typical Recovery Ranges for Phthalate Extraction Methods

Extraction MethodAnalyteMatrixTypical Recovery (%)Source(s)
Dispersive Liquid-Liquid Microextraction (DLLME)Various PhthalatesPerfumes85.6 - 95.8[4]
Solid-Phase Extraction (SPE)Various PhthalatesWater92.1 - 127.5[5]
Liquid-Liquid Extraction (LLE)Various PhthalatesWhite Spirits>80% (for most)[2]
Ultrasonic ExtractionVarious PhthalatesPVC~100%[15]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for Water Samples
  • Sample Preparation: To a 100 mL aqueous sample in a separatory funnel, add a surrogate standard. Adjust the pH if necessary based on preliminary optimization experiments.

  • Extraction: Add 30 mL of n-hexane (or another suitable organic solvent) to the separatory funnel.

  • Agitation: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, use centrifugation or add a small amount of sodium chloride to break it.

  • Collection: Drain the lower aqueous layer and collect the organic layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh 30 mL portion of the organic solvent.

  • Combine and Dry: Combine the organic extracts and dry them by passing them through a funnel containing anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Analysis: The extract is now ready for analysis by GC-MS.

Protocol 2: General Solid-Phase Extraction (SPE) for Water Samples
  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the sorbent. Do not allow the cartridge to go dry.

  • Sample Loading: Load the 100 mL aqueous sample (spiked with a surrogate standard) onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Drying: Dry the cartridge by applying a vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the this compound from the cartridge with 5-10 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane, at a low flow rate (1-2 mL/min).

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The sample is now ready for GC-MS analysis.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Poor Recovery of This compound check_method Which extraction method? start->check_method lle Liquid-Liquid Extraction (LLE) check_method->lle LLE spe Solid-Phase Extraction (SPE) check_method->spe SPE check_solvent_lle Is the solvent appropriate? lle->check_solvent_lle check_ph Is the sample pH optimized? check_solvent_lle->check_ph Yes optimize_solvent_lle Optimize solvent (e.g., hexane, ethyl acetate) check_solvent_lle->optimize_solvent_lle No check_emulsion Is an emulsion present? check_ph->check_emulsion Yes adjust_ph Adjust sample pH check_ph->adjust_ph No break_emulsion Break emulsion (e.g., salt, centrifugation) check_emulsion->break_emulsion Yes check_contamination Check for Contamination (Blanks, Glassware) check_emulsion->check_contamination No optimize_solvent_lle->check_ph adjust_ph->check_emulsion break_emulsion->check_contamination check_sorbent Is the sorbent correct? (e.g., C18 for reversed-phase) spe->check_sorbent check_flow_rate Are flow rates optimized? (Loading and Elution) check_sorbent->check_flow_rate Yes select_sorbent Select appropriate sorbent check_sorbent->select_sorbent No check_elution Is the elution solvent and volume adequate? check_flow_rate->check_elution Yes adjust_flow_rate Adjust flow rates check_flow_rate->adjust_flow_rate No optimize_elution Optimize elution solvent and volume check_elution->optimize_elution No check_elution->check_contamination Yes select_sorbent->check_flow_rate adjust_flow_rate->check_elution optimize_elution->check_contamination reanalyze Re-analyze Sample check_contamination->reanalyze

Caption: Troubleshooting workflow for poor recovery of this compound.

References

Technical Support Center: Optimizing C7-C11 Phthalate Separation with Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal Gas Chromatography (GC) column for the separation of C7-C11 phthalates. It includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the GC analysis of C7-C11 phthalates.

Guide 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My phthalate peaks are exhibiting significant tailing. What are the potential causes and solutions?

  • Answer: Peak tailing, an asymmetrical peak shape with a trailing edge, can compromise quantification accuracy and resolution.[1] Common causes and recommended actions are outlined below:

Potential CauseRecommended Action
Active Sites in the GC System Phthalates can interact with active silanol groups in the inlet liner or on the column surface, leading to peak tailing.[1][2] Use a deactivated (silanized) inlet liner and consider trimming 10-20 cm from the front of the column to remove accumulated non-volatile residues.[2] If the problem persists, conditioning the column according to the manufacturer's instructions or replacing it with a highly deactivated column may be necessary.[1]
Column Contamination The accumulation of non-volatile matrix components can create active sites.[2] A column bake-out at the manufacturer's recommended maximum temperature can help remove contaminants. If tailing continues, the column may need replacement.[2]
Improper Column Installation Incorrect column installation can create turbulence in the carrier gas flow path, leading to asymmetrical peaks.[1] Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector.
Sample Overload High sample concentrations can saturate the stationary phase.[1] Diluting the sample is a simple and effective first step in troubleshooting peak tailing.[1]
Slow Injection A slow injection speed can result in broad and tailing peaks. For splitless injections, a fast injection is crucial. A pulsed splitless injection can also improve the rapid transfer of the sample onto the column.[1][3]
  • Question: What causes peak fronting and how can I resolve it?

  • Answer: Peak fronting, where the peak is asymmetrical towards the front, can be caused by column overload or improper column installation. To resolve this, reduce the injection volume or use a column with a higher capacity.[4] Also, verify that the column is installed correctly according to the instrument manual.[4]

Guide 2: Contamination and Ghost Peaks

  • Question: I am observing extraneous peaks (ghost peaks) in my chromatograms. What is the likely source and how can I eliminate them?

  • Answer: Ghost peaks can originate from several sources of contamination. Phthalates are ubiquitous environmental contaminants, making them a common source of background interference.[2][5]

Source of ContaminationPrevention and Mitigation
Plastic Consumables Phthalates can leach from plastic containers, pipette tips, and vial caps.[2] Strictly use glassware for all sample and standard preparations and avoid plastic consumables.[2][6]
Sample Vials and Caps Septa in vial caps can be a significant source of phthalate contamination.[2] Consider baking consumables like PTFE crimp caps at 130°C.[5]
Solvents Ensure all solvents are of high purity and have been tested for phthalates.[2]
Carryover Residual sample from a previous injection can elute in a subsequent run.[2] This can be due to contamination in the syringe, inlet liner, or the head of the column. A thorough cleaning of the injection port and solvent washes between injections can help minimize carryover.[2]
Laboratory Environment Wear nitrile gloves and work in a clean environment to prevent contamination from hands or the surrounding air.[2] Regularly running solvent blanks is crucial to monitor for any background contamination.[2]

Frequently Asked Questions (FAQs)

Q1: Which GC column is optimal for separating C7-C11 phthalates?

A1: For comprehensive phthalate analysis, mid-polarity columns are generally recommended.[2] Studies have shown that columns with a stationary phase like the Rtx-440 and Rxi-XLB provide excellent resolution for a wide range of phthalates, including challenging isomers.[6][7] A 5% Phenyl-Methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms) is also a common and effective choice for general phthalate screening.[2][5][8]

Q2: Why is good chromatographic separation important for phthalate analysis by GC-MS?

A2: Good separation is critical because many phthalates have similar chemical structures and can produce a common base peak ion at m/z 149 in the mass spectrometer.[7][9] Co-elution of phthalates can, therefore, make accurate identification and quantification challenging.[7][9]

Q3: Can I use hydrogen as a carrier gas for phthalate analysis?

A3: Yes, hydrogen can be used as a carrier gas and can significantly reduce analysis times compared to helium.[5] However, it is a reactive gas, and potential reactions with analytes at elevated temperatures should be considered.[5] It is essential to use a high-purity hydrogen source and ensure the GC-MS system is properly configured for its use.[5]

Q4: What is a good starting point for the GC oven temperature program?

A4: A typical starting oven temperature program for phthalate analysis begins at a lower temperature to focus the analytes, followed by a ramp to a higher temperature to elute the higher-boiling phthalates. A common starting point is an initial temperature of around 60-150°C, held for a minute, followed by a ramp of 20°C/min up to a final temperature of 320-330°C, which is then held for several minutes.[2][6][10] This program will likely require optimization for your specific application and column.

Quantitative Data: GC Column Performance

The selection of an appropriate GC column is a critical factor for the successful separation of phthalate isomers.[6] The following table summarizes the performance of several common GC columns for phthalate analysis, highlighting their suitability for separating a broad range of these compounds.

GC ColumnStationary Phase TypeKey Performance ObservationsRecommended for C7-C11 Phthalates?
Rtx-440 Proprietary mid-polarityConsistently provides the best overall separation for a wide range of phthalates, offering excellent resolution and fast analysis times.[6][7]Highly Recommended
Rxi-XLB Low-polarityDemonstrates superior performance, providing the best resolution for complex mixtures of phthalates.[6][7]Highly Recommended
Rxi-5ms 5% Phenyl / 95% Dimethyl PolysiloxaneA common choice for general phthalate screening, providing good resolution.[2] Elution order is comparable to Rtx-440 and Rxi-XLB columns.[7]Recommended
Rtx-50 50% Phenyl / 50% Dimethyl PolysiloxaneShows differences in elution order for some phthalate pairs compared to other columns.[7]Suitable, but may require method optimization
Rxi-35Sil MS 35% Phenyl / 65% Dimethyl PolysiloxaneProvides baseline separation for regulated phthalates but exhibits changes in elution order for several pairs.[7]Suitable, but be aware of potential elution order changes

Experimental Protocols

This section provides a detailed methodology for a typical GC-MS analysis of C7-C11 phthalates.

1. Standard and Sample Preparation

  • Standard Preparation: Individual phthalate standards should be dissolved and diluted in a high-purity solvent like methylene chloride or isooctane to the desired concentration (e.g., 1 to 1000 ng/mL).[5][6] An internal standard, such as benzyl benzoate, can be prepared at a suitable concentration (e.g., 80 µg/mL).[6]

  • Sample Preparation: For solid samples, a solvent extraction using a suitable solvent like hexane or a mixture of methylene chloride and acetone is typically employed.[2] For liquid samples, a simple dilution may be sufficient.

  • Glassware: To avoid phthalate contamination, all sample and standard preparations must be performed using glassware.[6]

2. GC-MS Parameters

The following table outlines a typical set of GC-MS parameters for phthalate analysis. These are starting points and may require optimization.

ParameterRecommended Setting
GC Column Rtx-440 or Rxi-XLB (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Mode Splitless (1 µL injection volume)[6]
Injector Temperature 280 - 300 °C[8][11]
Liner Type Deactivated single taper with wool[2]
Carrier Gas Helium or Hydrogen[5][6]
Flow Rate 1.0 - 1.2 mL/min (constant flow)
Oven Program Initial: 60°C, hold for 1 min; Ramp: 20°C/min to 320°C; Hold: 5 min at 320°C[2][10]
MS Transfer Line Temp 280 °C
Ion Source Temp 230 - 280 °C[11]
Acquisition Mode Scan or Selected Ion Monitoring (SIM).[2] SIM mode offers higher sensitivity and selectivity, often monitoring the m/z 149 ion for many phthalates.[2]

Mandatory Visualization

The following diagram illustrates the logical workflow for selecting the optimal GC column for C7-C11 phthalate separation.

GC_Column_Selection_Workflow cluster_start cluster_selection cluster_dimensions cluster_optimization cluster_validation start Define Analytical Goal: Separation of C7-C11 Phthalates select_phase Select Stationary Phase (Primary Factor for Selectivity) start->select_phase mid_polarity Mid-Polarity (e.g., Rtx-440) - Recommended for complex mixtures select_phase->mid_polarity low_polarity Low-Polarity (e.g., Rxi-XLB, -5ms) - Good for general screening select_phase->low_polarity select_dims Select Column Dimensions mid_polarity->select_dims low_polarity->select_dims length Length (e.g., 30m) - Balances resolution and analysis time id Internal Diameter (e.g., 0.25mm) - Standard for good efficiency film Film Thickness (e.g., 0.25µm) - Affects retention and capacity optimize Optimize GC Method Parameters select_dims->optimize oven_temp Oven Temperature Program carrier_gas Carrier Gas & Flow Rate injection Injection Technique validate Validate Method Performance optimize->validate resolution Resolution peak_shape Peak Shape sensitivity Sensitivity

Caption: Workflow for selecting the optimal GC column for phthalate analysis.

References

Technical Support Center: Minimizing Phthalate Contamination from Laboratory Consumables

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize phthalate contamination from laboratory consumables.

Frequently Asked Questions (FAQs)

Q1: What are phthalates and why are they a concern in the laboratory?

Phthalates are a class of chemical compounds primarily used as plasticizers to increase the flexibility, durability, and transparency of plastics.[1] They are not chemically bound to the plastic polymer and can easily leach out, contaminating samples.[1][2] This is a significant concern in sensitive analytical techniques like mass spectrometry, where even trace amounts of phthalates can interfere with results, leading to inaccurate data and ghost peaks in chromatograms.[3]

Q2: What are the most common sources of phthalate contamination in a laboratory?

Phthalate contamination can originate from numerous sources within the laboratory environment. The most common sources include:

  • Laboratory Consumables: Plastic items are a primary source of phthalates. Significant leaching has been observed from pipette tips, plastic syringes, filter holders, and sample vials/caps.[4][5][6] Even consumables made from polypropylene, which is generally considered phthalate-free, can become contaminated from their plastic packaging.[7] Parafilm can also be a source of DEHP (di(2-ethylhexyl) phthalate).[4]

  • Solvents and Reagents: Even high-purity solvents, particularly methylene chloride, ethyl acetate, and acetone, can contain low levels of phthalates.[2][3] It is crucial to test solvents and purchase higher-grade ones if contamination is detected.[2]

  • Laboratory Equipment: Tubing, especially PVC tubing, and solvent frits (stones) used in HPLC and other extraction systems are known to leach phthalates.[2][3]

  • Glassware: Improperly cleaned glassware can retain phthalate residues. New glassware may also have coatings containing phthalates.[3]

  • Laboratory Environment: Phthalates are semi-volatile and can be present in laboratory air and dust, originating from flooring, paints, cables, and other building materials.[2][3][8] This airborne contamination can settle on surfaces and enter samples.

  • Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can contain phthalates and be a source of contamination.[3]

  • Deionized Water Systems: The plastic tanks used to store deionized water can be a source of phthalate leaching.[2]

Q3: I'm observing persistent background noise or "ghost peaks" in my analytical runs (e.g., GC-MS, LC-MS). Could this be due to phthalate contamination?

Yes, ghost peaks that appear consistently in blank and sample runs are often indicative of phthalate contamination.[3] Phthalates, being semi-volatile, can accumulate in the GC injector port or other parts of the analytical system and be slowly released during subsequent runs, leading to these characteristic ghost peaks.[3]

Troubleshooting Guides

This section provides a systematic approach to identifying and eliminating sources of phthalate contamination.

Issue 1: High Phthalate Levels Detected in Blank Samples

High phthalate levels in blank samples indicate a systemic issue with your analytical workflow or laboratory environment. Follow these steps to isolate the source:

Step 1: Verify Solvent and Reagent Purity

  • Action: Analyze a fresh sample of each solvent and reagent used in your blank preparation directly.

  • Expected Outcome: If the solvent or reagent is contaminated, you will detect high phthalate levels.

  • Solution: Purchase a higher grade of the contaminated solvent/reagent from a reputable supplier.[2] Consider redistilling solvents in-house as an extra precaution.[9]

Step 2: Assess Laboratory Consumables

  • Action: Sequentially replace plastic consumables with known phthalate-free alternatives (e.g., glass syringes, stainless steel filter holders). Run a blank after each replacement.

  • Expected Outcome: A significant drop in phthalate levels after replacing a specific consumable points to it being the source.

  • Solution: Exclusively use phthalate-free consumables.[10][11] If plastic consumables are unavoidable, pre-rinse them with a clean, high-purity solvent before use.[2]

Step 3: Evaluate Glassware Cleaning Procedures

  • Action: Review and optimize your glassware cleaning protocol.

  • Expected Outcome: Improperly cleaned glassware can harbor phthalate residues.

  • Solution: Implement a rigorous glassware cleaning protocol. (See Experimental Protocols section below).

Step 4: Investigate the Laboratory Environment

  • Action: If the above steps do not resolve the issue, consider airborne contamination.

  • Expected Outcome: The contamination may be originating from the lab environment itself.

  • Solution: Minimize the exposure of samples, solvents, and consumables to the laboratory air. Keep containers covered whenever possible.[12]

The following diagram illustrates a systematic workflow for troubleshooting high phthalate background in blank samples.

G Troubleshooting Workflow for High Phthalate Background in Blanks A High Phthalate in Blank B Analyze Solvents & Reagents A->B C Contaminated? B->C D Replace with High-Purity Grade C->D Yes E Test Consumables (Pipette tips, Vials, etc.) C->E No L Contamination Resolved D->L F Contaminated? E->F G Switch to Phthalate-Free Alternatives (e.g., Glass) F->G Yes H Review Glassware Cleaning Protocol F->H No G->L I Protocol Adequate? H->I J Implement Rigorous Cleaning Protocol I->J No K Investigate Environmental Sources (Air, Dust) I->K Yes J->L K->L

Caption: Troubleshooting workflow for high phthalate background.

Issue 2: Sample Contamination Higher Than Blank Contamination

If your samples show significantly higher phthalate levels than your blanks, the contamination is likely being introduced during sample preparation or from the sample matrix itself.

Step 1: Evaluate Sample Collection and Storage

  • Action: Review the materials used for sample collection and storage.

  • Expected Outcome: Plastic containers, especially soft plastics, and tin cans with linings can leach phthalates into the sample.[13]

  • Solution: Use glass or other inert materials for sample collection and storage. If samples must be stored in plastic, conduct leaching studies to assess the potential for contamination.

Step 2: Assess Sample Preparation Steps

  • Action: Scrutinize each step of your sample preparation workflow for potential sources of phthalate contamination.

  • Expected Outcome: Consumables like pipette tips, centrifuge tubes, and filters are common culprits.

  • Solution: Replace plastic items with glass or stainless-steel alternatives where possible.[7] Use phthalate-free filter membranes.

Step 3: Consider Carryover Contamination

  • Action: If a highly concentrated sample was run previously, there might be carryover.

  • Expected Outcome: Residual phthalates from a previous run can contaminate subsequent samples.

  • Solution: Run several solvent blanks after a high-concentration sample to ensure the system is clean.[3] If necessary, clean the injector port and replace the liner and septum.[3]

The following diagram illustrates the potential sources of contamination during the sample lifecycle.

G Potential Phthalate Contamination Points in Sample Lifecycle A Sample Collection B Sample Storage A->B E Plastic Containers A->E Source C Sample Preparation B->C F Plastic Bags B->F Source D Analysis C->D G Pipette Tips C->G Source H Filter Units C->H Source I Vials & Caps C->I Source J Tubing D->J Source K Injector Port D->K Source

Caption: Potential phthalate contamination points.

Data Presentation: Phthalate Leaching from Laboratory Consumables

The following table summarizes reported levels of phthalate leaching from various laboratory consumables. These values can vary significantly based on the manufacturer, batch, and the solvent used for testing.

ConsumablePhthalate DetectedLeaching LevelReference
Pipette TipsDiethylhexyl phthalate (DEHP)Up to 0.36 µg/cm²[4][5][6]
Diisononyl phthalate (DINP)Up to 0.86 µg/cm²[4][5][6]
Plastic SyringesDimethyl phthalate (DMP)Detected[4]
Dibutyl phthalate (DBP)Detected[4]
Diethylhexyl phthalate (DEHP)Traces[4]
Plastic Filter Holders (PTFE)Dibutyl phthalate (DBP)Up to 2.49 µg/cm²[4][5][6]
Plastic Filter Holders (Regenerated Cellulose)Dibutyl phthalate (DBP)Up to 0.61 µg/cm²[4][5][6]
Plastic Filter Holders (Cellulose Acetate)Dimethyl phthalate (DMP)Up to 5.85 µg/cm²[4][5][6]
Parafilm®Diethylhexyl phthalate (DEHP)Up to 0.50 µg/cm²[4][5]
Medical Devices (e.g., neonatal expiratory filter set)Diethylhexyl phthalate (DEHP)Up to 54,600 µg in 60 min[14]

Experimental Protocols

Protocol 1: Testing for Phthalate Contamination in Solvents

This protocol outlines a procedure for testing the purity of laboratory solvents using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Solvent to be tested

  • Phthalate-free glass vials with PTFE-lined caps

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • Phthalate analytical standards

Procedure:

  • Sample Preparation:

    • In a meticulously clean, phthalate-free environment, transfer 1 mL of the solvent to be tested into a clean glass GC vial.

    • Cap the vial immediately.

  • Instrument Setup:

    • Use a GC column suitable for semi-volatile organic compounds analysis.

    • Set up the GC-MS instrument with a method optimized for phthalate detection. A typical temperature program starts at a low temperature (e.g., 60°C) and ramps up to a high temperature (e.g., 300°C) to elute the phthalates.

  • Analysis:

    • Inject a known volume of the solvent into the GC-MS.

    • Acquire the data in full scan mode to identify all present compounds.

  • Data Interpretation:

    • Compare the resulting chromatogram with a chromatogram of a known phthalate-free solvent (if available).

    • Look for peaks corresponding to the mass spectra of common phthalates (e.g., DEHP m/z 149, 167, 279).

    • If phthalate peaks are detected, quantify their concentration by running a calibration curve with analytical standards.

Protocol 2: Rigorous Cleaning of Laboratory Glassware to Remove Phthalates

This protocol describes a multi-step cleaning procedure to minimize phthalate residues on laboratory glassware.

Materials:

  • Phosphate-free laboratory detergent

  • High-purity water (e.g., HPLC-grade)

  • High-purity organic solvents (e.g., acetone, hexane, methanol - confirmed to be phthalate-free)

  • Oven capable of reaching at least 400°C (for baking)

  • Clean aluminum foil

Procedure:

  • Initial Rinse:

    • Immediately after use, rinse glassware with the appropriate solvent to remove the bulk of the chemical residues.[15] For aqueous residues, use high-purity water. For organic residues, use a suitable organic solvent.

  • Detergent Wash:

    • Wash the glassware thoroughly with a laboratory-grade, phosphate-free detergent and warm water.[15] Use brushes that do not have plastic components.

  • Tap Water Rinse:

    • Rinse the glassware extensively with tap water to remove all traces of detergent.

  • Deionized Water Rinse:

    • Rinse the glassware at least three times with deionized water.

  • Solvent Rinse:

    • Rinse the glassware with a high-purity, phthalate-free organic solvent such as acetone or hexane to remove any remaining organic residues.[14][16]

  • Drying:

    • Allow the glassware to air dry in a clean environment, or place it in an oven at a low temperature (e.g., 105°C).

  • Baking (for non-volumetric glassware):

    • For the most critical applications, bake the glassware in an oven at 400-500°C for at least one hour.[14] This will pyrolyze any remaining organic contaminants.

  • Storage:

    • After cooling, cover the openings of the glassware with clean aluminum foil (pre-rinsed with a clean solvent) and store in a clean, enclosed cabinet to prevent contamination from airborne dust.[3]

References

Technical Support Center: Analysis of Branched and Linear Phthalate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of branched and linear phthalate esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of branched and linear phthalate esters?

The main difficulty in separating phthalate isomers, especially high-molecular-weight ones like diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), lies in their similar chemical structures and physicochemical properties.[1] This often leads to co-elution or poor peak resolution in chromatograms.[1] Branched and linear isomers can have identical molecular weights and similar hydrophobicity, making their differentiation with standard analytical methods challenging.[1]

Q2: Which analytical technique is preferred for phthalate analysis: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

Both GC and HPLC are widely used for analyzing phthalates.[1] Gas Chromatography-Mass Spectrometry (GC-MS) often provides superior chromatographic resolution compared to Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] However, LC-MS can be advantageous due to its high sensitivity and specificity, which may require less sample preparation.[1] For some phthalate metabolites, GC-MS might necessitate a derivatization step, although direct analysis is common for the parent esters.[1][3]

Q3: How can I minimize background contamination during phthalate analysis?

Phthalate contamination is a significant issue due to their ubiquitous presence in laboratory environments.[4][5] Key sources of contamination include:

  • Laboratory Consumables: Plastic items such as pipette tips, syringes, filters, and parafilm can leach phthalates.[4][6]

  • Solvents and Reagents: It is crucial to use high-purity, phthalate-free solvents and reagents.[7]

  • Glassware: Glassware should be scrupulously cleaned, for instance by rinsing with acetone and hexane, to avoid contamination.[8][9]

  • Laboratory Environment: Dust and soft PVC materials in the lab can also be sources of contamination.[7]

To minimize contamination, it is recommended to use glassware for all sample preparation steps, pre-rinse all equipment with phthalate-free solvents, and regularly run solvent blanks to monitor for any background levels.[7][9]

Q4: What are the best practices for sample preparation for phthalate analysis?

Proper sample preparation is critical for accurate results.[10] Since phthalates are not chemically bound to polymer matrices, they can be extracted using solvents with the aid of agitation and heat.[11] It is important to finely divide the sample by cutting, drilling, or grinding to maximize the surface area for extraction.[11] Common extraction techniques include liquid-liquid extraction and solid-phase extraction (SPE).[8][12] The choice of extraction solvent and SPE sorbent should be optimized based on the specific phthalates of interest and the sample matrix.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution and Co-elution of Isomers

Symptoms:

  • Overlapping or poorly separated peaks in the chromatogram.

  • Inability to accurately quantify individual isomers.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate GC Column The choice of the stationary phase is critical for separating isomers. While standard columns like DB-5ms are common, consider using columns with different selectivities, such as Rtx-440 or Rxi-XLB, which have shown better resolution for complex phthalate mixtures.[2][13]
Suboptimal Oven Temperature Program A slow and optimized temperature ramp can significantly improve separation.[13] Try decreasing the ramp rate (e.g., from 10°C/min to 5°C/min) during the elution of the target isomers.[13]
Incorrect Carrier Gas Flow Rate Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can enhance column efficiency and improve peak separation.[13][14]
Co-elution with Internal Standard While uncommon, if your internal standard (e.g., Dimethyl phthalate-d6) co-elutes with an analyte, utilize Selected Ion Monitoring (SIM) mode on the mass spectrometer to monitor for unique ions specific to the internal standard and the target analyte for accurate quantification.[13]
Issue 2: High Background Levels in Blanks

Symptoms:

  • Detection of phthalates in solvent blanks or procedural blanks.

  • Inaccurate quantification of low-level samples.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Contaminated Solvents/Reagents Test all solvents and reagents for phthalate contamination. To do this, evaporate a known volume of the solvent, reconstitute the residue in a clean solvent, and analyze by GC-MS.[6] Use high-purity, phthalate-free solvents.[7]
Leaching from Lab Consumables Test consumables like pipette tips and filters for phthalate leaching by incubating them in a clean solvent and analyzing the solvent.[6] Whenever possible, use glass or pre-cleaned stainless steel equipment.[9]
Contaminated Glassware Implement a rigorous glassware cleaning procedure. This should include washing with a phosphate-free detergent, followed by multiple rinses with tap and deionized water, and finally rinsing with a high-purity solvent like acetone or hexane.[6][8]
Carryover from Previous Injections If a highly concentrated sample was previously injected, carryover can occur.[6] Clean the GC inlet, including the liner and septum, and bake out the column at a high temperature as recommended by the manufacturer.[6]

Quantitative Data Summary

Table 1: Example GC-MS Parameters for Phthalate Analysis

Parameter Setting Rationale
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or Rtx-440 for enhanced resolution[13]Provides good general separation, with specialty columns offering better resolution for isomers.
Injector Split/Splitless, operated in splitless mode at 280-320°C[9][13]Maximizes transfer of analytes to the column.
Carrier Gas Helium or Hydrogen at a constant flow of 1.0-1.2 mL/min[13][14]Optimizes column efficiency.
Oven Program Initial Temp: 80°C, hold for 1 min. Ramp: 10°C/min to 320°C.[13]A controlled temperature ramp is crucial for separating a wide range of phthalates.
MS Detection Selected Ion Monitoring (SIM) mode[1]Increases sensitivity and selectivity for target analytes.

Table 2: Common Phthalate Quantifier Ions (m/z) for MS Detection

Phthalate Quantifier Ion (m/z)
Dimethyl phthalate (DMP)163[13]
Diethyl phthalate (DEP)149[13]
Dibutyl phthalate (DBP)149[13]
Benzyl butyl phthalate (BBP)149
Di(2-ethylhexyl) phthalate (DEHP)149[13]
Di-n-octyl phthalate (DNOP)149
Diisononyl phthalate (DINP)149
Diisodecyl phthalate (DIDP)149

Note: While m/z 149 is a common ion for many phthalates, retention time is used for identification. For co-eluting compounds, unique fragment ions should be used for quantification.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted from a method for determining phthalate esters in drinking water.[12]

  • Column Conditioning: Condition a 6 mL Florisil (1 g) SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.[12]

  • Sample Loading: Spike a 100 mL water sample with a standard solution of phthalate esters. Pass the sample through the conditioned cartridge at a flow rate of 1.0 mL/min.[12]

  • Elution: Elute the phthalates from the cartridge with 5 mL of ethyl acetate.[12]

  • Analysis: The collected eluate is then ready for GC-MS analysis. This method has shown good recoveries in the range of 98.2-110.0%.[12]

Protocol 2: GC-MS Analysis

This is a general protocol for the instrumental analysis of phthalate extracts.

  • Instrument Setup:

    • GC System: Agilent 8890 GC or equivalent.[13]

    • MS System: Agilent 5977B MS or equivalent.[13]

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a column with higher selectivity for isomers like Rtx-440.[13]

  • Injection: Inject the prepared sample onto the GC-MS system. A pulsed splitless injection can be used to maximize the transfer of phthalates into the column.[14]

  • Chromatographic Separation: Use an optimized oven temperature program to separate the phthalates.

  • Detection and Quantification: Operate the mass spectrometer in SIM mode to monitor for characteristic ions of the target phthalates.[1] Construct a calibration curve using standards of known concentrations to quantify the amount of each phthalate in the sample.[1]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Aqueous or Solid Sample Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Add Internal Standard Concentration Solvent Evaporation and Reconstitution Extraction->Concentration GCMS GC-MS Analysis (SIM Mode) Concentration->GCMS Inject Extract Data Data Acquisition and Processing GCMS->Data Quant Quantification using Calibration Curve Data->Quant

Caption: A generalized experimental workflow for the analysis of phthalate esters.

Troubleshooting_Logic Start Poor Analytical Result CheckBlanks Are Blanks Contaminated? Start->CheckBlanks CheckResolution Is Chromatographic Resolution Poor? CheckBlanks->CheckResolution No CleanSystem Clean Glassware, Use Pure Solvents, Check Consumables CheckBlanks->CleanSystem Yes OptimizeGC Optimize GC Method: - Change Column - Adjust Temp Program - Optimize Flow Rate CheckResolution->OptimizeGC Yes GoodResult Acceptable Result CheckResolution->GoodResult No CleanSystem->Start Re-analyze OptimizeGC->Start Re-analyze

References

Validation & Comparative

A Comparative Guide to Method Validation and Quality Control of Heptyl Undecyl Phthalate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation and quality control of heptyl undecyl phthalate, a plasticizer commonly used in a variety of materials, including those with applications in the pharmaceutical and medical device industries. Ensuring the accurate and precise quantification of this compound is critical for product safety, regulatory compliance, and understanding potential extractables and leachables. This document outlines and compares the performance of the two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.

Introduction to this compound and Analytical Challenges

This compound belongs to the broad class of phthalate esters, which are compounds of concern due to their potential as endocrine disruptors.[1] Its presence in materials that come into contact with pharmaceutical products or patients necessitates robust analytical methods for its detection and quantification. The primary challenges in phthalate analysis include achieving adequate separation from other structurally similar phthalates, minimizing background contamination, and developing methods with sufficient sensitivity to meet regulatory limits.[2]

Comparison of Analytical Methodologies

The two most prevalent techniques for the analysis of this compound and other phthalates are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometric detection.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for phthalate analysis due to its high chromatographic resolution and the specificity of mass spectrometric detection.[1][3] It is particularly well-suited for the separation of complex mixtures of phthalates.[2]

  • High-Performance Liquid Chromatography (HPLC) offers an alternative approach, particularly for samples that are not readily volatilized. Reversed-phase HPLC with UV detection is a common method, though coupling with a mass spectrometer (LC-MS) can provide enhanced sensitivity and selectivity.[4][5]

The choice between GC-MS and HPLC depends on several factors, including the sample matrix, the required sensitivity, and the availability of instrumentation.

Method Validation Comparison

Method validation is essential to ensure that an analytical method is suitable for its intended purpose.[6] Key validation parameters for the analysis of this compound are summarized below. While specific data for this compound is limited, the following tables present typical performance characteristics for phthalate analysis using GC-MS and HPLC, providing a benchmark for comparison.

Table 1: Comparison of Method Validation Parameters for Phthalate Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (r²) > 0.99[4][7]≥ 0.999[5][8]
Limit of Detection (LOD) 17–230 ng/mL (for a range of phthalates)[9][10]< 0.64 µg/mL (for a range of phthalates)[8]
Limit of Quantitation (LOQ) 1-70 mg/kg (in polypropylene)[11]< 0.64 µg/mL (for a range of phthalates)[8]
Precision (%RSD) < 8% (for complex matrices)[9][10]≤ 6.2%[8]
Accuracy/Recovery (%) 79.2-91.1% (in polypropylene)[11]94.8% to 99.6%[8]

Quality Control in this compound Analysis

Robust quality control (QC) is crucial for maintaining the reliability of analytical data. Key QC practices include the regular analysis of quality control samples (QCS), the use of certified reference materials (CRMs), and adherence to established standard operating procedures.[12]

Key Quality Control Measures:

  • Calibration Standards: A series of solutions containing known concentrations of this compound are used to generate a calibration curve.[13]

  • Quality Control Samples (QCS): Solutions with a known concentration of the analyte, obtained from a source independent of the calibration standards, are analyzed to verify the accuracy of the calibration.[14]

  • Laboratory Reagent Blanks (LRB): An aliquot of all reagents used in the sample preparation and analysis is processed and analyzed to monitor for contamination.[14]

  • Matrix Spikes: A known amount of this compound is added to a sample matrix to assess for matrix effects and determine the recovery of the analyte.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable results. Below are representative protocols for the analysis of this compound in a polymer matrix using GC-MS and HPLC.

GC-MS Analysis of this compound in a Polymer Matrix

This protocol is based on the general approach of solvent extraction followed by GC-MS analysis.[5][15]

1. Sample Preparation (Dissolution-Precipitation)

  • Weigh approximately 50 mg of the polymer sample into a glass vial.[5]

  • Add 5 mL of tetrahydrofuran (THF) to dissolve the sample. Sonication may be used to aid dissolution.[5]

  • Precipitate the polymer by adding 10 mL of hexane.[15]

  • Filter the solution through a 0.45 µm PTFE syringe filter.[15]

  • Transfer an aliquot of the filtrate to a GC vial for analysis.

2. GC-MS Instrumental Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent.[16]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet: Split/splitless injector, with the mode depending on the expected concentration.[15]

  • Oven Temperature Program: 50°C (hold 2 min), ramp to 280°C at 30°C/min, then to 310°C at 15°C/min (hold 3.33 min).[4]

  • Carrier Gas: Helium or Hydrogen.[7]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[16]

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Common ions for phthalates include m/z 149.[4]

HPLC-UV Analysis of this compound in a Polymer Matrix

This protocol outlines a reversed-phase HPLC method for the analysis of phthalates.[5][14]

1. Sample Preparation

  • Follow the same dissolution-precipitation procedure as described for GC-MS analysis.

  • The final extract should be in a solvent compatible with the HPLC mobile phase. If necessary, evaporate the extraction solvent and reconstitute the residue in the mobile phase.

2. HPLC-UV Instrumental Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.[5]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[8]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.[8]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV detector set at 230 nm.[5][8]

  • Column Temperature: 30°C.

Visualizing the Workflow and Quality Control Process

To aid in the understanding of the analytical process, the following diagrams illustrate a typical experimental workflow and a quality control decision-making process.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Polymer Sample Weighing Weigh 50 mg of Sample Sample->Weighing Dissolution Dissolve in THF Weighing->Dissolution Precipitation Precipitate Polymer with Hexane Dissolution->Precipitation Filtration Filter through 0.45 µm PTFE Filter Precipitation->Filtration GCMS_Analysis GC-MS Analysis Filtration->GCMS_Analysis HPLC_Analysis HPLC-UV Analysis Filtration->HPLC_Analysis Integration Peak Integration GCMS_Analysis->Integration HPLC_Analysis->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: A typical experimental workflow for the analysis of this compound.

Quality_Control_Process Start Start Analytical Run Check_Cal Analyze Calibration Standards Start->Check_Cal Cal_OK Calibration Curve Meets Criteria (r² > 0.99)? Check_Cal->Cal_OK Analyze_QC Analyze Quality Control Sample (QCS) Cal_OK->Analyze_QC Yes Troubleshoot_Cal Troubleshoot Calibration Cal_OK->Troubleshoot_Cal No QC_OK QCS within Acceptance Limits? Analyze_QC->QC_OK Analyze_Samples Analyze Samples QC_OK->Analyze_Samples Yes Troubleshoot_QC Troubleshoot QC Deviation QC_OK->Troubleshoot_QC No End End of Run Analyze_Samples->End Troubleshoot_Cal->Check_Cal Troubleshoot_QC->Analyze_QC

Caption: A logical flow for a quality control testing process in phthalate analysis.

Conclusion

Both GC-MS and HPLC are suitable techniques for the analysis of this compound, with the choice of method depending on the specific application and laboratory capabilities. This guide provides a framework for comparing these methods, understanding their validation parameters, and implementing appropriate quality control measures. For researchers and professionals in drug development, the rigorous application of these analytical principles is paramount for ensuring the safety and quality of pharmaceutical products.

References

Navigating the Labyrinth of Interference: A Comparative Guide to Cleanup Methods in Heptyl Undecyl Phthalate Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate chromatographic analysis of heptyl undecyl phthalate (HUP), a high molecular weight plasticizer, is often compromised by a multitude of interfering substances. This guide provides an objective comparison of common interference removal techniques, supported by experimental data, to facilitate the selection of the most effective method for achieving reliable and reproducible results.

This compound, often found in commercial mixtures such as di(heptyl, nonyl, undecyl) phthalate (711P), presents a significant analytical challenge due to its lipophilic nature and its frequent presence in complex matrices. Interfering compounds can originate from the sample matrix itself, as well as from ubiquitous sources of phthalate contamination in the laboratory environment, including solvents, glassware, and plastic consumables.[1][2] Effective sample cleanup is therefore a critical prerequisite for accurate quantification.

This guide explores and compares three prevalent interference removal techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Comparison of Interference Removal Techniques

The selection of an appropriate cleanup method depends on various factors, including the sample matrix, the concentration of HUP, the nature of the interferences, and the desired sample throughput. Below is a comparative summary of the performance of SPE, LLE, and QuEChERS for the analysis of high molecular weight phthalates.

TechniquePrincipleAdvantagesDisadvantagesTypical Recovery (%)
Solid-Phase Extraction (SPE) Differential partitioning of analytes between a solid sorbent and a liquid mobile phase.High selectivity, high enrichment factor, low solvent consumption, amenability to automation.[3][4]Can be more expensive, method development can be complex.85 - 110
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Simple, inexpensive, and effective for a wide range of matrices.[5][6]Can be labor-intensive, may form emulsions, requires larger volumes of organic solvents.[7]70 - 100
QuEChERS A two-step process involving salting-out liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.Fast, simple, high throughput, low solvent usage.[8][9]Matrix effects can still be a concern, may require optimization for specific analyte/matrix combinations.[10]80 - 115

Table 1. Comparison of Common Interference Removal Techniques for High Molecular Weight Phthalate Analysis. Recovery rates are generalized from literature for high molecular weight phthalates and may vary depending on the specific experimental conditions and matrix.

In-Depth Look at Cleanup Methodologies

Solid-Phase Extraction (SPE)

SPE is a powerful and widely used technique for the cleanup and pre-concentration of phthalates from various matrices. The choice of sorbent material is critical for achieving optimal recovery of HUP while efficiently removing interferences.

For high molecular weight phthalates like HUP, reversed-phase sorbents are typically employed. The most common choices are silica-based C18 and polymeric sorbents.

  • C18 Sorbents: These are effective for retaining non-polar compounds like HUP from aqueous matrices. They offer good cleanup for many sample types.

  • Polymeric Sorbents (e.g., Styrene-Divinylbenzene): These often provide higher recovery rates for a broader range of phthalates, including high molecular weight ones, compared to C18.[4] Their higher surface area and stronger retention mechanisms can be advantageous for complex matrices.

Experimental Protocol: SPE for HUP in Water Samples

This protocol is a generalized procedure based on common practices for high molecular weight phthalate analysis.

  • Sorbent Selection: Choose a C18 or a polymeric SPE cartridge (e.g., 500 mg/6 mL).

  • Cartridge Conditioning:

    • Wash the cartridge with 5 mL of ethyl acetate.

    • Follow with 5 mL of methanol.

    • Equilibrate the cartridge with 10 mL of deionized water.

  • Sample Loading:

    • Adjust the pH of the water sample (e.g., 500 mL) to a neutral or slightly acidic range (pH 6-7).

    • Pass the sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60 v/v) to remove polar interferences.

  • Elution:

    • Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

    • Elute the retained HUP with 5-10 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., hexane or isooctane).

A generalized workflow for Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE)

LLE is a traditional and straightforward method for separating compounds based on their differential solubility in two immiscible liquids. For the extraction of lipophilic HUP from aqueous samples, a non-polar organic solvent is used.

Experimental Protocol: LLE for HUP in Aqueous Samples

This protocol provides a general outline for LLE.

  • Sample Preparation:

    • Place a known volume of the aqueous sample (e.g., 250 mL) into a separatory funnel.

  • Extraction:

    • Add a suitable extraction solvent (e.g., 50 mL of hexane or dichloromethane).

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

  • Collection:

    • Drain the organic layer (bottom layer if using dichloromethane, top layer if using hexane) into a collection flask.

  • Repeat Extraction:

    • Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent two more times to ensure complete recovery.

  • Drying and Concentration:

    • Combine the organic extracts and dry them by passing through a column containing anhydrous sodium sulfate.

    • Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

A generalized workflow for Liquid-Liquid Extraction (LLE).
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has gained popularity for the analysis of a wide range of analytes in various matrices due to its simplicity and high throughput. It involves an initial extraction with an organic solvent, followed by a cleanup step using a mixture of salts and sorbents.

Experimental Protocol: QuEChERS for HUP in Solid/Semi-Solid Samples

This protocol is a general guideline and may require optimization for specific matrices.

  • Sample Homogenization:

    • Homogenize a representative portion of the sample (e.g., 10 g).

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at a suitable speed (e.g., 4000 rpm) for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove fatty acids and C18 to remove non-polar interferences).

    • Vortex for 30 seconds.

    • Centrifuge for 5 minutes.

  • Final Extract:

    • The resulting supernatant is ready for analysis by GC-MS.

References

A Comparative Performance Analysis of Heptyl Undecyl Phthalate and DEHP as Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the plasticizers Heptyl Undecyl Phthalate (HUP) and Di(2-ethylhexyl) Phthalate (DEHP). The selection of a plasticizer is a critical decision, balancing performance with safety and regulatory compliance. DEHP has long been the benchmark plasticizer for polyvinyl chloride (PVC) due to its high efficiency and cost-effectiveness.[1][2] However, significant health and environmental concerns have driven the search for alternatives.[3] This document synthesizes available experimental data to compare the performance of HUP and DEHP, with a focus on plasticizing efficiency, migration resistance, and thermal stability.

It is important to note that publicly available, direct comparative performance data for this compound is limited. Therefore, this guide presents comprehensive data for DEHP as a benchmark and provides a qualitative comparison for HUP based on established structure-property relationships among phthalate esters.

Performance Comparison: HUP vs. DEHP

The primary role of a plasticizer is to enhance the flexibility and processability of a polymer by reducing its glass transition temperature (Tg).[1] Key performance indicators include mechanical properties (hardness, tensile strength, elongation), resistance to migration, and thermal stability.

General Structure-Property Relationships in Phthalates

Phthalate performance is closely linked to the size and structure of their alcohol side chains. Generally, as the molecular weight and chain length of the alcohol increase:

  • Plasticizing Efficiency: May decrease slightly, requiring higher concentrations to achieve the same softness.

  • Permanence (Migration Resistance): Increases due to lower volatility and reduced mobility within the polymer matrix.

  • Thermal Stability: Tends to improve.

This compound (HUP, C26H42O4, MW: 418.6 g/mol ) is a higher molecular weight phthalate compared to DEHP (C24H38O4, MW: 390.56 g/mol ). Based on these structural differences, HUP is expected to exhibit lower volatility and migration rates but may have slightly lower plasticizing efficiency than DEHP at equivalent concentrations.

Quantitative Data for DEHP in PVC

The following tables summarize typical performance data for DEHP in PVC formulations. These values serve as a baseline for evaluating alternative plasticizers.

Table 1: Mechanical Properties of PVC Plasticized with DEHP

PropertyTest MethodUnplasticized PVCPVC + DEHP (30 wt%)[1]PVC + DEHP (50 wt%)[1]
Hardness (Shore A) ASTM D2240~100 (Shore D)--
Young's Modulus (MPa) ASTM D882 / D638~300011.534.11
Tensile Strength (MPa) ASTM D882 / D638~5021.0714.21
Elongation at Break (%) ASTM D882 / D638<50280360
Glass Transition Temp. (Tg) DSC / DMA~80-85°CReduced by ~100 K[3]-

Note: Values are representative and can vary based on specific PVC resin, formulation, and processing conditions.

Table 2: Thermal and Migration Properties of DEHP

PropertyTest ConditionResult
Thermal Stability (TGA) Onset of Volatilization~323°C[4]
Migration into Water 37°C, 24hNot Detected[5]
Migration into 90% Ethanol 72h4.17 ppm[5]
Migration into Meat 90°C, 0.5h1961.92 mg/kg[6]

Toxicological and Regulatory Overview

A primary driver for replacing DEHP is its toxicological profile. Both DEHP and HUP have come under regulatory scrutiny.

  • DEHP: Classified as a reproductive toxicant and a suspected endocrine disruptor.[7] Its use is restricted in many applications, particularly in items for children and in medical devices, by regulations such as REACH in the European Union.[8]

  • This compound (HUP): Also identified as a substance of very high concern (SVHC) under REACH. It is classified as toxic for reproduction (H360: May damage fertility or the unborn child).[9]

This classification suggests that while HUP may offer performance advantages in permanence, it does not represent a safer alternative from a reproductive toxicity standpoint.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer performance. Below are standard protocols for key experiments.

Evaluation of Mechanical Properties

Objective: To measure the effect of the plasticizer on the hardness, tensile strength, and elongation of PVC.

Methodology (based on ASTM D638 and D2240):

  • Compounding: The PVC resin is blended with the plasticizer (e.g., at 40 parts per hundred resin - phr), heat stabilizers (e.g., 2 phr), and lubricants on a two-roll mill at a set temperature (e.g., 160-170°C) until a homogeneous sheet is formed.[2]

  • Sheet Preparation: The milled sheet is compression molded into plaques of a specified thickness at a defined temperature and pressure (e.g., 180°C at 15 MPa for 5 minutes), followed by cooling under pressure.

  • Specimen Preparation: Standardized test specimens (e.g., dumbbell shape for tensile tests) are cut from the molded plaques.

  • Tensile Testing (ASTM D638): Specimens are tested using a universal testing machine at a constant rate of crosshead displacement. The tensile strength (stress at break) and elongation at break are recorded.

  • Hardness Testing (ASTM D2240): The hardness of the molded plaque is measured using a Shore A durometer.

Migration Resistance Analysis

Objective: To quantify the amount of plasticizer that leaches from the PVC matrix into a contacting liquid (food simulant, solvent, etc.).

Methodology (based on solvent extraction and GC-MS analysis):

  • Sample Preparation: A PVC specimen of known surface area and weight is prepared.

  • Exposure: The specimen is fully immersed in a specified volume of a simulant liquid (e.g., ethanol, olive oil, or an aqueous solution) in a sealed container.[5]

  • Incubation: The container is stored at a controlled temperature (e.g., 37°C) for a defined period (e.g., 24 hours, 72 hours).[5]

  • Analysis:

    • An aliquot of the simulant is removed.

    • An internal standard is added for quantification.

    • The plasticizer is extracted from the simulant using an appropriate solvent (e.g., via liquid-liquid extraction).

    • The extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the migrated plasticizer.

  • Calculation: The migration is typically reported as mass of plasticizer per unit surface area of the sample (e.g., µg/cm²) or as a percentage of the initial plasticizer content.

Thermal Stability Assessment

Objective: To determine the volatility and thermal degradation temperature of the plasticizer and the plasticized PVC.

Methodology (Thermogravimetric Analysis - TGA):

  • Sample Preparation: A small, precisely weighed sample (5-10 mg) of the liquid plasticizer or the plasticized PVC material is placed in a TGA crucible.[1]

  • Heating Program: The sample is heated in the TGA furnace at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[1]

  • Data Acquisition: The instrument records the sample's weight as a function of temperature.

  • Analysis: The resulting TGA curve is analyzed to determine the onset temperature of weight loss, which corresponds to the volatilization of the plasticizer or the degradation of the polymer.

Visualized Workflows and Relationships

Experimental Workflow for Plasticizer Evaluation

G cluster_prep Material Preparation cluster_test Performance Testing cluster_analysis Data Analysis & Comparison a PVC Resin & Additives c Compounding (Two-Roll Mill) a->c b Plasticizer (HUP or DEHP) b->c d Sheet Molding (Compression Press) c->d e Mechanical Testing (Tensile, Hardness) d->e f Migration Analysis (Solvent Extraction, GC-MS) d->f g Thermal Analysis (TGA) d->g h Quantitative Data Tables e->h f->h g->h i Performance Evaluation h->i k Final Report i->k j Toxicological Assessment j->i

Caption: Workflow for evaluating the performance of plasticizers in PVC.

Logical Relationship of Plasticizer Properties

G cluster_structure Chemical Structure cluster_performance Performance Properties cluster_product Final Product Characteristics struct Plasticizer Molecular Weight & Alkyl Chain Length efficiency Plasticizing Efficiency (e.g., lower Tg) struct->efficiency inversely related permanence Permanence (Migration Resistance, Low Volatility) struct->permanence directly related product Flexibility Durability Safety & Compliance efficiency->product permanence->product

Caption: Relationship between plasticizer structure and final product properties.

References

Comparative Toxicity of Heptyl Undecyl Phthalate and Other Common Phthalates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profiles of excipients and plasticizers is paramount. This guide provides a comparative analysis of the toxicity of heptyl undecyl phthalate (HUD) against other widely used phthalates, including di(2-ethylhexyl) phthalate (DEHP), dibutyl phthalate (DBP), benzyl butyl phthalate (BBP), and diisononyl phthalate (DINP). The information is compiled from peer-reviewed studies and regulatory agency reports to support informed decision-making in research and development.

Executive Summary

Phthalates are a class of chemicals commonly used as plasticizers to increase the flexibility of polyvinyl chloride (PVC) and other polymers. While effective, concerns over their potential toxicity, particularly their endocrine-disrupting properties, have led to increased scrutiny and regulation. This guide focuses on this compound, a higher molecular weight phthalate, and compares its toxicological data with several lower and higher molecular weight phthalates that are frequently used or have been extensively studied.

Generally, higher molecular weight phthalates are considered to have lower toxicity than their lower molecular weight counterparts. The available data, while more limited for this compound, suggests it follows this trend. However, it is classified as a reproductive toxicant (Category 1B) by the European Chemicals Agency (ECHA) and is included in the REACH list of Substances of Very High Concern (SVHC) due to this classification.[1] The following sections provide a detailed comparison of key toxicological endpoints, experimental methodologies, and affected signaling pathways.

Quantitative Toxicity Data Comparison

The following tables summarize the available quantitative data for key toxicological endpoints for this compound and other selected phthalates. It is important to note that direct comparative studies are limited, and data are compiled from various sources.

Table 1: Acute and Repeated-Dose Toxicity Data

PhthalateCAS No.Acute Oral LD50 (rat, mg/kg)Repeated-Dose NOAEL (mg/kg/day)Repeated-Dose LOAEL (mg/kg/day)Target Organs
This compound (HUD) / DHNUP68515-42-4No data available1159 (rat, 21-day)¹> 2416 (rat, 21-day)¹Testes
Di(2-ethylhexyl) phthalate (DEHP)117-81-7~25,000 - 30,0000.2 (neurodevelopmental)-Liver, Kidney, Reproductive System
Dibutyl phthalate (DBP)84-74-28,000 - 20,000[2]152 (rat, 3-month)[3]752 (rat, 3-month)[3]Liver, Kidney, Blood
Benzyl butyl phthalate (BBP)85-68-72,000 - 20,000[4]50 (offspring toxicity)[5]120 (general toxicity, males)[5]Liver, Kidney, Pancreas
Diisononyl phthalate (DINP)28553-12-0>10,000[6]275 (reproductive, mouse, 2-year)[7]742 (reproductive, mouse, 2-year)[7]Liver, Kidney

¹ Data for a component of the DHNUP mixture (CAS RN 68515-42-4).[8]

Table 2: Reproductive and Developmental Toxicity Data

PhthalateReproductive Toxicity NOAEL (mg/kg/day)Reproductive Toxicity LOAEL/LOEL (mg/kg/day)Developmental Toxicity NOAEL (mg/kg/day)Developmental Toxicity LOAEL (mg/kg/day)Key Effects
This compound (HUD) / DHNUP-2416 (LOEL, testicular atrophy, rat)¹200 (rat)¹1000 (rat)¹Testicular atrophy, reduced fetal body weight, skeletal and visceral malformations.[8]
Di(2-ethylhexyl) phthalate (DEHP)----Testicular atrophy, decreased sperm production, reproductive tract malformations.[9][10]
Dibutyl phthalate (DBP)-52 (embryo toxicity, rat)50 (rat)100 (rat)Fetal death, decreased fetal weight, reproductive tract malformations.[11]
Benzyl butyl phthalate (BBP)250 (parental, rat)[5]-50 (offspring, rat)[5]-Reduced anogenital distance, nipple retention in males, reproductive organ weight changes.[5]
Diisononyl phthalate (DINP)-159-395 (decreased pup weight, rat)500 (rat)[7]750 (male reproductive tract malformations, rat)[7]Nipple retention in males, male reproductive tract malformations, skeletal and visceral variations.[7]

¹ Data for a component or a mixture containing DHNUP.[8]

Experimental Protocols

The toxicological data presented in this guide are derived from studies adhering to standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and comparability of data across different studies and chemicals.

Reproductive and Developmental Toxicity Studies

A common experimental design to assess the reproductive and developmental toxicity of phthalates follows the principles of OECD Test Guideline 443: Extended One-Generation Reproductive Toxicity Study [2][6] or OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test .[7][11]

A generalized workflow for such a study is as follows:

G Generalized Experimental Workflow for Reproductive Toxicity Testing cluster_pre_mating Pre-mating Phase cluster_mating Mating Phase cluster_gestation_lactation Gestation & Lactation cluster_f1_generation F1 Generation Assessment cluster_endpoints Key Endpoints Measured P_males Parental Males (P) dosing_P Dosing with Phthalate (e.g., gavage or diet) (minimum 2 weeks) P_males->dosing_P P_females Parental Females (P) P_females->dosing_P mating Mating (1:1) dosing_P->mating fertility Fertility Index gestation Gestation mating->gestation gestation_length Gestation Length lactation Lactation gestation->lactation litter_size Litter Size & Viability f1_pups F1 Pups lactation->f1_pups weaning Weaning f1_pups->weaning pup_weight Pup Body Weight agd Anogenital Distance (AGD) nipple_retention Nipple Retention (males) post_weaning Post-weaning Observations weaning->post_weaning necropsy Necropsy & Histopathology (P and F1 generations) post_weaning->necropsy organ_weights Reproductive Organ Weights sperm_analysis Sperm Analysis histopathology Testis & Ovary Histopathology

A generalized workflow for reproductive toxicity testing.

Key aspects of the protocol include:

  • Animal Model: Typically, Sprague-Dawley or Wistar rats are used.

  • Dosing: The test substance is administered daily via oral gavage or in the diet. A control group receives the vehicle only. At least three dose levels are used to establish a dose-response relationship.

  • Exposure Period: Dosing of parental (P) animals begins before mating and continues through gestation and lactation for females. Offspring (F1 generation) may also be dosed after weaning.

  • Endpoints Evaluated: A wide range of endpoints are assessed in both the parental and offspring generations, including fertility, gestation length, litter size and survival, pup growth and development (e.g., anogenital distance, nipple retention), and detailed histopathological examination of reproductive organs.

Endocrine Disruption Signaling Pathway

Many phthalates, particularly the lower molecular weight compounds, are known to exert their toxicity through the disruption of the endocrine system. A key mechanism is their anti-androgenic activity, which involves the interference with testosterone synthesis in the fetal testis. This disruption can lead to a cascade of adverse outcomes on the development of the male reproductive tract.

The following diagram illustrates a simplified signaling pathway for phthalate-induced anti-androgenicity:

G Simplified Anti-Androgenic Signaling Pathway of Phthalates cluster_cell Fetal Leydig Cell cluster_outcomes Adverse Outcomes Phthalate Phthalate Metabolite (e.g., MEHP) StAR StAR Protein Phthalate->StAR Inhibition P450scc P450scc Phthalate->P450scc Inhibition AR Androgen Receptor (AR) Phthalate->AR Antagonism Cholesterol Cholesterol Cholesterol->StAR StAR->P450scc Cholesterol Transport Testosterone Testosterone P450scc->Testosterone Synthesis Testosterone->AR Binding & Activation Reduced_T Reduced Testosterone Production Gene_Expression Androgen-Dependent Gene Expression AR->Gene_Expression Repro_Development Normal Male Reproductive Tract Development Gene_Expression->Repro_Development Phthalate_Syndrome Phthalate Syndrome: - Hypospadias - Cryptorchidism - Reduced AGD Reduced_T->Phthalate_Syndrome

Simplified anti-androgenic signaling pathway of phthalates.

Mechanism of Action:

  • Inhibition of Steroidogenesis: The active metabolites of some phthalates, such as mono(2-ethylhexyl) phthalate (MEHP) from DEHP, can downregulate the expression of genes and proteins crucial for testosterone synthesis in the fetal Leydig cells. This includes the steroidogenic acute regulatory (StAR) protein, which transports cholesterol into the mitochondria, and enzymes like P450 side-chain cleavage (P450scc).

  • Androgen Receptor Antagonism: Some phthalates or their metabolites can act as antagonists to the androgen receptor (AR), preventing testosterone from binding and activating the receptor.

  • Adverse Outcomes: The resulting decrease in fetal testosterone levels and/or androgen signaling can lead to a spectrum of male reproductive tract malformations collectively known as "phthalate syndrome," which includes hypospadias, cryptorchidism (undescended testes), and a reduced anogenital distance (AGD).

Conclusion

The available toxicological data indicates that this compound, as a higher molecular weight phthalate, likely possesses a lower acute and repeated-dose toxicity profile compared to lower molecular weight phthalates such as DBP and BBP. However, the classification of HUD as a reproductive toxicant and its inclusion on the REACH SVHC list highlight the need for caution. The data on reproductive and developmental toxicity, although limited, suggests that at high doses, HUD can induce adverse effects similar to other phthalates, including testicular toxicity and developmental malformations.

For researchers and professionals in drug development, the selection of a plasticizer should be based on a thorough risk assessment that considers the specific application, potential for human exposure, and the available toxicological data. While HUD may offer a less hazardous profile in some respects compared to certain lower molecular weight phthalates, the existing data gaps, particularly for chronic toxicity and carcinogenicity, warrant a cautious approach. Further research into the long-term effects and mechanistic pathways of this compound is essential to fully establish its safety profile.

References

A Comparative Guide to Heptyl Undecyl Phthalate Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate analytical measurements, the quality of certified reference materials (CRMs) is paramount. This guide provides a comparative overview of commercially available heptyl undecyl phthalate CRMs, focusing on their certified purity, associated uncertainties, and the analytical methodologies employed for their certification. This information is crucial for ensuring the reliability and comparability of analytical results in applications such as environmental monitoring, food safety analysis, and toxicological studies.

Comparison of this compound CRMs

The selection of an appropriate CRM is critical for the accuracy and validity of analytical measurements. While several suppliers offer this compound reference materials, obtaining detailed specifications for a direct comparison can be challenging. Based on available information, the following table summarizes the typical product offerings. Users are strongly encouraged to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise certified values and uncertainties.

SupplierProduct NameCAS NumberFormatCertified Purity/ConcentrationUncertaintyAnalytical Method
LGC Standards This compound65185-88-8NeatLot-specificLot-specificGC-MS, HPLC
Clearsynth This compound65185-88-8NeatLot-specificLot-specificGC-MS, HPLC, NMR
AccuStandard This compound65185-88-8Neat/SolutionLot-specificLot-specificGC-MS
United States Biological This compound65185-88-8Neat"Highly Purified"Not specifiedNot specified

Experimental Protocols for Certification

The certification of this compound CRMs typically involves the use of high-resolution analytical techniques to determine purity and homogeneity. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common methods employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Purity Assessment

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like this compound. The following is a representative protocol for the purity assessment of a neat CRM.

1. Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

2. Sample Preparation:

  • A stock solution of the this compound CRM is prepared by accurately weighing a known amount of the neat material and dissolving it in a high-purity solvent (e.g., hexane or ethyl acetate).

  • A series of calibration standards are prepared by serial dilution of the stock solution.

3. GC-MS Conditions:

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (for high sensitivity)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/minute to 320 °C

    • Hold: 10 minutes at 320 °C

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Mass Spectrometer: Operated in full scan mode (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) mode for quantification.

4. Data Analysis:

  • The purity of the CRM is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

  • The identity of the main peak is confirmed by comparing its mass spectrum with a reference library.

High-Performance Liquid Chromatography (HPLC) Protocol for Purity Assessment

HPLC is a complementary technique to GC-MS and is particularly useful for the analysis of less volatile compounds or for orthogonal verification of purity.

1. Instrumentation:

  • HPLC System: Equipped with a quaternary pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase:

  • A gradient of acetonitrile and water is typically used. For example:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 70% B, increase to 100% B over 15 minutes, hold for 5 minutes.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/minute

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 230 nm

4. Data Analysis:

  • Similar to the GC-MS method, the purity is calculated based on the relative peak area of the this compound.

Workflow for CRM Certification

The certification of a reference material is a rigorous process that ensures its accuracy and traceability. The following diagram illustrates the key stages involved in the certification of a this compound CRM.

CRM_Certification_Workflow cluster_0 Material Production & Characterization cluster_1 Certification & Documentation cluster_2 Final Product Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Initial_Analysis Initial Purity Assessment Purification->Initial_Analysis Homogeneity Homogeneity Testing Initial_Analysis->Homogeneity Stability Stability Assessment Homogeneity->Stability Characterization Definitive Characterization Stability->Characterization Uncertainty Uncertainty Budget Calculation Characterization->Uncertainty CoA Certificate of Analysis Generation Uncertainty->CoA CRM_Product Certified Reference Material CoA->CRM_Product

Caption: Workflow for the certification of a this compound CRM.

Logical Relationship of Quality Control in CRM Usage

The proper use of a CRM within a laboratory's quality management system is essential for generating reliable data. The following diagram illustrates the logical relationship between the CRM and the analytical workflow.

CRM_Usage_Workflow cluster_0 Analytical Method Validation cluster_1 Routine Sample Analysis CRM Certified Reference Material (this compound) Calibration Instrument Calibration CRM->Calibration Accuracy Accuracy & Precision Determination CRM->Accuracy LOD_LOQ LOD & LOQ Establishment CRM->LOD_LOQ Analysis Sample Analysis Calibration->Analysis QC_Check Quality Control Check Accuracy->QC_Check LOD_LOQ->Analysis Sample_Prep Sample Preparation Sample_Prep->Analysis Analysis->QC_Check Data_Reporting Reliable Data Reporting QC_Check->Data_Reporting

Caption: Role of a CRM in ensuring the quality of analytical measurements.

A Guide to Inter-Laboratory Comparison of Heptyl Undecyl Phthalate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Analytical Methods

The accurate quantification of heptyl undecyl phthalate is crucial for safety and quality control in various industries, including pharmaceuticals and consumer products. The primary analytical techniques employed for phthalate analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

The following table summarizes typical performance characteristics for the analysis of long-chain phthalates, which can be used as a benchmark for methods developed for this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.1 - 1.0 ng/mL[1]0.05 - 0.5 ng/mL[1]
Limit of Quantification (LOQ) 0.3 - 3.0 ng/mL[1]0.15 - 1.5 ng/mL[1]
Recovery (%) 85 - 110%[1]90 - 115%[1]
Precision (RSD %) < 15%[1]< 10%[1]
Linearity (R²) > 0.99[1]> 0.995[1]

Note: These values are generalized from multiple sources and can vary based on the specific sample matrix, instrumentation, and laboratory conditions.[1]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible and comparable results across different laboratories. Below are representative methodologies for sample preparation and analysis using GC-MS and LC-MS/MS.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common technique for isolating phthalates from aqueous samples.

  • Internal Standard Spiking: Spike a 10 mL liquid sample with an appropriate internal standard (e.g., a deuterated analog of a similar phthalate) to a final concentration of 100 ng/mL.[1]

  • Solvent Addition: Add 10 mL of a suitable organic solvent, such as hexane or a mixture of hexane and acetone (3:1, v/v).[1]

  • Extraction: Vortex the mixture for 2 minutes, followed by ultrasonication for 15 minutes in a water bath.[1]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve phase separation.[1]

  • Extract Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent (e.g., cyclohexane for GC-MS or a mobile phase compatible solvent for LC-MS/MS) prior to analysis.[2]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is often used for cleaner extracts and for pre-concentration of the analyte.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove interfering substances.

  • Elution: Elute the phthalates with a suitable organic solvent, such as ethyl acetate or acetonitrile.

  • Concentration and Reconstitution: Evaporate the eluate to dryness and reconstitute in a known volume of solvent for analysis.

Instrumental Analysis: GC-MS

Gas chromatography coupled with mass spectrometry offers high separation efficiency and specific detection.

  • Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is commonly used.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.[3]

  • Injection Mode: Splitless injection is typically used for trace analysis.[3]

  • Oven Temperature Program: A temperature gradient is employed to separate the analytes, for example, starting at 60°C, holding for 1 minute, then ramping to 300°C at 10°C/min, and holding for 10 minutes.

  • MS Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[4] Key ions for phthalates often include m/z 149, 167, and 279.[5]

Instrumental Analysis: LC-MS/MS

Liquid chromatography combined with tandem mass spectrometry provides excellent sensitivity and is suitable for complex matrices.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice.

  • Mobile Phase: A gradient elution using a mixture of water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate) and an organic solvent like methanol or acetonitrile is typical.[6][7]

  • Ionization Source: Electrospray ionization (ESI) in positive mode is frequently used.[6]

  • MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions.[6][8]

Inter-Laboratory Comparison Workflow

To ensure the validity and comparability of results in an inter-laboratory study, a well-defined workflow is essential. Proficiency testing (PT) programs are a formal way to conduct such comparisons.[9][10][11]

G cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase A Coordinating Body Prepares and Validates Homogeneous Samples B Samples are Distributed to Participating Laboratories A->B C Laboratories Analyze Samples Using Their Standard Operating Procedures (SOPs) B->C D Results are Submitted to the Coordinating Body C->D E Statistical Analysis of Submitted Data (e.g., z-scores) D->E F Issuance of Performance Reports to Participants E->F G Identification of Methodological Discrepancies and Areas for Improvement F->G

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Heptyl Undecyl Phthalate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of plasticizers such as heptyl undecyl phthalate is of paramount importance in drug development and manufacturing to ensure product safety and regulatory compliance. This guide provides an objective comparison of two of the most common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This document outlines detailed experimental protocols and presents a summary of performance data to aid researchers in the selection and cross-validation of the most suitable methodology for their specific analytical needs.

While both GC-MS and HPLC are powerful techniques for the analysis of phthalates, they operate on different principles, offering distinct advantages and limitations. GC-MS is a widely adopted technique for phthalate analysis due to its high resolving power and the structural information provided by mass spectrometry. Conversely, HPLC, often coupled with an Ultraviolet (UV) detector, provides an orthogonal approach that can be particularly advantageous for less volatile compounds. Cross-validation of results from both methods can provide the highest level of confidence in the analytical data.

Data Presentation

The quantitative performance of an analytical method is a critical factor in its selection. The following table summarizes typical performance characteristics for the analysis of phthalates by GC-MS and HPLC. It is important to note that the data presented here are representative of structurally similar phthalates and are intended to provide a general comparison. Actual performance for this compound may vary and should be established through method-specific validation studies.

ParameterGC-MSHPLC-UV
Limit of Detection (LOD) 0.005 - 0.025 mg/L[1]5 mg/kg[2]
Limit of Quantification (LOQ) 0.01 - 0.17 µ g/liter [3]10 mg/kg[2]
**Linearity (R²) **> 0.99[4]> 0.999[5]
Accuracy (% Recovery) 60 - 110%[1]100.8 - 106.8%[2]
Precision (% RSD) < 15%< 4%[2]

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable and reproducible analytical results. Below are generalized methodologies for the analysis of this compound using GC-MS and HPLC. These protocols are based on established methods for the analysis of other phthalates and should be optimized for the specific sample matrix and instrumentation.

GC-MS Method for this compound Determination

This protocol outlines a general procedure for the quantification of this compound in a sample matrix.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Accurately weigh a nominal amount of the sample into a glass vial.

  • Dissolve the sample in an appropriate solvent, such as tetrahydrofuran (THF).[6]

  • If polymers are present, precipitate them by adding a non-solvent like hexane.[6]

  • Vortex the mixture and allow the polymer to settle.[6]

  • Filter the supernatant through a 0.45 µm PTFE filter.[6]

  • The filtered solution is then ready for GC-MS analysis.

2. GC-MS Conditions

  • Gas Chromatograph: Agilent 8890 GC or similar.[4]

  • Mass Spectrometer: Agilent 5977B MS or similar.[4]

  • Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.[4]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Inlet: Split/splitless injector, operated in splitless mode.

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 2 minutes.[4]

    • Ramp at 10°C/min to 100°C.[4]

    • Ramp at 25°C/min to a final temperature suitable for the elution of this compound, and hold.[4]

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode for identification.[4][6]

    • Quantifier and Qualifier Ions: To be determined from the mass spectrum of a this compound standard. A common fragment ion for many phthalates is m/z 149.[7][8]

HPLC Method for this compound Determination

This protocol provides a general procedure for the analysis of this compound by HPLC with UV detection.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the sample solution onto the SPE cartridge.

  • Wash the cartridge with a water/methanol mixture to remove interferences.

  • Elute the phthalates with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. HPLC-UV Conditions

  • HPLC System: Agilent 1260 HPLC or equivalent.[9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase: A gradient or isocratic mixture of methanol and water or acetonitrile and water.[2][9]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 35°C.[2]

  • Detector: UV detector at a wavelength of 228 nm.[2]

  • Injection Volume: 10-20 µL.

Mandatory Visualization

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the GC-MS and HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in THF Sample->Dissolution Precipitation Polymer Precipitation (with Hexane) Dissolution->Precipitation Filtration Filtration (0.45 µm) Precipitation->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM/Scan) Separation->Detection Quantification Quantification Detection->Quantification

GC-MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Solution SPE_Load Sample Loading Sample->SPE_Load SPE_Condition SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Wash Washing SPE_Load->SPE_Wash SPE_Elute Elution SPE_Wash->SPE_Elute Evap_Recon Evaporation & Reconstitution SPE_Elute->Evap_Recon Injection HPLC Injection Evap_Recon->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

HPLC-UV Experimental Workflow

References

performance comparison of different extraction techniques for phthalates

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Phthalate Extraction Techniques: A Performance Comparison

For researchers, scientists, and drug development professionals, the accurate and efficient quantification of phthalates from various matrices is a critical analytical challenge. Phthalates, a class of synthetic chemicals widely used as plasticizers, are ubiquitous environmental contaminants and potential endocrine disruptors. Effective sample preparation is paramount for reliable analysis, and a variety of extraction techniques are available, each with distinct advantages and limitations.

This guide provides an objective comparison of the performance of common and emerging extraction techniques for phthalates, supported by experimental data from peer-reviewed studies. We will delve into Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and modern microextraction and assisted-extraction methods, presenting their performance metrics in clearly structured tables and detailing their experimental protocols.

Performance Comparison of Phthalate Extraction Techniques

The selection of an appropriate extraction technique is contingent on factors such as the sample matrix, the specific phthalates of interest, the required sensitivity, and laboratory resources. This section compares the performance of key extraction methods based on recovery rates, limits of detection (LOD), and limits of quantification (LOQ).

Solid-Phase Extraction (SPE) vs. Liquid-Liquid Extraction (LLE)

SPE has largely emerged as a more efficient and environmentally friendly alternative to traditional LLE, offering reduced solvent consumption, higher sample throughput, and cleaner extracts.[1][2][3]

Table 1: Performance Comparison of SPE and LLE for Phthalate Extraction

TechniquePhthalateSample MatrixAverage Recovery (%)RSD (%)LOD (µg/L)LOQ (µg/L)Reference
SPE (C18) DMP, DEP, DBP, BBP, DEHP, DNOPBottled Water>95<7.10.038 (as part of a mix)0.115 (as part of a mix)[1]
LLE DBPMushy Peach & Apple JuiceUp to 5 µg/mL concentration dependentNot SpecifiedNot SpecifiedNot Specified[4]
LLE BBPMushy Peach & Apple JuiceUp to 68Not SpecifiedNot SpecifiedNot Specified[4]
LLE 10 PhthalatesNon-alcoholic Beverages91.5 - 118.1 (Trueness)2.7 - 14.30.0005 - 0.0010.0015 - 0.003[5]

Note: The performance of extraction techniques can vary based on specific experimental conditions. The data presented is a summary from different sources and should be used as a general guideline.

Modern Extraction Techniques

Dispersive Liquid-Liquid Microextraction (DLLME), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) are advanced methods that offer rapidity, high efficiency, and reduced solvent usage.

Table 2: Performance of Modern Phthalate Extraction Techniques

TechniquePhthalate(s)Sample MatrixAverage Recovery (%)RSD (%)LOD (ng/mL)LOQ (ng/mL)Reference
DLLME DMP, DEP, DBP, BBP, DEHPPerfumes85.6 - 95.8<4.20.003 - 0.070Not Specified
UVA-DLLME DMP, DEP, DBP, DiBP, DEHP, DNOP, DDPHot Beverages66.7 - 101.2<6.3 (precision)0.8 - 15.41.6 - 35.8[6]
MAE DMP, DEP, BBP, DBP, DNOP, DEHPSoil84 - 115<81.24 - 3.15 (µg/L)Not Specified[7]
USE-MAE DBP, BBP, DEHP, DNOPSole Materials77.7 - 93.33.9 - 5.680 - 250 (mg/kg)Not Specified
DSPE-DLLME DIBP, DNBP, DEHP, DEHAJuices, Mineral Water, Pharmaceutical Solutions53 - 89≤50.15 - 0.40 (µg/L)0.50 - 1.33 (µg/L)[8]

Note: UVA-DLLME refers to Ultrasound–Vortex-Assisted Dispersive Liquid–Liquid Microextraction. USE-MAE refers to combined Ultrasound and Microwave Assisted Extraction. DSPE-DLLME refers to Dispersive Solid-Phase Extraction followed by Dispersive Liquid-Liquid Microextraction.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the key extraction techniques discussed.

Solid-Phase Extraction (SPE) Protocol for Bottled Water

This protocol is a generalized procedure based on the successful extraction of a range of phthalates from bottled water using a C18 SPE cartridge.[1]

  • Cartridge Conditioning: Sequentially wash the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of reagent water. This step activates the sorbent and removes potential contaminants.

  • Sample Loading: Adjust the pH of the water sample to 5.0. Pass the sample through the conditioned cartridge at a controlled flow rate. Phthalates will adsorb to the C18 sorbent.

  • Washing: Wash the cartridge with a small volume of a weak solvent (e.g., 2% methanol in water) to remove any co-adsorbed interfering compounds without eluting the target phthalates.

  • Elution: Elute the retained phthalates from the cartridge using a small volume of a strong organic solvent, such as acetonitrile or ethyl acetate.

  • Post-Elution Processing: Concentrate the eluate under a gentle stream of nitrogen and reconstitute it in a suitable solvent for chromatographic analysis (e.g., GC-MS or LC-MS).

Dispersive Liquid-Liquid Microextraction (DLLME) Protocol for Perfumes

This protocol is based on a method developed for the determination of phthalates in perfumes.[9]

  • Sample Preparation: Transfer a 5.0 mL aliquot of the perfume sample into a 15 mL screw-cap glass centrifuge tube with a conical bottom.

  • Extraction: Rapidly inject a mixture of 0.5 mL of acetone (disperser solvent) containing 20 µL of chlorobenzene (extraction solvent) into the sample solution.

  • Dispersion: Vortex the mixture for 30 seconds to form a cloudy emulsion.

  • Phase Separation: Centrifuge the emulsion at 3500 rpm for 3 minutes to separate the organic and aqueous phases.

  • Collection and Analysis: Collect the sedimented organic phase (approximately 9.0 ± 0.5 μL) with a microsyringe and inject 1 μL directly into the GC-MS for analysis.

Microwave-Assisted Extraction (MAE) Protocol for Soil Samples

This protocol is for the extraction of various phthalates from soil samples.[7]

  • Sample Preparation: Weigh an appropriate amount of the soil sample and place it into a microwave extraction vessel.

  • Solvent Addition: Add a specific volume of acetonitrile as the extraction solvent.

  • Microwave Extraction: Place the vessel in the microwave extraction system and apply the optimized temperature and time settings.

  • Cooling and Filtration: Allow the vessel to cool to room temperature. Filter the extract to remove solid particles.

  • Analysis: The resulting extract can be directly analyzed by high-performance liquid chromatography (HPLC) without further cleanup or preconcentration steps.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the analysis of phthalates, from sample collection to final data analysis.

Phthalate_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Water, Soil, Food) Homogenization Homogenization/ Pre-treatment Sample_Collection->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE Aqueous Samples LLE Liquid-Liquid Extraction (LLE) Homogenization->LLE Liquid Samples DLLME Dispersive Liquid-Liquid Microextraction (DLLME) Homogenization->DLLME Liquid Samples UAE_MAE Ultrasound/Microwave Assisted Extraction Homogenization->UAE_MAE Solid/Liquid Samples Concentration Concentration/ Solvent Exchange SPE->Concentration LLE->Concentration Chromatography Chromatographic Separation (GC or LC) DLLME->Chromatography Direct Injection UAE_MAE->Concentration Concentration->Chromatography Detection Detection (MS, FID, etc.) Chromatography->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: A generalized workflow for phthalate analysis using various extraction techniques.

Concluding Remarks

The choice of an extraction technique for phthalate analysis is a critical decision that influences the accuracy, sensitivity, and efficiency of the entire analytical method. While traditional LLE is still in use, modern techniques like SPE offer significant advantages in terms of reduced solvent consumption and improved sample cleanup.[1] For rapid and high-throughput analysis with minimal solvent usage, microextraction techniques such as DLLME are excellent choices.[9] Furthermore, for solid and complex matrices, ultrasound and microwave-assisted extraction methods can provide enhanced extraction efficiency.[7]

The data and protocols presented in this guide serve as a valuable resource for researchers to select the most appropriate extraction strategy for their specific analytical needs, ultimately contributing to more reliable and robust quantification of these important environmental and health-related compounds.

References

A Comparative Toxicological Risk Assessment of C7-C11 Phthalate Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological risk assessment of C7-C11 phthalates, a group of chemicals commonly used as plasticizers. Due to the limited availability of data on defined C7-C11 phthalate mixtures, this guide focuses on the toxicological profiles of individual phthalates within this carbon range, including Di-(C7-C9) alkyl phthalate (D79P), Di-(C9-C11) alkyl phthalate (D911P), and Diisononyl phthalate (DINP). The data presented is derived from key in vivo and in vitro studies to inform risk assessment and guide future research.

Data Presentation: Comparative Toxicity of C7-C11 Phthalates

The following tables summarize the key toxicological endpoints for individual C7-C11 phthalates from pivotal developmental, reproductive, and hepatic toxicity studies.

Table 1: Developmental and Reproductive Toxicity of D79P and D911P in Rats

ParameterDi-(C7-C9) alkyl phthalate (D79P)Di-(C9-C11) alkyl phthalate (D911P)
Maternal Toxicity NOAEL 1000 mg/kg/day[1]1000 mg/kg/day[1]
Developmental Toxicity NOAEL 500 mg/kg/day[1]250 mg/kg/day[1]
Developmental Toxicity LOAEL **1000 mg/kg/day[2]500 mg/kg/day[3]
Key Developmental Effects Increased incidence of supernumerary lumbar ribs at high doses; increased dilated renal pelves at low doses.[1]Increased incidence of supernumerary lumbar ribs at intermediate and high doses; significant trend for dilated renal pelves.[1]
Fertility NOAEL *1000 mg/kg/day[2]Not established in this study.

*NOAEL: No Observed Adverse Effect Level **LOAEL: Lowest Observed Adverse Effect Level

Table 2: Comparative in Vivo Hepatic Effects of C7-C11 Dialkyl Phthalates in Rodents

Phthalate EsterSpeciesKey Hepatic Effects
Di-isononyl phthalate (DINP) Rat, MouseIncreased liver weight, peroxisomal beta-oxidation (PBOX), and DNA synthesis at high doses. Inhibition of Gap Junctional Intercellular Communication (GJIC).[4]
Di-isoheptyl phthalate (DIHP) Rat, MouseSimilar hepatic effects to DINP.[4]
Di-heptyl, nonyl, undecyl phthalate (D711P) Rat, MouseSimilar hepatic effects to DINP.[4]
Di-n-octyl phthalate (DNOP) Rat, MouseSimilar hepatic effects to DINP.[4]

Experimental Protocols

Detailed methodologies for the key toxicological studies cited are outlined below.

Developmental Toxicity Study of D79P and D911P in Rats
  • Test System: Time-mated Sprague-Dawley rats (22 per group).[1][3]

  • Administration: Daily oral gavage of D79P or D911P at doses of 0 (vehicle control - olive oil), 250, 500, or 1000 mg/kg.[1][3]

  • Exposure Period: Gestation days 1 through 19.[1][3]

  • Maternal Observations: Clinical signs, body weight gain throughout gestation.[1]

  • Fetal Examination: On gestation day 20, dams were sacrificed, and fetuses were examined for litter size, fetal survival, body weight, and visceral and skeletal abnormalities.[1]

  • Statistical Analysis: Data were analyzed for significant differences between treated and control groups. A trend analysis was performed for dose-response relationships.

Two-Generation Reproductive Toxicity Study of D911P in Rats
  • Test System: Sprague-Dawley rats (28 per sex per group).[3]

  • Administration: D911P administered in the diet at concentrations of 0, 0.1, 0.5, and 1.0% (approximately 0, 100, 500, and 1000 mg/kg/day).[3]

  • Exposure Period: F0 generation was exposed for 10 weeks prior to mating and throughout mating, gestation, and lactation. F1 generation was exposed from weaning through maturity, mating, and gestation to the weaning of the F2 generation.[3]

  • Parental Observations: Clinical signs, body weight, food consumption, mating performance, fertility, and length of gestation. At termination, a full necropsy was performed, and reproductive organs were weighed and examined histopathologically.[3]

  • Offspring Observations: Viability, sex, body weight, and clinical signs. Developmental landmarks such as anogenital distance and vaginal opening were assessed. A subset of F1 and F2 weanlings was selected for necropsy and histopathological examination.[3]

  • Statistical Analysis: Statistical methods were used to compare reproductive and developmental endpoints between the control and treated groups.

In Vivo Hepatic Effects of C7-C11 Phthalates in Rats and Mice
  • Test System: Male F344 rats and B6C3F1 mice.

  • Administration: Phthalates (DINP, DIHP, D711P, DNOP) were administered in the diet for 2 or 4 weeks.

  • Hepatic Endpoints Measured:

    • Liver Weight: Livers were weighed at necropsy.

    • Gap Junctional Intercellular Communication (GJIC): Assessed by techniques such as scrape-loading/dye transfer to measure the communication between adjacent liver cells.

    • Peroxisomal Beta-Oxidation (PBOX): Measured by the activity of key enzymes involved in peroxisomal fatty acid oxidation, such as acyl-CoA oxidase.

    • DNA Synthesis: Evaluated by methods like bromodeoxyuridine (BrdU) incorporation to assess cell proliferation.

  • Metabolite Analysis: Hepatic and serum concentrations of the parent phthalate and its major metabolites were determined.

  • Statistical Analysis: Comparison of hepatic parameters between control and phthalate-treated groups to determine statistically significant effects.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially affected by C7-C11 phthalates and a general experimental workflow for in vivo toxicity studies.

G Potential Signaling Pathways Affected by C7-C11 Phthalates cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus C7-C11 Phthalate Monoesters C7-C11 Phthalate Monoesters PPARs PPARs (Peroxisome Proliferator- Activated Receptors) C7-C11 Phthalate Monoesters->PPARs Activation AhR AhR (Aryl Hydrocarbon Receptor) C7-C11 Phthalate Monoesters->AhR Activation PI3K PI3K C7-C11 Phthalate Monoesters->PI3K Modulation MAPK_ERK MAPK/ERK C7-C11 Phthalate Monoesters->MAPK_ERK Modulation Gene_Expression Altered Gene Expression PPARs->Gene_Expression Lipid Metabolism Peroxisome Proliferation AhR->Gene_Expression Xenobiotic Metabolism AKT AKT PI3K->AKT Cell_Proliferation Cell Proliferation AKT->Cell_Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibition MAPK_ERK->Cell_Proliferation Inflammation Inflammation MAPK_ERK->Inflammation

Caption: Potential signaling pathways modulated by C7-C11 phthalate monoesters.

G General Experimental Workflow for In Vivo Toxicity Studies cluster_0 Phase 1: Dosing and Observation cluster_1 Phase 2: Necropsy and Tissue Collection cluster_2 Phase 3: Analysis Animal_Selection Animal Selection (e.g., Sprague-Dawley Rats) Acclimatization Acclimatization Animal_Selection->Acclimatization Dosing Dosing (e.g., Oral Gavage) Acclimatization->Dosing In_life_Observations In-life Observations (Clinical Signs, Body Weight) Dosing->In_life_Observations Necropsy Necropsy In_life_Observations->Necropsy Organ_Weights Organ Weights Necropsy->Organ_Weights Tissue_Collection Tissue Collection (e.g., Liver, Kidneys, Reproductive Organs) Necropsy->Tissue_Collection Data_Analysis Data Analysis and Statistical Evaluation Organ_Weights->Data_Analysis Histopathology Histopathology Tissue_Collection->Histopathology Biochemical_Assays Biochemical Assays (e.g., PBOX, DNA Synthesis) Tissue_Collection->Biochemical_Assays Histopathology->Data_Analysis Biochemical_Assays->Data_Analysis

Caption: A generalized workflow for in vivo toxicological assessments.

References

Navigating the Regulatory Maze: A Comparative Guide to Heptyl Undecyl Phthalate and its Alternatives in Consumer Goods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of plasticizers in consumer and medical products is a critical decision governed by a complex web of international regulations. This guide provides a comprehensive comparison of the regulatory standards for heptyl undecyl phthalate, a high molecular weight phthalate, and its emerging alternatives. It synthesizes performance data from various studies and details the experimental protocols used to evaluate key performance indicators, offering a valuable resource for informed material selection.

This compound, also known as di(C7-C11, branched and linear) phthalate, has been used to impart flexibility to a variety of polymer products. However, concerns over its potential health effects have led to stringent regulatory scrutiny, particularly in the European Union. This has spurred the development and adoption of a range of alternative plasticizers. Understanding the regulatory landscape and the performance trade-offs of these alternatives is paramount for ensuring product compliance and safety.

Regulatory Landscape: A Global Overview

The regulatory status of this compound and its alternatives varies significantly across major markets, with the European Union leading the way in restrictive measures.

European Union:

In the European Union, this compound is classified as a substance that is toxic for reproduction (Repr. 1B).[1] Consequently, it is included on the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation's Annex XIV (Authorisation List) . This means that after a specific "sunset date," the placing on the market and use of this substance is prohibited unless an authorization is granted for a specific use. This is the most stringent regulatory control under REACH.

Furthermore, the European Union prohibits the use of this compound in cosmetic products. While REACH Annex XVII sets restriction conditions for many phthalates in consumer goods, the primary regulatory control for this compound is its inclusion on the Authorisation List.

United States:

In the United States, the regulatory landscape for phthalates is more fragmented. The Consumer Product Safety Commission (CPSC) , under Section 108 of the Consumer Product Safety Improvement Act (CPSIA), permanently prohibits children's toys and child care articles containing more than 0.1% of several specified phthalates.[2][3][4] However, this compound is not explicitly listed among the permanently banned or interim-banned phthalates under this regulation.[2][3][4]

The Food and Drug Administration (FDA) regulates the use of phthalates in food contact materials. While the FDA has revoked the authorization for many phthalates in these applications due to industry abandonment, it still permits the use of a limited number of phthalates.[5][6] The specific status of this compound in food contact applications would require a review of the current Food Contact Substance Notifications (FCNs).[7][8]

California Proposition 65:

California's Proposition 65 requires businesses to provide warnings about significant exposures to chemicals that cause cancer, birth defects, or other reproductive harm.[9] While several phthalates are listed under Proposition 65 with established "safe harbor levels" (No Significant Risk Levels or Maximum Allowable Dose Levels), a specific safe harbor level for this compound has not been established by the Office of Environmental Health Hazard Assessment (OEHHA).[10][11][12][13] This means that any detectable amount may require a warning.

Comparative Analysis of Plasticizer Performance

The selection of a plasticizer is a balance between regulatory compliance, performance, and cost. The following tables summarize the available data on the performance of this compound and its common alternatives. It is important to note that direct, side-by-side comparative data for this compound is limited in publicly available literature. Therefore, data for other high-molecular-weight phthalates, such as di(2-ethylhexyl) phthalate (DEHP), are often used as a proxy and are included here for comparative context.

Table 1: Regulatory Summary of this compound and Alternatives

PlasticizerChemical ClassEU REACH RegulationUS CPSC (Toys/Childcare)US FDA (Food Contact)California Prop 65
This compound High-Molecular-Weight PhthalateAnnex XIV (Authorization List) Not explicitly restrictedCheck FCN inventoryNot listed with a safe harbor level
DEHP (proxy for HUP) High-Molecular-Weight PhthalateRestricted in many articles (Annex XVII) & on Authorization List (Annex XIV)Prohibited > 0.1% Largely abandoned; limited useListed (Carcinogen, Repro. Toxin)
Acetyl tributyl citrate (ATBC) CitrateGenerally permittedNot restrictedPermitted for food contactNot listed
Di(2-ethylhexyl) adipate (DEHA) AdipateGenerally permittedNot restrictedPermitted for food contactNot listed
Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) Aliphatic DicarboxylateGenerally permittedNot restrictedPermitted for food contactNot listed
Di(2-ethylhexyl) terephthalate (DEHT/DOTP) TerephthalateGenerally permittedNot restrictedPermitted for food contactNot listed

Table 2: Comparison of Plasticizer Performance Characteristics

PlasticizerPlasticizing Efficiency (Lower Shore A indicates better efficiency)Migration Resistance (Higher value indicates higher migration)Thermal Stability (Higher decomposition temp. is better)
DEHP (proxy for HUP) ~80-90High~300-350°C
ATBC ~75-85Moderate to High~250-300°C
DEHA ~80-90High~280-320°C
DINCH ~85-95Low to Moderate~320-360°C
DEHT/DOTP ~80-90Low to Moderate~340-380°C

Note: The performance of plasticized PVC can vary significantly based on the specific formulation and processing conditions. The data presented here are approximate values for general comparison.

Experimental Protocols for Performance Evaluation

Objective comparison of plasticizer performance relies on standardized experimental methodologies. Below are summaries of key protocols used in the evaluation of plasticizers.

Plasticizer Efficiency (ASTM D2284)

This method is used to determine the tensile properties of plasticized PVC.

  • Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized polymer.

  • Methodology:

    • Specimen Preparation: Standardized dumbbell-shaped specimens of the plasticized polymer are prepared by molding or cutting from a sheet.

    • Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period.

    • Testing: The specimen is placed in a universal testing machine and pulled at a constant rate of speed until it breaks. The force required to pull the specimen and the amount it stretches are recorded.

    • Data Analysis: From the recorded data, tensile strength, elongation at break, and modulus of elasticity are calculated. A lower modulus and higher elongation generally indicate greater plasticizing efficiency.

Migration Resistance (ISO 177)

This method determines the tendency of plasticizers to migrate from a plastic material into an absorbent material.[14][15][16][17][18]

  • Objective: To quantify the amount of plasticizer that migrates from a plastic sample.[14][15][16][17][18]

  • Methodology:

    • Sample Preparation: A test specimen of the plasticized material of known weight and thickness is prepared.[15]

    • Assembly: The specimen is placed between two sheets of a standard absorbent material (e.g., activated carbon-impregnated paper).[15]

    • Exposure: The assembly is subjected to a specific temperature and pressure for a defined period (e.g., 24 hours at 70°C).[16]

    • Measurement: After exposure, the test specimen and the absorbent sheets are weighed. The loss in mass of the specimen and the gain in mass of the absorbent sheets are determined.[16] The amount of migrated plasticizer is calculated as a percentage of the initial plasticizer content.

Thermal Stability (Thermogravimetric Analysis - TGA)

TGA is used to assess the thermal stability of the plasticizer and the plasticized polymer.[19][20][21]

  • Objective: To determine the temperature at which the plasticizer begins to degrade and the overall thermal stability of the plasticized material.

  • Methodology:

    • Sample Preparation: A small, accurately weighed sample of the plasticizer or plasticized polymer is placed in a TGA instrument.

    • Heating Program: The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air).

    • Data Acquisition: The instrument continuously measures the weight of the sample as a function of temperature.

    • Data Analysis: The resulting TGA curve shows the weight loss of the sample as it is heated. The onset temperature of decomposition and the temperature at which maximum weight loss occurs are key indicators of thermal stability.[19]

Visualizing the Regulatory and Decision-Making Landscape

To aid in understanding the complex relationships between regulations and material selection, the following diagrams are provided.

Regulatory_Overview Regulatory Status of this compound This compound This compound EU REACH EU REACH This compound->EU REACH Classified as Repr. 1B US Regulations US Regulations This compound->US Regulations California Prop 65 California Prop 65 This compound->California Prop 65 No Safe Harbor Level Annex XIV (Authorization List) Annex XIV (Authorization List) EU REACH->Annex XIV (Authorization List) Requires Authorization CPSC (Toys) CPSC (Toys) US Regulations->CPSC (Toys) Not explicitly restricted FDA (Food Contact) FDA (Food Contact) US Regulations->FDA (Food Contact) Check FCN Status

Caption: Regulatory status of this compound.

Experimental_Workflow Plasticizer Performance Evaluation Workflow Sample Preparation Sample Preparation Plasticizer Efficiency Plasticizer Efficiency Sample Preparation->Plasticizer Efficiency ASTM D2284 Migration Resistance Migration Resistance Sample Preparation->Migration Resistance ISO 177 Thermal Stability Thermal Stability Sample Preparation->Thermal Stability TGA Data Analysis & Comparison Data Analysis & Comparison Plasticizer Efficiency->Data Analysis & Comparison Migration Resistance->Data Analysis & Comparison Thermal Stability->Data Analysis & Comparison

Caption: Workflow for evaluating plasticizer performance.

References

Safety Operating Guide

Proper Disposal of Heptyl Undecyl Phthalate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling Heptyl Undecyl Phthalate, adherence to proper disposal protocols is a critical component of a safe operational workflow. This guide provides essential safety and logistical information, including a step-by-step disposal plan to ensure the safety of laboratory personnel and compliance with environmental standards.

This compound is recognized for its potential reproductive toxicity.[1] Therefore, it requires careful handling and disposal through designated hazardous waste streams. General guidelines mandate that chemical wastes such as this compound should not be disposed of in regular trash or down the sewer system.[2] Instead, they must be managed through an institution's hazardous waste program.

Key Data for Safe Handling

A clear understanding of a chemical's properties is foundational to its safe management. The following table summarizes key quantitative data for this compound.

PropertyData
CAS Number 65185-88-8
Molecular Formula C26H42O4
Molecular Weight 418.61 g/mol
Physical State Oily liquid
GHS Hazard Statement H360: May damage fertility or the unborn child

Source: United States Biological, PubChem[1][3]

Standard Operating Procedure for this compound Disposal

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. Laboratory personnel should treat all chemical waste as hazardous unless specifically confirmed otherwise by their institution's Environmental Health & Safety (EHS) office.

Step 1: Waste Collection and Container Management

Proper containment is the first step in the disposal process.

  • Use a Suitable Container : Collect this compound waste in a chemically compatible, leak-proof container with a secure screw-top cap. The original product container can be used if it is in good condition.

  • Labeling : Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The associated hazards (e.g., "Reproductive Toxin").

  • Segregation : Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel. Ensure it is segregated from incompatible materials such as strong oxidizing agents, strong bases, and acids.[4]

Step 2: Storage and Handling in the Laboratory

Safe storage is crucial to prevent accidental spills and exposure.

  • Secondary Containment : Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Location : Store the waste in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[4]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE when handling the waste, including:

    • Safety goggles

    • Gloves (chemically resistant, such as nitrile)

    • Long-sleeved lab coat

Step 3: Arranging for Disposal

Coordinate with your institution's EHS department for the final disposal.

  • Request Pickup : Once the waste container is full or has been in storage for the maximum allowable time per institutional policy, submit a chemical waste pickup request to your EHS department.

  • Documentation : Complete any required waste disposal forms accurately and completely.

  • Transport : Trained EHS personnel will collect the waste for transport to a licensed hazardous waste disposal facility. Do not transport the waste yourself.

Protocol for Empty Container Disposal

An empty container that held this compound must be properly decontaminated before being discarded.

  • Triple-Rinse : Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect the Rinsate : The rinsate from all three rinses must be collected and disposed of as hazardous waste.[2] It can be added to your this compound waste container.

  • Decontaminate : After triple-rinsing, deface the original label on the container and remove the cap.

  • Dispose : The decontaminated container can now be discarded in the regular trash or recycled according to your institution's policies.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Empty Container Decontamination A Generate Heptyl Undecyl Phthalate Waste B Collect in compatible, sealed container A->B C Affix completed Hazardous Waste Tag B->C D Store in SAA with secondary containment C->D E Maintain segregation from incompatible materials D->E F Container Full or Storage Time Limit Reached E->F G Contact EHS for waste collection F->G H EHS transports to licensed waste disposal facility G->H I Is container empty? I->B No J Triple-rinse container with suitable solvent I->J Yes K Collect rinsate as hazardous waste J->K L Deface original label and remove cap K->L M Dispose of empty container in regular trash L->M

Caption: Disposal workflow for this compound.

Experimental Protocol: Detection of this compound in a Laboratory Setting

The following is a generalized protocol for the detection of this compound in a laboratory sample using Gas Chromatography-Mass Spectrometry (GC-MS), a common analytical technique for the identification of phthalates.

Objective: To qualitatively and quantitatively determine the presence of this compound in a liquid sample.

Materials:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • This compound standard

  • Hexane (or other suitable solvent)

  • Sample to be analyzed

  • Volumetric flasks

  • Micropipettes

  • Autosampler vials with caps

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in hexane at a concentration of 1000 µg/mL.

    • Perform serial dilutions of the stock solution to create a series of calibration standards at concentrations of 1, 5, 10, 25, and 50 µg/mL.

  • Sample Preparation:

    • If the sample is aqueous, perform a liquid-liquid extraction with hexane to transfer the this compound into the organic solvent.

    • If the sample is already in an organic solvent compatible with the GC-MS, it may be diluted directly.

    • Filter the sample extract to remove any particulate matter.

  • GC-MS Analysis:

    • Set up the GC-MS with an appropriate column (e.g., a non-polar capillary column).

    • Establish the instrument parameters, including injector temperature, oven temperature program, and mass spectrometer settings.

    • Run the calibration standards to generate a calibration curve.

    • Inject the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing the retention time to that of the standard.

    • Confirm the identity of the peak by comparing the mass spectrum of the sample peak to the mass spectrum of the standard.

    • Quantify the concentration of this compound in the sample by using the calibration curve.

By following these procedures, researchers can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Heptyl Undecyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide: Heptyl Undecyl Phthalate

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing exposure to this chemical, which is classified as a reproductive toxin.

Chemical Hazard Overview: this compound is identified as a substance that may damage fertility or the unborn child[1]. The primary routes of exposure are skin contact, eye contact, and inhalation of aerosols[2]. Therefore, meticulous use of appropriate Personal Protective Equipment (PPE) is mandatory.

Operational Plan and PPE Selection

All handling of this compound, including weighing and transferring, should occur within a properly functioning chemical fume hood to minimize inhalation exposure[2][3]. Before beginning any procedure, a thorough review of the Safety Data Sheet (SDS) is crucial.

Eye and Face Protection
  • Minimum Requirement: At a minimum, safety glasses with side shields that meet ANSI Z87.1 standards must be worn[2][4].

  • Splash Hazard: For any procedure with a risk of splashing, chemical safety goggles are required[2][5].

  • Significant Splash Hazard: In addition to goggles, a face shield should be worn when there is a significant risk of splashing[2][4].

Skin and Hand Protection
  • Protective Apparel: A standard laboratory coat should be worn to protect personal clothing. For tasks with a higher potential for splashes, a chemically resistant apron over the lab coat is recommended[2]. Closed-toe shoes are mandatory in any laboratory where chemicals are handled[2].

  • Glove Selection: The selection of appropriate gloves is critical. Based on data for structurally similar phthalates, nitrile or neoprene gloves are recommended[2][3]. Always inspect gloves for any signs of degradation or puncture before use[2]. Disposable nitrile gloves are intended for incidental exposure only and should be removed immediately after contact with the chemical[5]. For prolonged contact, heavy-duty gloves should be considered.

Respiratory Protection
  • Under Normal Conditions: When working with adequate ventilation, such as in a chemical fume hood, respiratory protection is typically not required[2][3].

  • Spills or Aerosol Generation: If there is a potential for generating dust or aerosols, or in the event of a large spill in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge should be used[2][3].

Quantitative Data: Glove Chemical Resistance

Glove MaterialChemical Tested (Analog)Rating (Degradation/Permeation)Notes
Nitrile Di-n-Butyl PhthalateGood to Excellent[3]Recommended for splash protection. Not intended for prolonged, direct exposure[1].
Di-n-Octyl PhthalateGood to Excellent[3]Stands up to heavy use even after prolonged exposure to substances that cause other gloves to deteriorate[3].
Neoprene Di-n-Butyl PhthalateGood[3]Offers good pliability, finger dexterity, and tear resistance[3].
Di-n-Octyl PhthalateFair[3]Protects against a range of chemicals including alcohols, organic acids, and alkalis[3].
Natural Rubber (Latex) Di-n-Butyl PhthalatePoor[3]Not recommended for handling this class of chemicals.
Di-n-Octyl PhthalatePoor[3]Not recommended for handling this class of chemicals.

Ratings are generalized. Always consult the specific glove manufacturer's data. The thicker the glove material, the greater the chemical resistance, but this may impair dexterity[3].

Experimental Protocols

Detailed experimental protocols evaluating the efficacy of specific PPE against this compound are not available in the reviewed literature. The recommendations provided are based on established safety protocols for handling hazardous chemicals and data from structurally similar phthalate esters[3]. A hazard assessment of your specific laboratory operations is required to determine the precise PPE needed[5].

Mandatory Visualizations

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_decisions Decision Points cluster_actions Required PPE start Start: Handling This compound task_assessment Assess Task-Specific Risks: - Splash Potential - Aerosol Generation - Ventilation start->task_assessment eye_protection Eye/Face Protection task_assessment->eye_protection skin_protection Skin/Hand Protection task_assessment->skin_protection respiratory_protection Respiratory Protection task_assessment->respiratory_protection splash_risk Splash Risk? eye_protection->splash_risk lab_coat_gloves Lab Coat, Closed-Toe Shoes Nitrile or Neoprene Gloves skin_protection->lab_coat_gloves aerosol_risk Aerosol or Poor Ventilation? respiratory_protection->aerosol_risk goggles Goggles splash_risk->goggles Yes face_shield Goggles + Face Shield splash_risk->face_shield High respirator NIOSH-Approved Respirator (Organic Vapor Cartridge) aerosol_risk->respirator Yes no_respirator Not Required with Fume Hood aerosol_risk->no_respirator No

Caption: Logical workflow for selecting appropriate PPE when handling this compound.

Spill and Disposal Plan

Spill Management
  • Small Spills: Absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal[2][3].

  • Large Spills: Evacuate the area immediately and follow your institution's established emergency procedures[2].

Disposal Plan
  • Waste Collection: All materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be collected in a designated and properly labeled hazardous waste container[2].

  • Regulations: Dispose of all chemical waste in strict accordance with all local, state, and federal regulations through a licensed hazardous waste disposal company[2][3]. Contaminated clothing should not be taken home and must be decontaminated by a professional service.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.